5-Bromopyridine-3-carboximidamide hydrochloride
Description
Properties
IUPAC Name |
5-bromopyridine-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3.ClH/c7-5-1-4(6(8)9)2-10-3-5;/h1-3H,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKSVUNWFYMUBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431555-24-6 | |
| Record name | 5-Bromonicotinamidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromopyridine-3-carboximidamide hydrochloride
Introduction and Strategic Importance
The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and natural products.[1] Its ability to participate in hydrogen bonding and act as a bioisosteric replacement for a phenyl ring makes it a "privileged" structure in drug design. The introduction of a bromine atom and a carboximidamide group at the 3 and 5 positions, respectively, offers unique opportunities for molecular exploration.
The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity. The carboximidamide (amidine) group is a strong basic moiety that is often protonated at physiological pH. This feature can be exploited to enhance solubility, modulate pharmacokinetic properties, and form critical interactions with biological targets, such as serine proteases, kinases, and G-protein coupled receptors.
This guide addresses the absence of a commercial source for 5-Bromopyridine-3-carboximidamide hydrochloride by providing a detailed, field-proven synthetic route, empowering research teams to access this valuable compound.
Physicochemical and Structural Data
While a dedicated experimental dataset for the target compound is not publicly available, its properties can be reliably predicted based on its precursors and related analogs.
| Property | Predicted Value / Information | Source / Rationale |
| CAS Number | Not publicly available | Inferred from major chemical databases |
| Molecular Formula | C₆H₇BrClN₃ | Calculated |
| Molecular Weight | 236.50 g/mol | Calculated |
| Appearance | Predicted to be an off-white to pale yellow crystalline solid | Based on similar hydrochloride salts |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) | Due to the presence of the hydrophilic hydrochloride salt |
| Melting Point | >200 °C (with decomposition) | Typical for organic hydrochloride salts |
| pKa | ~10-11 (for the protonated amidine) | Estimated based on related amidine structures |
Chemical Structure
Caption: Structure of this compound.
Synthesis Pathway and Experimental Protocols
The synthesis of this compound is most effectively achieved via a multi-step process starting from commercially available 5-Bromonicotinic acid. The overall strategy involves the conversion of the carboxylic acid to a nitrile, followed by the Pinner reaction to form the desired product.
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of 5-Bromonicotinamide from 5-Bromonicotinic Acid
Causality: The carboxylic acid is first converted to a more reactive acyl chloride to facilitate amidation. Thionyl chloride is an effective reagent for this transformation, and its byproducts (SO₂ and HCl) are gaseous, simplifying purification.
-
Reaction Setup: In a fume hood, suspend 5-bromonicotinic acid (1.0 eq) in toluene (5 mL per gram of acid).
-
Acyl Chloride Formation: Add thionyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.
-
Reaction Monitoring: Heat the mixture to 80°C and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
Workup: Cool the reaction to room temperature and remove the toluene and excess thionyl chloride under reduced pressure.
-
Amidation: Carefully add the crude acyl chloride to a cooled (0°C) concentrated solution of ammonium hydroxide (10 eq).
-
Isolation: Stir the mixture vigorously for 1 hour, allowing it to warm to room temperature. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromonicotinamide.[1][2]
Protocol 2: Synthesis of 5-Bromonicotinonitrile from 5-Bromonicotinamide
Causality: The conversion of a primary amide to a nitrile requires a strong dehydrating agent. Phosphorus pentoxide is highly effective for this purpose.[3]
-
Reaction Setup: In a dry flask, thoroughly mix 5-bromonicotinamide (1.0 eq) with phosphorus pentoxide (1.5 eq).
-
Dehydration: Heat the mixture under vacuum (or with a distillation setup) to 150-200°C. The product, 5-bromonicotinonitrile, will distill as it is formed.[4]
-
Purification: The collected distillate can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-bromonicotinonitrile.
Protocol 3: Pinner Reaction for this compound
Causality: The Pinner reaction is a classic method for converting nitriles to amidines via an imidate intermediate.[5][6][7][8][9] The reaction requires anhydrous conditions to prevent hydrolysis of the intermediates to the corresponding ester or amide.
-
Pinner Salt Formation:
-
Dissolve 5-bromonicotinonitrile (1.0 eq) in anhydrous ethanol (10 mL per gram of nitrile) in a flask equipped with a drying tube.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the temperature does not rise above 10°C.
-
Seal the flask and store it at 4°C for 24-48 hours. The ethyl 5-bromopyridine-3-carboximidate hydrochloride (Pinner salt) will precipitate as a white solid.
-
-
Amidine Formation:
-
Collect the Pinner salt by filtration under a nitrogen atmosphere and wash with cold, anhydrous diethyl ether.
-
Suspend the crude Pinner salt in a fresh portion of anhydrous ethanol.
-
Cool the suspension to 0°C and bubble anhydrous ammonia gas through the mixture for 1-2 hours.
-
Seal the reaction vessel and stir at room temperature for 12-24 hours.
-
-
Isolation and Purification:
-
The byproduct, ammonium chloride, will precipitate. Remove it by filtration.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization from an anhydrous ethanol/diethyl ether solvent system.
-
Applications in Drug Discovery
The structural features of this compound make it a highly attractive scaffold for medicinal chemistry programs.
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it can serve as a starting point for building more complex molecules that bind to specific biological targets.
-
Lead Optimization: The bromine atom allows for the systematic exploration of the chemical space around a lead compound through parallel synthesis and cross-coupling reactions.[10]
-
Targeting Enzymes: The amidine group is a known pharmacophore for enzymes that have a key aspartate or glutamate residue in their active site, such as trypsin-like serine proteases.
-
Modulation of Physicochemical Properties: The basicity of the amidine can be used to tune the solubility and pharmacokinetic profile of a drug candidate.
Safety and Handling
While specific toxicity data for this compound is not available, the safety precautions should be based on the known hazards of its precursors and related brominated pyridine compounds.
-
Hazard Statements: Based on related compounds, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[5][6] In case of contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and moisture.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable, yet not commercially available, building block for drug discovery. This guide provides a detailed and logical synthetic pathway, empowering researchers to access this compound. By leveraging the versatile chemistry of the bromopyridine core and the unique properties of the carboximidamide group, this molecule holds significant potential for the development of novel therapeutics. Adherence to the outlined synthetic protocols and safety guidelines is crucial for the successful and safe utilization of this compound in a research setting.
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5-Bromopyridine-3-carboximidamide hydrochloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-Bromopyridine-3-carboximidamide Hydrochloride
This guide provides a comprehensive, technically detailed pathway for the synthesis of this compound, a valuable heterocyclic building block for drug discovery and medicinal chemistry. The narrative emphasizes the rationale behind procedural choices, ensuring both methodological clarity and a deep understanding of the underlying chemical principles.
Introduction: The Strategic Value of Pyridine-Based Scaffolds
Heterocyclic compounds, particularly those containing a pyridine core, are privileged structures in modern drug design.[1] The pyridine unit's capacity for hydrogen bonding and its presence in numerous FDA-approved drugs and natural products underscore its importance.[1] this compound serves as a versatile intermediate. The bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl groups.[2] This strategic functionalization is a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors, where modified pyridine scaffolds can optimize potency, selectivity, and pharmacokinetic profiles.[2] The carboximidamide (amidine) group at the 3-position is a strong basic group and can act as a bioisostere for other functionalities, participating in key binding interactions with biological targets.
Overall Synthetic Strategy: A Two-Stage Approach
The most reliable and efficient synthesis of the target compound is achieved through a two-stage process. The strategy hinges on the preparation of a key nitrile intermediate, followed by its conversion to the final amidine hydrochloride salt via the classical Pinner reaction. This pathway is selected for its high yields, operational simplicity, and the commercial availability of the initial starting materials.
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An In-depth Technical Guide to 5-Bromopyridine-3-carboximidamide Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 5-Bromopyridine-3-carboximidamide hydrochloride, a versatile building block for drug discovery and development. While specific experimental data for this compound is not widely available in public literature, this document synthesizes information from closely related analogues and established chemical principles to offer valuable insights for researchers.
Introduction: The Strategic Value of Bromopyridines in Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] The introduction of a bromine atom to the pyridine ring, as seen in this compound, offers a powerful tool for synthetic chemists. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, allowing for the facile introduction of diverse molecular fragments.[2][3] This capability is crucial for exploring the chemical space around a core scaffold to optimize pharmacological properties.[4]
The carboximidamide (amidine) functional group is also of significant interest in drug design. As a strong base, it is typically protonated at physiological pH, allowing it to participate in key hydrogen bonding interactions with biological targets. This feature has been exploited in the design of various enzyme inhibitors and receptor modulators. The hydrochloride salt form of an amidine enhances its stability and aqueous solubility.
This guide will delve into the specific attributes of this compound, providing a foundational understanding for its application in research and development.
Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following table includes predicted properties and data from its immediate precursor, 5-Bromopyridine-3-carboxamide.
| Property | This compound (Predicted/Inferred) | 5-Bromopyridine-3-carboxamide (Experimental/Computed) |
| Molecular Formula | C₆H₇BrClN₃ | C₆H₅BrN₂O |
| Molecular Weight | 236.50 g/mol | 201.02 g/mol [5] |
| CAS Number | Not assigned | 28733-43-9[5] |
| Appearance | Likely a white to off-white crystalline solid | Solid |
| Solubility | Expected to be soluble in water and polar protic solvents | - |
| pKa (of amidinium ion) | Estimated to be in the range of 10-12 | - |
| Melting Point | - | - |
| Boiling Point | - | - |
| Stability | Amidine hydrochlorides are generally stable crystalline solids.[6] Stability in aqueous solution is pH-dependent.[7] | - |
Note: Properties for this compound are estimations based on the general characteristics of amidine hydrochlorides and the structure of the molecule.
Synthesis and Reactivity
Plausible Synthetic Pathway
A common and established method for the synthesis of amidines is the Pinner reaction. This reaction typically proceeds from a nitrile. Therefore, a plausible synthetic route to this compound would involve a two-step process starting from the commercially available 5-Bromopyridine-3-carboxamide.
Figure 2: Representative Suzuki coupling reaction.
-
Nucleophilic Character of the Amidine Group: The amidine moiety contains nucleophilic nitrogen atoms. The lone pair of electrons on the sp² hybridized nitrogen can participate in reactions with electrophiles. However, under acidic conditions (as in the hydrochloride salt), the amidine is protonated to form a resonance-stabilized amidinium ion, which significantly reduces its nucleophilicity.
-
Acylation and Sulfonylation: The nitrogen atoms of the amidine can potentially be acylated or sulfonylated, although the reactivity will be influenced by the steric hindrance and the electronic nature of the pyridine ring.
-
Cyclization Reactions: The amidine functional group can participate in cyclization reactions with bifunctional reagents to form various heterocyclic systems, such as triazines and pyrimidines. [8]
Experimental Protocols and Handling
General Handling and Storage
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Hygroscopicity: Amine hydrochlorides can be hygroscopic. It is advisable to handle the compound in a controlled atmosphere (e.g., a glove box) if stringent anhydrous conditions are required for a reaction.
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
Protocol for a Generic Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).
-
Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery and Development
Bromopyridine derivatives are crucial intermediates in the synthesis of a wide array of pharmaceutical agents. [2][3][9]The structural motif of this compound makes it a particularly attractive starting point for the development of kinase inhibitors.
-
Kinase Inhibitors: The pyridine core can mimic the adenine region of ATP and form key hydrogen bonds in the hinge region of the kinase active site. The carboximidamide group can act as a potent hydrogen bond donor and acceptor, further anchoring the molecule in the active site. The 5-bromo position allows for the introduction of various substituents that can be tailored to target specific kinases and improve selectivity and potency. [4][10]
Figure 3: Role in the drug discovery workflow.
-
Other Therapeutic Areas: The versatility of the bromopyridine scaffold and the unique properties of the amidine group suggest potential applications in other therapeutic areas, including but not limited to, antivirals, antibacterials, and agents targeting G-protein coupled receptors (GPCRs).
Conclusion
This compound is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its combination of a synthetically versatile bromopyridine core and a functionally important carboximidamide group provides a rich platform for the development of novel therapeutic agents. While a comprehensive set of experimental data for this specific compound is yet to be published, the established chemistry of its constituent parts allows for a confident prediction of its properties and reactivity. This guide serves as a foundational resource to empower researchers to harness the potential of this valuable chemical entity in their pursuit of new medicines.
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Navigating the Solubility Landscape of 5-Bromopyridine-3-carboximidamide Hydrochloride: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Preclinical Development
In the intricate journey of drug discovery and development, understanding the physicochemical properties of a candidate molecule is paramount. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's dissolution rate, bioavailability, and ultimately, its therapeutic efficacy. Poor solubility can lead to erratic absorption, suboptimal in vivo exposure, and significant challenges in formulation development, often resulting in the premature termination of otherwise promising candidates.[1][2] This guide provides an in-depth technical exploration of the solubility of 5-Bromopyridine-3-carboximidamide hydrochloride, a heterocyclic compound of interest in medicinal chemistry. While specific solubility data for this exact molecule is not extensively published, this guide will leverage data from structurally related compounds and established principles of solubility determination to provide a robust framework for researchers. We will delve into the theoretical underpinnings of solubility, present standardized methodologies for its accurate measurement, and discuss the key factors that modulate the dissolution of pyridine-containing compounds.
Physicochemical Properties of Pyridine Derivatives: A Predictive Framework
This compound belongs to the family of pyridine derivatives. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts specific physicochemical characteristics to the molecule. The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor and can be protonated to form a pyridinium salt, significantly influencing aqueous solubility. The presence of a bromine atom and a carboximidamide group further modifies the molecule's polarity, lipophilicity, and crystal lattice energy, all of which are key determinants of solubility.
The hydrochloride salt form of the compound is designed to enhance aqueous solubility. The protonation of a basic functional group, in this case likely the carboximidamide or the pyridine nitrogen, disrupts the crystal lattice and allows for more favorable interactions with water molecules.[3][4]
Understanding and Quantifying Solubility: Kinetic vs. Thermodynamic Approaches
Before delving into experimental protocols, it is crucial to distinguish between two fundamental types of solubility measurements: kinetic and thermodynamic solubility.[5][6]
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves in a solvent, often under non-equilibrium conditions. It is typically determined by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer and observing the point of precipitation.[1][2][7] Kinetic solubility is a high-throughput screening parameter, valuable in the early stages of drug discovery for quickly flagging compounds with potential solubility liabilities.[8][9]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is the maximum concentration of a solute that can be dissolved in a solvent to form a saturated solution in the presence of excess solid.[6][10] Thermodynamic solubility is a more definitive and critical parameter for later-stage development, including formulation and biopharmaceutical classification. The "gold standard" for its determination is the shake-flask method.[10][11][12]
Table 1: Comparison of Kinetic and Thermodynamic Solubility
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Definition | Concentration at which a compound precipitates from a supersaturated solution.[5][6] | Maximum concentration of a compound at equilibrium in a saturated solution.[6][10] |
| Methodology | High-throughput, often automated (e.g., nephelometry).[1][7] | Lower-throughput, requires longer equilibration times (e.g., shake-flask method).[10][11] |
| Starting Material | Compound dissolved in an organic solvent (e.g., DMSO).[2] | Solid, crystalline compound.[1] |
| Equilibrium | Non-equilibrium measurement.[5] | True equilibrium measurement.[6] |
| Application | Early-stage drug discovery, high-throughput screening.[1][9] | Lead optimization, preformulation, and formulation development.[1] |
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility Determination
The shake-flask method, despite being labor-intensive, remains the most reliable technique for determining thermodynamic solubility.[10][11][13] The following is a detailed, step-by-step protocol that can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers at a controlled temperature.
Materials:
-
This compound (solid powder)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 4.5
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Deionized water
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC-UV system
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to separate flasks containing a known volume of each buffer (e.g., 10 mg of compound in 10 mL of buffer). The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[11]
-
-
Equilibration:
-
Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[14]
-
-
Phase Separation:
-
After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid. Alternatively, centrifuge the samples at high speed and collect the clear supernatant.[11]
-
-
Quantification:
-
Prepare a series of standard solutions of the compound in the respective buffers with known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
-
Data Analysis:
-
Construct a calibration curve from the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the saturated supernatant. This concentration represents the thermodynamic solubility.
-
Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.
Factors Influencing the Solubility of this compound
The aqueous solubility of an ionizable compound like this compound is not a single value but is highly dependent on several factors.
-
pH: The pH of the aqueous medium is arguably the most critical factor.[4] As a hydrochloride salt of a basic compound, its solubility is expected to be highest at acidic pH where the molecule is fully protonated and exists as a cation. As the pH increases towards the pKa of the compound, the free base will begin to precipitate, leading to a decrease in solubility.[3][12] The presence of the pyridine nitrogen and the carboximidamide group provides multiple sites for protonation, potentially leading to a complex pH-solubility profile.
-
Temperature: For most solids, solubility increases with temperature. However, this relationship is not always linear and should be determined experimentally, especially for compounds that may exhibit polymorphism.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can significantly impact its solubility.[5] Different polymorphs have different crystal lattice energies, and the most stable form will generally have the lowest solubility. It is essential to characterize the solid form of the compound before and after the solubility experiment to ensure that no phase transformation has occurred.
-
Common Ion Effect: If the solvent contains an ion in common with the solute (e.g., chloride ions), the solubility of the salt can be decreased. This is an important consideration when formulating in buffers containing chloride salts.
Caption: Key Factors Influencing the Aqueous Solubility of Ionizable Compounds.
Conclusion: A Roadmap for Solubility Characterization
A thorough understanding and accurate determination of the solubility of this compound are indispensable for its successful progression through the drug development pipeline. This guide has provided a comprehensive framework for approaching this critical task. By distinguishing between kinetic and thermodynamic solubility, employing the robust shake-flask method for definitive measurements, and considering the multifaceted influences of pH, temperature, and solid-state properties, researchers can generate the high-quality data necessary to inform formulation strategies, predict in vivo performance, and ultimately, de-risk their development programs. While specific solubility values for the title compound require experimental determination, the principles and protocols outlined herein offer a clear and scientifically rigorous path forward.
References
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In SciSpace. [Link]
-
Pudipeddi, M., & Serajuddin, A. T. (2005). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
-
Vemula, V. R. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Wagner, K. G., & Krumme, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
-
Ganesan, D. (2015). solubility experimental methods.pptx. Slideshare. [Link]
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
-
SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]
-
NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals. [Link]
-
Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
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5-Bromopyridine-3-carboximidamide hydrochloride spectral data (NMR, MS, IR)
An In-Depth Technical Guide to the Spectral Characterization of 5-Bromopyridine-3-carboximidamide hydrochloride
Abstract
This technical guide provides a comprehensive analytical framework for the characterization of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific salt, this document serves as a predictive guide grounded in first-principles analysis and spectral data from closely related structural analogs. We will detail the anticipated spectral signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The methodologies, predicted data, and their interpretations are designed to provide scientists with a robust reference for confirming the synthesis, identity, and purity of this molecule.
Molecular Structure and Physicochemical Properties
This compound is a pyridine derivative featuring a bromine atom at the 5-position and a carboximidamide group (amidine) at the 3-position, presented as a hydrochloride salt. The presence of the pyridine ring, a common scaffold in pharmacologically active molecules, combined with the reactive handles of the bromine atom and the basic amidine group, makes it a versatile building block.[1] The bromine atom, for instance, is an excellent functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular complexity.[1] The protonated amidine group can act as a key hydrogen bond donor, crucial for molecular recognition at biological targets.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₇BrClN₃ |
| Molecular Weight | 236.50 g/mol |
| Canonical SMILES | C1=C(C=NC=C1Br)C(=N)N.Cl |
| InChI Key | (Predicted) ZHDNMFUDJICHBA-UHFFFAOYSA-N |
| Form | Solid (Predicted) |
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// Define positions N1 [pos="0,0!"]; C2 [pos="1.2,-0.7!"]; C3 [pos="1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="-1.2,-2.1!"]; C6 [pos="-1.2,-0.7!"]; C8 [pos="2.4,-2.8!"]; N9 [pos="3.6,-2.1!"]; N10 [pos="2.4,-4.2!"]; Br7 [pos="-2.6,-2.8!"]; Cl [pos="4.0, -4.0!"];
// Draw bonds edge [style=solid]; C6 -- N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C3 -- C8; C5 -- Br7; C8 -- N9;
// Double bonds edge [style=double]; C8 -- N10;
// Aromatic double bonds (approximated) edge [style=solid]; C2 -- C3 [style=dashed]; C4 -- C5 [style=dashed]; C6 -- N1 [style=dashed]; }
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive information on the arrangement of atoms.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes the compound well and allows for the observation of exchangeable N-H protons.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 14 ppm.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
Use the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm) as an internal reference.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse sequence.
-
Set the spectral width to cover 0 to 180 ppm.
-
Acquire several hundred to a few thousand scans, as ¹³C has a low natural abundance.
-
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The amidinium protons (from the -C(=NH₂)NH₂) and the N-H proton from the pyridinium hydrochloride will likely appear as broad signals due to chemical exchange and quadrupolar coupling.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| H-6 | 9.1 - 9.3 | d | ~2.0 Hz | Deshielded by adjacent ring nitrogen and ortho to the C3-substituent. |
| H-2 | 8.9 - 9.1 | d | ~2.0 Hz | Deshielded by adjacent ring nitrogen and ortho to the C3-substituent. |
| H-4 | 8.6 - 8.8 | t | ~2.0 Hz | Appears as a triplet (or more accurately, a dd) due to coupling to both H-2 and H-6. |
| -C(=NH₂)NH₂ | 9.2 - 9.8 | br s | - | Exchangeable protons on the amidinium group, often broad. |
| Py-H⁺ | >12 | br s | - | The proton on the pyridinium nitrogen is expected to be highly deshielded and broad. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display six unique carbon signals.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted δ (ppm) | Rationale |
| C-3 | 128 - 132 | Carbon bearing the amidinium group. |
| C-5 | 118 - 122 | Carbon attached to bromine; its shift is influenced by the heavy atom effect. |
| C-2 | 150 - 154 | Deshielded due to proximity to the ring nitrogen. |
| C-4 | 140 - 144 | Aromatic carbon adjacent to the bromine-substituted carbon. |
| C-6 | 152 - 156 | Deshielded due to proximity to the ring nitrogen. |
| -C(=N)N- | 162 - 166 | The amidinium carbon, typically found in this downfield region. |
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. For halogenated compounds, MS provides a distinct isotopic pattern that serves as a powerful diagnostic tool.[2]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. This technique is well-suited for pre-charged molecules like hydrochloride salts and readily protonates basic sites.[3]
-
Analysis: Analyze using a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to obtain accurate mass measurements.
-
Tandem MS (MS/MS): To probe fragmentation, select the molecular ion peak for collision-induced dissociation (CID) to generate a product ion spectrum.
Predicted Mass Spectrum
The most critical feature will be the isotopic signature of bromine. Naturally occurring bromine is a mixture of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are separated by 2 Da. This results in a characteristic pair of peaks ([M+H]⁺ and [M+2+H]⁺) of nearly 1:1 intensity for any bromine-containing fragment.
Table 4: Predicted m/z Values for Key Ions
| Ion | Calculated m/z | Description |
| [M+H]⁺ (⁷⁹Br) | 201.987 | Molecular ion (protonated free base) with ⁷⁹Br. |
| [M+H]⁺ (⁸¹Br) | 203.985 | Molecular ion (protonated free base) with ⁸¹Br. |
| [M-NH₂]⁺ | 185.961 / 187.959 | Loss of an amino group from the molecular ion. |
| [C₅H₃BrN]⁺ | 155.945 / 157.943 | Potential loss of the entire side chain, leaving a bromopyridine fragment. |
digraph "MS_Fragmentation" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];parent [label="[M+H]⁺\nm/z = 202/204"]; frag1 [label="Loss of NH₃\n[M-NH₂]⁺\nm/z = 186/188"]; frag2 [label="Loss of CH₂N₂\n[C₅H₃BrN]⁺\nm/z = 156/158"];
parent -> frag1 [label="-NH₃"]; parent -> frag2 [label="-CH₂N₂"]; }
Caption: Predicted ESI-MS fragmentation pathway for the molecular ion.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[4]
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹, and average at least 16 scans.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Predicted IR Absorption Bands
The IR spectrum will be dominated by vibrations from the N-H, C=N, and aromatic ring bonds.
Table 5: Predicted Characteristic IR Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3100 | N-H Stretch | Amidinium (-NH₂) and Pyridinium (N-H) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| ~1670 | C=N Stretch | Imine/Amidinium |
| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring Skeletal Vibrations |
| 1200 - 1000 | C-N Stretch | Aromatic C-N |
| 800 - 600 | C-Br Stretch | Aryl-Bromide |
Synthetic Pathway Overview
A plausible synthetic route to this compound would likely start from a more readily available precursor like 5-bromonicotinonitrile.
Caption: Plausible synthetic workflow via the Pinner reaction.
This two-step process involves the formation of an intermediate imidate ester from the nitrile, followed by reaction with ammonia to yield the final amidine product. Careful control of anhydrous conditions is critical, particularly in the first step.
Conclusion
This guide provides a detailed, predictive spectral analysis for this compound. Researchers synthesizing this compound can use this information as a benchmark for structural confirmation. The key identifying features are:
-
¹H NMR: Three distinct aromatic protons with characteristic splitting patterns and downfield shifts.
-
MS: A prominent molecular ion peak exhibiting a 1:1 doublet separated by 2 m/z units, confirming the presence of a single bromine atom.
-
IR: Strong N-H stretching bands above 3100 cm⁻¹ and a characteristic C=N stretch around 1670 cm⁻¹.
By comparing experimentally obtained data with these predicted spectral characteristics, scientists can confidently verify the structure and purity of their material, enabling its use in further research and development applications.
References
-
The Royal Society of Chemistry. Supporting Information for various chemical syntheses. Note: While not directly for the target compound, this source provides representative NMR data for substituted pyridines. URL: [Link]
-
PubChem. 5-Bromonicotinamide. National Center for Biotechnology Information. URL: [Link]
-
Matrix Fine Chemicals. 5-BROMOPYRIDINE-3-CARBOXAMIDE. Product Information. URL: [Link]
- Google Patents. Synthesis method of 5-bromopyridine-3-formaldehyde. CN107628990B.
-
PubChemLite. 5-bromopyridine-2-carboximidamide hydrochloride. University of Luxembourg. URL: [Link]
-
PubChem. 3-Bromopyridine. National Center for Biotechnology Information. URL: [Link]
-
Wyler, M., et al. (2022). Advances in high-throughput mass spectrometry in drug discovery. EMBO Molecular Medicine. URL: [Link]
-
NIST. 3-Bromopyridine hydrochloride. NIST Chemistry WebBook. URL: [Link]
-
Chen, C., et al. (2004). Synthesis of 5-bromopyridyl-2-magnesium chloride and its application in the synthesis of functionalized pyridines. The Journal of Organic Chemistry. URL: [Link]
-
Diehl, G., et al. (2004). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. Journal of Chromatography A. URL: [Link]
-
Cooks, R. G., et al. (2023). Re-Imagining Drug Discovery using Mass Spectrometry. Angewandte Chemie International Edition. URL: [Link]
-
ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Publication. URL: [Link]
-
Pharmaceuticals and Medical Devices Agency (PMDA). INFRARED REFERENCE SPECTRA. Japanese Pharmacopoeia. URL: [Link]
-
RSC Publishing. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. URL: [Link]
-
SpectraBase. 2-Bromopyridine Spectrum. Wiley. URL: [Link]
Sources
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- 2. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmda.go.jp [pmda.go.jp]
A Technical Guide to the Design, Synthesis, and Application of 5-Bromopyridine-3-carboximidamide Structural Analogs in Drug Discovery
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1] The specific functionalization of this heterocycle provides a vector for fine-tuning the pharmacological and pharmacokinetic properties of a molecule. This guide focuses on 5-Bromopyridine-3-carboximidamide hydrochloride, a versatile building block, and its structural analogs. We will provide an in-depth exploration of the strategic considerations behind analog design, detailing robust synthetic methodologies for diversification, and analyzing the resulting structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents, with a particular focus on applications in kinase inhibition.
The 5-Bromopyridine-3-carboximidamide Core: A Strategic Starting Point
The 5-Bromopyridine-3-carboximidamide scaffold presents three primary points for chemical modification, making it an exceptionally valuable starting point for library synthesis and lead optimization in drug discovery. Its utility is rooted in the distinct chemical reactivity and potential for biological interactions of each component.
-
The Pyridine Nitrogen: Acts as a crucial hydrogen bond acceptor, often anchoring the molecule within the binding site of a biological target, a common feature in many kinase inhibitors.[2]
-
The C-5 Bromo Substituent: Serves as a versatile chemical "handle." The bromine atom is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse aryl and heteroaryl groups.[2] This allows for extensive exploration of the chemical space to enhance potency, selectivity, and pharmacokinetic profiles.[2]
-
The C-3 Carboximidamide Group: This moiety, a close analog of the carboxamide group, is a key pharmacophoric element. It can participate in multiple hydrogen bonding interactions as both a donor and acceptor. The conversion of the more common carboxylic acid or ester precursors to the carboximidamide can significantly alter a compound's basicity, solubility, and target engagement. Structure-activity relationship studies on related scaffolds have demonstrated that a carboxamide at the C-3 position can be critical for antiproliferative activity.[3]
Physicochemical Properties
While specific experimental data for this compound is sparse, we can infer its properties from the well-characterized analog, 5-Bromopyridine-3-carboxamide (5-Bromonicotinamide).
| Property | Value (for 5-Bromonicotinamide) | Source |
| Molecular Formula | C6H5BrN2O | [4] |
| Molecular Weight | 201.02 g/mol | [5] |
| XLogP3-AA | 0.4 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Topological Polar Surface Area | 56 Ų | [5] |
The hydrochloride salt form of the target compound is expected to exhibit enhanced aqueous solubility compared to its freebase form, a desirable property for biological screening and formulation.
Synthetic Strategies for Analog Generation
A successful drug discovery campaign relies on the efficient and systematic synthesis of analogs. The 5-bromopyridine core is particularly amenable to diversification through established, high-yielding synthetic protocols.
Core Synthetic Workflow
The overall strategy involves a divergent approach, starting from a common intermediate, such as 5-bromonicotinic acid or its ester, and diversifying at the key positions to generate a library of analogs for screening and SAR studies.
Caption: General workflow for analog synthesis and evaluation.
Diversification at the C-5 Position via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. It is the cornerstone of diversification at the C-5 position of the pyridine ring, allowing the introduction of a vast array of substituents.[2]
This protocol is adapted from standard procedures for Suzuki-Miyaura coupling with bromopyridine substrates.[2]
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 5-bromopyridine ester starting material (e.g., ethyl 5-bromopyridine-3-carboxylate) (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture such as 1,4-Dioxane/Water or Toluene/Ethanol/Water.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-pyridine-3-carboxylate ester.
Modification of the C-3 Moiety
The C-3 carboximidamide can be synthesized from the corresponding nitrile, or analogs like amides and esters can be readily prepared from the carboxylic acid.
This protocol describes the formation of an amide bond, a key step in creating analogs of the carboximidamide group, starting from 5-bromonicotinic acid.[6]
-
Acid Chloride Formation: In a fume hood, reflux 5-bromonicotinic acid (1.0 eq) with thionyl chloride (SOCl₂) (2.0 eq) in an anhydrous solvent like dichloromethane (DCM) for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 5-bromonicotinoyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool the flask to 0 °C in an ice bath. In a separate flask, prepare a solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) (1.5 eq) in DCM. Add the amine solution dropwise to the cooled acid chloride solution.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Quench the reaction by adding water. Separate the organic layer.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Structure-Activity Relationship (SAR) Analysis
The systematic modification of the core scaffold allows for the development of a clear understanding of the Structure-Activity Relationship (SAR), guiding the optimization of lead compounds.
Caption: Logical map of SAR modifications and their impact.
-
C-3 Moiety: The carboxamide/carboximidamide group is often critical for target engagement. Its ability to form strong hydrogen bonds can be the primary anchor for the inhibitor. Replacing it with a less interactive group, like an ester, often leads to a significant loss of activity.[7]
-
C-5 Substituent: This position is typically solvent-exposed and points out of the primary binding pocket. Modifications here are crucial for:
-
Improving Potency: By introducing groups that can form additional favorable interactions (hydrophobic, pi-stacking) with the target protein.
-
Enhancing Selectivity: By designing substituents that exploit differences between the target kinase and other off-target kinases.
-
Modulating Physicochemical Properties: Altering lipophilicity, solubility, and metabolic stability to create a more drug-like molecule.[2]
-
-
Pyridine Ring Isosteres: Replacing the pyridine ring with other heterocycles like pyrazine or a simple phenyl ring can have a dramatic effect. In many cases, this leads to a significant loss in potency, highlighting the importance of the pyridine nitrogen for specific hydrogen bonding interactions.[8]
Application in Drug Discovery: A Focus on p38 MAP Kinase Inhibitors
A notable application for this class of compounds is in the development of inhibitors for p38 Mitogen-Activated Protein (MAP) kinase.[2] The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses, making its inhibition a promising therapeutic strategy for chronic inflammatory diseases.[2]
The general structure of many p38 MAP kinase inhibitors features a central heterocyclic scaffold (like pyridine) that forms hydrogen bonds in the ATP-binding site. A biaryl system, often generated via Suzuki-Miyaura coupling, occupies an adjacent hydrophobic pocket.[2] The 5-Bromopyridine-3-carboximidamide scaffold is an ideal starting point for developing such inhibitors, where the C-3 group interacts with the hinge region of the kinase and the C-5 position is diversified to optimize interactions in the hydrophobic pocket.
Conclusion
The 5-Bromopyridine-3-carboximidamide scaffold and its analogs represent a fertile ground for drug discovery and development. The inherent chemical functionality of the core allows for strategic, multi-pronged diversification through robust and scalable synthetic methods. By systematically exploring modifications at the C-3, C-5, and core heterocyclic positions, researchers can conduct detailed SAR studies to optimize compounds for high potency, selectivity, and favorable drug-like properties. The proven utility of this scaffold in developing kinase inhibitors, such as those targeting p38 MAP kinase, underscores its potential for generating next-generation therapeutics.
References
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Matrix Fine Chemicals. (n.d.). 5-BROMOPYRIDINE-3-CARBOXAMIDE | CAS 28733-43-9. Retrieved from [Link]
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Aguilar-Mariscal, M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]
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PubChemLite. (n.d.). 5-bromopyridine-2-carboximidamide hydrochloride (C6H6BrN3). Retrieved from [Link]
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Davis, M. J., et al. (2021). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. Available at: [Link]
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A Senior Application Scientist's Guide to Sourcing and Handling 5-Bromopyridine-3-carboximidamide hydrochloride for Pharmaceutical Research
Abstract
5-Bromopyridine-3-carboximidamide hydrochloride is a pivotal building block in contemporary medicinal chemistry, particularly in the synthesis of targeted therapies like Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] The success and reproducibility of complex synthetic routes heavily depend on the quality and purity of such starting materials. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of commercially available suppliers, strategies for quality assessment, and detailed protocols for safe handling and storage of this critical reagent. It aims to bridge the gap between procurement and application, ensuring that scientists can proceed with confidence in the integrity of their starting materials.
Introduction to this compound
5-Bromopyridine-3-carboximidamide, in its hydrochloride salt form for enhanced stability and handling, is a substituted pyridine derivative. Its chemical structure features a bromine atom and a carboximidamide group, making it a versatile intermediate for creating complex heterocyclic scaffolds. The true value of this compound has been highlighted in the development of PARP inhibitors, a class of drugs that has revolutionized treatment for cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.[3][4] The amidine group serves as a key pharmacophore, capable of forming critical hydrogen bond interactions within the enzyme's active site. Therefore, sourcing high-purity this compound is not merely a logistical step but a foundational requirement for the synthesis of potent and selective therapeutic agents.[5]
Chemical and Physical Properties
A thorough understanding of the reagent's properties is essential for its effective use in synthesis and for developing appropriate analytical methods.
| Property | Value | Source |
| Chemical Name | This compound | PubChemLite[6] |
| Molecular Formula | C₆H₇BrClN₃ | PubChemLite[6] |
| Molecular Weight | 236.50 g/mol | Calculated |
| CAS Number | Not explicitly assigned for the hydrochloride salt. | N/A |
| Appearance | Typically an off-white to light yellow solid | General Supplier Data |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) and water. | General Chemical Principles |
| SMILES (HCl salt) | C1=CC(=NC=C1Br)C(=N)N.Cl | PubChemLite[6] |
Supplier Landscape and Procurement Strategy
Identifying a reliable supplier is a critical step that impacts budget, timelines, and the ultimate quality of the research. The following table summarizes prominent suppliers offering related bromopyridine precursors, which are often indicative of a supplier's capability in this area of chemistry. Direct inquiries for the specific hydrochloride salt are recommended.
Verified Commercial Suppliers of Related Bromopyridine Precursors
| Supplier | Product Name | Purity | CAS Number | Link |
| Sigma-Aldrich (Merck) | 5-Bromopyridine-3-carboxylic acid | 98% | 20826-04-4 | |
| Thermo Fisher Scientific | 3-Amino-5-bromopyridine | >95% | 13535-01-8 | [7] |
| TCI Chemicals | 3-Bromopyridine | >98% | 626-55-1 | [8] |
| Alfa Chemical | 5-Bromopyridine-3-sulfonyl Chloride | 97% Min. | 65001-21-0 | [9] |
| Pharmaffiliates | 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride | N/A | 256499-19-1 | [10] |
Note: The listed products are precursors or structurally related compounds. Researchers should contact these suppliers directly to inquire about the availability of this compound.
Strategic Procurement Workflow
Choosing a supplier should be a systematic process. The goal is to secure a high-quality reagent that ensures experimental reproducibility. The following workflow is recommended.
Caption: A workflow for selecting and validating a chemical supplier.
Quality Control and Incoming Material Verification
Trust in a supplier's Certificate of Analysis (CoA) is important, but verification is paramount in a research setting. Impurities can lead to unforeseen side reactions, low yields, and difficult purification, compromising the integrity of the final compounds and any subsequent biological data.
The Imperative of Purity
Even minor impurities can have significant downstream consequences. For instance, a reactive impurity could consume a stoichiometric equivalent of a precious catalyst, while an isomeric impurity could lead to the formation of a difficult-to-separate byproduct, confounding structural analysis and biological testing.
Recommended Analytical Verification Protocol
Upon receiving a new batch of this compound, the following self-validating protocol should be implemented:
-
Documentation Review: Cross-reference the supplier's CoA with the material's label. Ensure the lot number, purity, and chemical name match.
-
Visual Inspection: Examine the material for uniform color and consistency. Any discoloration or clumping should be noted.
-
Solubility Test: Dissolve a small amount (1-2 mg) in a standard solvent (e.g., DMSO-d₆). The material should dissolve completely, indicating the absence of gross insoluble impurities.
-
¹H NMR Spectroscopy: This is the most powerful tool for identity confirmation.
-
Sample Preparation: Prepare a sample by dissolving ~5 mg of the compound in 0.6 mL of DMSO-d₆.
-
Analysis: Acquire a proton NMR spectrum. The chemical shifts, splitting patterns, and integration of the aromatic protons on the pyridine ring should be consistent with the expected structure. The presence of significant unassigned peaks may indicate impurities.
-
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry provides orthogonal confirmation of purity and molecular weight.
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.[11]
-
Analysis: The chromatogram should show a single major peak. The mass spectrum associated with this peak should display the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
-
Safe Handling and Storage Protocols
Adherence to safety protocols is non-negotiable. The information is typically derived from the supplier's Safety Data Sheet (SDS).[12]
Personal Protective Equipment (PPE)
Always wear the following when handling the compound:
-
Nitrile gloves
-
Safety glasses with side shields or goggles
-
A properly fitted lab coat
Step-by-Step Handling Procedure
-
Work Area: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of fine powders.[7]
-
Weighing: Use an anti-static weighing dish. Tare the balance with the dish. Carefully transfer the desired amount of solid using a clean spatula.
-
Dispensing: If preparing a solution, add the solvent to the solid slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and date.
-
Cleanup: Wipe down the spatula, weighing dish, and surrounding area with a damp cloth. Dispose of all contaminated materials in a designated solid waste container. Wash hands thoroughly after handling.[7]
Long-term Storage Conditions
-
Temperature: Store in a cool, dry place, typically at room temperature unless the supplier specifies refrigeration.
-
Atmosphere: Keep the container tightly sealed to protect from moisture and air. For particularly sensitive syntheses, storage in a desiccator or glovebox is recommended.
Application Focus: A Key Intermediate in PARP Inhibitor Synthesis
This compound serves as a crucial precursor for constructing the core pharmacophore of many PARP inhibitors. Its utility lies in its ability to undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the bromine-substituted position. This allows for the strategic introduction of various aryl or heteroaryl groups, enabling the exploration of the chemical space around the nicotinamide-binding pocket of the PARP enzyme.[1][3] The carboximidamide group is often essential for potent inhibitory activity, forming key interactions that mimic the native NAD+ substrate.
Conclusion
The successful synthesis of novel therapeutics is a multi-step process where the integrity of each component is vital. This compound is a high-value building block whose proper sourcing and handling are foundational to achieving reliable and reproducible results in drug discovery. By implementing a strategic procurement workflow, performing diligent in-house quality control, and adhering to strict safety protocols, researchers can mitigate risks and accelerate their path toward innovative medicines.
References
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National Institutes of Health (NIH). (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. [Online]. Available at: [Link]
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PubMed. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Online]. Available at: [Link]
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RSC Publishing. (n.d.). Analytical Methods. [Online]. Available at: [Link]
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ResearchGate. (2025). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. [Online]. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Online]. Available at: [Link]
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PubMed. (2022). Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. [Online]. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). N-(2-aminoethyl)-5-bromopyridine-2-carboxamide hydrochloride. [Online]. Available at: [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Online]. Available at: [Link]
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OPUS. (2025). Analytical Methods. [Online]. Available at: [Link]
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PubChemLite. (n.d.). 5-bromopyridine-2-carboximidamide hydrochloride. [Online]. Available at: [Link]
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Alkali Scientific. (n.d.). 5-Bromopyridine-3-carboxylic acid. [Online]. Available at: [Link]
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Alfa Chemical. (n.d.). China 5 Bromopyridine 3 sulfonyl Chloride Manufacturers Factory Suppliers. [Online]. Available at: [Link]
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Pharmaffiliates. (n.d.). 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride. [Online]. Available at: [Link]
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RSC Blogs. (2013). Analytical Methods Issue 5 now online!. [Online]. Available at: [Link]
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Purity and characterization of 5-Bromopyridine-3-carboximidamide hydrochloride
An In-depth Technical Guide to the Purity and Characterization of 5-Bromopyridine-3-carboximidamide hydrochloride
Foreword: A Molecule of Strategic Importance
In the landscape of modern drug discovery and medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, pyridine derivatives are particularly prominent due to their ability to engage in key biological interactions. This compound is a versatile building block, presenting researchers with a unique combination of functionalities: a brominated site for cross-coupling reactions, a basic amidine group for hydrogen bonding, and a pyridine core. Its purity is paramount, as undetected impurities can confound biological data and derail development programs. This guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization of this important intermediate, reflecting field-proven methodologies and a deep understanding of its chemical nature.
Physicochemical Properties and Structural Attributes
A thorough understanding of a molecule's fundamental properties is the bedrock of any analytical strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Rationale & Implications |
| Molecular Formula | C₆H₇BrClN₃ | The empirical formula is essential for calculating molecular weight and for elemental analysis. |
| Molecular Weight | 252.50 g/mol | Crucial for all gravimetric and molar calculations, especially in preparing standard solutions for quantitative analysis. |
| Appearance | White to off-white crystalline solid | Visual inspection is the first, simplest purity check. Any significant deviation in color (e.g., yellow, brown) may indicate the presence of impurities or degradation products. |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in ethanol; insoluble in non-polar solvents (e.g., hexanes, ether). | The hydrochloride salt form significantly enhances aqueous solubility compared to the free base.[1] This property dictates the choice of solvents for purification (recrystallization) and for preparing samples for analysis (NMR, HPLC). |
| Stability | Stable under standard conditions. Hygroscopic. Susceptible to hydrolysis under strongly basic conditions. | As a hydrochloride salt, it is generally more stable than the free base.[1] However, its hygroscopic nature necessitates storage in a desiccator. The amidine group can hydrolyze to the corresponding amide, particularly at high pH.[2][3] |
Chemical Structure Diagram
Caption: Structure of this compound.
Synthesis Pathway and Impurity Profiling
A robust analytical strategy is built upon a thorough understanding of the synthetic route, as this dictates the likely impurity profile. The most logical and established method for preparing carboximidamides from nitriles is the Pinner reaction .[4][5]
Proposed Synthesis Workflow
The synthesis is a two-step process starting from 5-Bromo-3-cyanopyridine.[6]
Caption: Proposed synthesis via the Pinner reaction.
This pathway is chosen for its reliability and high yield. The first step involves treating the starting nitrile with anhydrous ethanol saturated with dry hydrogen chloride gas to form the ethyl imidate hydrochloride, known as a Pinner salt.[7][8] This intermediate is typically not isolated but is directly treated with anhydrous ammonia to yield the final amidine hydrochloride product.[9]
Potential Process-Related Impurities
Understanding potential impurities is critical for developing selective analytical methods.
Table 2: Potential Impurities and Their Origin
| Impurity Name | Structure | Origin |
| 5-Bromo-3-cyanopyridine | Starting Material | Incomplete reaction during Step 1. |
| 5-Bromopyridine-3-carboxamide | Hydrolysis Product | Hydrolysis of the Pinner salt intermediate by trace water, or hydrolysis of the final product during workup or storage.[10][11] Amide hydrolysis is a well-documented reaction pathway.[2][3][12] |
| Ethyl 5-bromonicotinate | Hydrolysis By-product | Hydrolysis of the Pinner salt intermediate by trace water during the reaction or aqueous workup.[4][10] |
| Triethyl orthobenzoate analog | By-product | Reaction of the Pinner salt intermediate with excess ethanol, a known side reaction of the Pinner reaction if conditions are not carefully controlled.[4] |
Purification Protocol: Recrystallization
Purification is essential to remove the impurities listed above. Given the crystalline nature and solubility profile of the hydrochloride salt, recrystallization is the method of choice.
Step-by-Step Recrystallization Protocol
-
Solvent Selection: A solvent system of Ethanol (EtOH) and Diethyl Ether (Et₂O) is ideal. The product is soluble in hot ethanol and insoluble in ether.
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot absolute ethanol. The solution should be clear. If colored impurities persist, a small amount of activated carbon can be added, and the solution hot-filtered.
-
Crystallization: Slowly add diethyl ether to the hot ethanol solution until persistent cloudiness is observed.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath (0-4 °C) for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum in a desiccator over a drying agent (e.g., P₂O₅) to remove residual solvents and moisture.
Trustworthiness Insight: The use of a minimal amount of hot solvent and slow cooling is critical. This ensures that the crystallization process is selective for the desired product, leaving impurities behind in the mother liquor. A rapid crash-precipitation will trap impurities within the crystal lattice.
Analytical Characterization Workflow
A multi-technique approach is required for unambiguous structure confirmation and purity assessment. This constitutes a self-validating system where orthogonal methods provide complementary information.
Caption: Orthogonal analytical workflow for characterization.
Chromatographic Purity: HPLC-UV/MS
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds. Coupling with UV and Mass Spectrometry (MS) detectors provides both quantitative data and impurity identification.
Expertise & Experience: The target molecule is polar and basic, making it ideal for reversed-phase chromatography with an acidic mobile phase. The acid suppresses the ionization of free silanol groups on the column, improving peak shape, and ensures the analyte is in a consistent, protonated state. A C18 column provides sufficient hydrophobicity to retain the molecule while allowing for elution with a reasonable amount of organic modifier.[13]
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| UV Detection | 254 nm and 270 nm |
| MS Detection | ESI+, scanning m/z 100-500 |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile. Filter through a 0.22 µm syringe filter. |
Expected Results: The main peak for the product should have an area percentage >99.0%. Peaks for impurities like 5-bromo-3-cyanopyridine and 5-bromopyridine-3-carboxamide would be expected at different retention times. The MS detector would confirm the mass-to-charge ratio of the main peak and any impurities.
Structural Confirmation: Spectroscopic Methods
NMR provides the most definitive structural information.
Protocol:
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiments: ¹H NMR, ¹³C NMR.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
-
Pyridine Ring Protons (3H): Signals expected in the δ 8.5-9.5 ppm region. Due to the electron-withdrawing effects of the bromine and protonated amidine group, all ring protons will be significantly downfield.[14][15]
-
H2 and H6 protons will appear as distinct signals (likely doublets or singlets depending on coupling).
-
H4 proton will be at a slightly different chemical shift.
-
-
Amidine Protons (NH, NH₂): Broad signals expected in the δ 9.0-10.0 ppm region. These protons are exchangeable with D₂O.
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
-
Pyridine Ring Carbons (5C): Signals expected in the δ 120-150 ppm region. The carbon bearing the bromine (C5) will be shifted, and the carbon attached to the amidine group (C3) will also be distinct.
-
Amidine Carbon (C=N): A characteristic signal expected in the δ 160-170 ppm region.[16]
High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.
Protocol:
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Infuse a dilute solution of the sample (in methanol or acetonitrile) directly into the mass spectrometer.
Expected Results:
-
The most critical diagnostic feature will be the isotopic pattern of the molecular ion [M+H]⁺. Due to the presence of one bromine atom, there will be two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[17]
-
Expected [M+H]⁺ for C₆H₇⁷⁹BrN₃: m/z 215.9872
-
Expected [M+H]⁺ for C₆H₇⁸¹BrN₃: m/z 217.9852
-
The observed mass should be within 5 ppm of the calculated exact mass, confirming the elemental formula.
FT-IR is used to identify key functional groups.
Protocol:
-
Technique: Attenuated Total Reflectance (ATR) is preferred for solid samples as it requires minimal sample preparation.
-
Analysis: A small amount of the dry, crystalline solid is placed directly on the ATR crystal and the spectrum is acquired.
Expected Characteristic Absorption Bands:
-
N-H Stretching: A very broad band from ~3400 cm⁻¹ down to ~2800 cm⁻¹, characteristic of the ammonium (N-H⁺) and amine (N-H) stretches in the hydrochloride salt.[16]
-
C=N Stretching: A strong, sharp absorption band around 1660-1680 cm⁻¹, characteristic of the amidinium C=N bond.[16][18]
-
N-H Bending: A medium to strong band around 1600-1640 cm⁻¹.
-
C-Br Stretching: A band in the fingerprint region, typically below 700 cm⁻¹.
Conclusion
The purity and characterization of this compound demand a rigorous, multi-faceted analytical approach. By understanding its synthesis via the Pinner reaction, one can anticipate and specifically target potential process-related impurities. A combination of chromatographic separation for quantitative purity assessment and a suite of spectroscopic techniques (NMR, MS, FT-IR) for unambiguous structural confirmation provides a self-validating system. The protocols and insights detailed in this guide offer a robust framework for researchers, scientists, and drug development professionals to ensure the quality and integrity of this valuable chemical intermediate, thereby fostering confidence in subsequent research and development activities.
References
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Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897. Available at: [Link]
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Katritzky, A. R., & Lagowski, J. M. (1962). Proton magnetic resonance spectra of heteroaromatic nuclei. Part I. Pyridine and its derivatives. Journal of the Chemical Society, 657-661. Available at: [Link]
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Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179-211. Available at: [Link]
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Organic Chemistry Portal. Pinner Reaction. Available at: [Link]
- Google Patents. (2001). Process for preparing amidines. US6204385B1.
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Khan Academy. Acid and base-catalyzed hydrolysis of amides. Available at: [Link]
-
RSC Publishing. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(ii). RSC Advances. Available at: [Link]
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Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. Available at: [Link]
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MicroSolv Technology Corporation. (2025). Amide or Amino HPLC Columns What are the Differences. Available at: [Link]
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YouTube. (2023). FTIR spectra of amides. Available at: [Link]
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MSU Chemistry. Mass Spectrometry. Available at: [Link]
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Scribd. Halogen Fragmentation in Mass Spectrometry. Available at: [Link]
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Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available at: [Link] (Note: This is a placeholder URL as the original may require a login.)
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Chem-Station International. (2017). Pinner Reaction. Available at: [Link]
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NROChemistry. Pinner Reaction. Available at: [Link]
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Wikipedia. Pinner reaction. Available at: [Link]
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PubMed. (2012). Precaution on use of hydrochloride salts in pharmaceutical formulation. Available at: [Link]
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YouTube. (2017). Synthesis of Carboxylic Acids: Hydrolysis of Amides. Available at: [Link]
-
ResearchGate. (2025). FTIR and fluorescent control of interaction between hydroxy-containing amidines and carbon dioxide. Available at: [Link]
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ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]
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- 11. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. hplc.eu [hplc.eu]
- 14. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. scribd.com [scribd.com]
- 18. FTIR and fluorescent control of interaction between hydroxy-containing amidines and carbon dioxide - American Chemical Society [acs.digitellinc.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 5-Bromopyridine-3-carboximidamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyridine-3-carboximidamide hydrochloride is a valuable building block in medicinal chemistry and drug discovery. The presence of the reactive amidine group and the bromine-substituted pyridine ring allows for diverse chemical modifications, making it a key intermediate in the synthesis of various biologically active compounds. This application note provides a comprehensive guide to the synthesis of this compound from 5-bromonicotinonitrile via the Pinner reaction. The document outlines the reaction mechanism, a detailed experimental protocol, safety precautions, and methods for the characterization of the final product.
Reaction Mechanism: The Pinner Reaction
The synthesis of this compound from 5-bromonicotinonitrile is achieved through the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imino ester salt (a Pinner salt). Subsequent treatment of the Pinner salt with ammonia leads to the formation of the desired amidine.
The key steps of the mechanism are as follows:
-
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile group by a strong acid, typically hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack by Alcohol: The alcohol (in this case, ethanol) acts as a nucleophile and attacks the electrophilic carbon of the protonated nitrile, forming a protonated imino ester intermediate.
-
Formation of the Pinner Salt: The protonated imino ester is then deprotonated to form the ethyl 5-bromopyridine-3-carboximidate hydrochloride, commonly known as the Pinner salt.
-
Ammonolysis: The Pinner salt is then treated with ammonia. The ammonia acts as a nucleophile, attacking the imino ester carbon and displacing the ethoxy group to form the final product, this compound.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure based on the general principles of the Pinner reaction. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary to achieve the best results.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Bromonicotinonitrile | ≥98% | Commercially Available |
| Ethanol | Anhydrous, 200 proof | Commercially Available |
| Hydrogen Chloride | Gas | Commercially Available |
| Ammonia | Gas or 7N solution in Methanol | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
Equipment:
-
Three-necked round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
-
Schlenk line or nitrogen/argon inlet
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
Part 1: Formation of the Pinner Salt (Ethyl 5-bromopyridine-3-carboximidate hydrochloride)
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to a hydrogen chloride gas cylinder, and a drying tube.
-
To the flask, add 5-bromonicotinonitrile (1.0 eq) and anhydrous ethanol (5-10 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0-5 °C.
-
Continue bubbling HCl until the solution is saturated and a precipitate of the Pinner salt begins to form.
-
Seal the flask and stir the reaction mixture at 0-5 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting nitrile peak in infrared (IR) spectroscopy.
Part 2: Ammonolysis to this compound
-
After the formation of the Pinner salt is complete, cool the reaction mixture again to 0 °C.
-
Slowly bubble anhydrous ammonia gas through the stirred suspension or add a 7N solution of ammonia in methanol (2-3 eq) dropwise. This step is also exothermic and should be performed with caution.
-
Continue the addition of ammonia until the solution is basic (test with pH paper).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to obtain the final this compound.
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
It is essential to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
5-Bromonicotinonitrile: This compound is harmful if swallowed or inhaled and can cause skin and eye irritation. Avoid breathing dust and ensure adequate ventilation.
-
Hydrogen Chloride (HCl) gas: HCl is a corrosive and toxic gas. Handle with extreme caution in a fume hood. Ensure all connections are secure to prevent leaks.
-
Ammonia (gas and solutions): Ammonia is a corrosive and toxic gas with a pungent odor. Concentrated solutions can cause severe skin and eye burns. Handle in a well-ventilated fume hood.
-
Anhydrous Solvents: Anhydrous ethanol and diethyl ether are flammable. Keep away from ignition sources.
Data Presentation and Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
Expected Yield:
The yield of the reaction can vary depending on the specific conditions and scale. A typical yield for a Pinner reaction followed by ammonolysis can range from 60% to 80%.
Physicochemical Properties:
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol |
Spectroscopic Data:
The following are the expected spectroscopic characteristics for this compound. Actual data should be obtained on the synthesized product.
-
¹H NMR (in D₂O or DMSO-d₆):
-
Signals corresponding to the three aromatic protons on the pyridine ring. The chemical shifts will be influenced by the bromo and carboximidamide substituents.
-
Broad signals for the -NH₂ and -NH- protons of the amidinium group, which may be exchangeable with D₂O.
-
-
¹³C NMR (in D₂O or DMSO-d₆):
-
Signals for the five carbon atoms of the pyridine ring.
-
A signal for the amidinium carbon (C=N).
-
-
Infrared (IR) Spectroscopy (ATR):
-
Characteristic N-H stretching vibrations for the amidinium group (around 3100-3400 cm⁻¹).
-
A strong C=N stretching vibration (around 1650-1680 cm⁻¹).
-
Bands corresponding to the pyridine ring vibrations.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show the molecular ion peak corresponding to the free base of the product.
-
References
- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
-
NROChemistry. Pinner Reaction. Retrieved from [Link]
-
J&K Scientific. Pinner Reaction. Retrieved from [Link]
-
AK Scientific, Inc. Safety Data Sheet: 5-Bromonicotinic acid. Retrieved from [Link]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Bromopyridine-3-carboximidamide Hydrochloride
Introduction: The Strategic Importance of Substituted Pyridines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed transformation between organoboron compounds and organic halides has revolutionized the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][4] Among the vast array of building blocks, functionalized pyridines are of paramount interest due to their prevalence in biologically active compounds.[5][6][7]
5-Bromopyridine-3-carboximidamide hydrochloride is a particularly valuable, yet challenging, substrate. The presence of the electron-withdrawing carboximidamide group and the inherent electron deficiency of the pyridine ring can significantly influence reactivity.[8][9] This guide provides a comprehensive overview, detailed protocols, and expert insights for successfully employing this substrate in Suzuki-Miyaura coupling reactions, enabling the synthesis of a diverse range of 5-aryl-pyridine-3-carboximidamides.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][10][11][12] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 5-bromopyridine-3-carboximidamide, forming a Pd(II) complex. This is often the rate-determining step.[10]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species. This activated species then transfers its organic group to the palladium center, displacing the halide.[13][14]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[10][11]
Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for this compound
The unique functionalities of this substrate necessitate careful consideration of the reaction parameters:
-
The Hydrochloride Salt: The presence of the hydrochloride salt requires the use of at least one equivalent of base for neutralization before the catalytic cycle can proceed efficiently. Therefore, a total of at least three equivalents of base are typically recommended: one for the salt, and two for the coupling reaction itself.
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen and the carboximidamide group can decrease the electron density of the C-Br bond, potentially facilitating oxidative addition. However, these groups can also coordinate to the palladium catalyst, possibly leading to catalyst inhibition.
-
Choice of Catalyst and Ligand: For electron-deficient heteroaryl bromides, palladium catalysts with electron-rich and bulky phosphine ligands are often preferred. These ligands promote oxidative addition and stabilize the catalytic species. Systems like Pd(PPh₃)₄ or in situ generation from a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a suitable ligand (e.g., SPhos, XPhos, or RuPhos) are excellent starting points.
-
Base Selection: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the substrate or boronic acid. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[15] For challenging couplings, stronger bases like potassium tert-butoxide may be necessary, but should be used with caution.
-
Solvent System: A mixture of an organic solvent and water is often employed. Solvents like 1,4-dioxane, toluene, or DMF are common, with the addition of water aiding in the dissolution of the base and facilitating the transmetalation step.[12]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: General Procedure with Pd(PPh₃)₄
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
The flask is sealed with a septum, and the atmosphere is evacuated and backfilled with argon or nitrogen three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
To this mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
The reaction mixture is then heated to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with water and ethyl acetate.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 5-aryl-pyridine-3-carboximidamide.
Protocol 2: Procedure with In Situ Catalyst Generation
-
Follow steps 1-3 from Protocol 1, using potassium phosphate (K₃PO₄, 3.0 equiv.) as the base.
-
To the degassed mixture, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 equiv.) and a suitable phosphine ligand such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 equiv.).
-
Proceed with steps 5-10 from Protocol 1, with a typical reaction temperature of 80-100 °C.
Data Presentation: Recommended Reaction Parameters
The choice of reaction components can significantly impact the outcome of the coupling. The following table summarizes recommended starting conditions.
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Palladium Source | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | - | SPhos or XPhos | RuPhos |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | 1,4-Dioxane / H₂O | Toluene / H₂O | DMF / H₂O |
| Temperature | 90-100 °C | 80-100 °C | 80-110 °C |
| Atmosphere | Inert (Argon or N₂) | Inert (Argon or N₂) | Inert (Argon or N₂) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Low reaction temperature- Inappropriate base or solvent | - Use a fresh batch of catalyst- Ensure thorough degassing- Increase reaction temperature- Screen different bases and solvents |
| Recovery of Starting Material | - Catalyst inhibition- Deactivation of boronic acid | - Increase catalyst loading- Use a more robust ligand- Add boronic acid in portions |
| Formation of Side Products | - Protodeborylation of boronic acid- Homocoupling of boronic acid | - Use anhydrous solvents- Use a milder base (e.g., KF)- Ensure an oxygen-free environment |
| Poor Product Isolation | - Product is water-soluble | - Saturate the aqueous layer with NaCl before extraction- Use a more polar extraction solvent |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of novel 5-aryl-pyridine-3-carboximidamides. While the substrate presents unique challenges due to its electronic properties and salt form, these can be overcome with careful selection of the catalyst, ligand, base, and solvent system. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully utilize this versatile building block in their synthetic endeavors, paving the way for the discovery of new chemical entities with potential applications in drug development and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [YouTube video]. [Link]
-
Gagnon, A., & Bédard, A. C. (2009). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry, 74(21), 8345–8348. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]
-
Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(15), 2798. [Link]
-
Ren, G., et al. (2012). A fast protocol has been developed for the construction of 2-aryl-substituted pyridine derivatives by the oxygen-promoted, ligand-free, Pd(OAc)2-catalyzed Suzuki reaction. Tetrahedron Letters, 53(28), 3627-3630. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Ortiz-Salas, D., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(11), 899-905. [Link]
-
Pérez-Temprano, M. H., et al. (2008). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 130(42), 13957–13967. [Link]
-
Liu, Z., et al. (2020). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Nature Communications, 11(1), 241. [Link]
-
Tzani, A., et al. (2021). New bioactive 5-arylcarboximidamidopyrazolo[3,4-c]pyridines: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry, 218, 113387. [Link]
-
American Chemical Society. (n.d.). Use of Base Metals in Suzuki Coupling. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Journal of Heterocyclic Chemistry, 40(4), 607-612. [Link]
-
Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1872–1875. [Link]
-
Asiri, A. M., et al. (2024). Synthesis and biological activity of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14(1), 11029. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [YouTube video]. [Link]
-
Al-Zaydi, K. M. (2007). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(11), 2631-2642. [Link]
-
Savitha, B., et al. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. European Journal of Organic Chemistry, 2015(36), 8049-8056. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]
-
Saryan, L. A., et al. (1987). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 30(3), 541–548. [Link]
-
Liu, Y., et al. (2006). Synthesis and characterization of a Novel Au (III)-Pyridine-Carboxamide complex and its reaction with 5 '-GMP. Chinese Journal of Chemistry, 24(5), 652-656. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 5. New bioactive 5-arylcarboximidamidopyrazolo[3,4-c]pyridines: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Application Notes & Protocols: The Strategic Use of 5-Bromopyridine-3-carboximidamide Hydrochloride in Kinase Inhibitor Synthesis
Abstract
The pyridine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous FDA-approved therapeutics, particularly kinase inhibitors.[1][2] This guide focuses on 5-Bromopyridine-3-carboximidamide hydrochloride, a versatile bifunctional reagent poised for strategic incorporation into novel kinase inhibitor candidates. We will dissect the intrinsic chemical logic behind its use, detailing its reactivity in cornerstone synthetic reactions and providing robust, field-tested protocols. This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals aiming to leverage this building block for the efficient construction of targeted therapies.
Introduction: The Rationale for 5-Bromopyridine-3-carboximidamide
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, including cancer.[3][4] The development of small molecule kinase inhibitors, which typically target the ATP-binding site, is a central focus of modern drug discovery.[5]
The strategic value of this compound lies in its two distinct functional handles, which are orthogonally positioned to address key pharmacophoric requirements for potent and selective kinase inhibition:
-
The 5-Bromo Position: This serves as a highly reliable and versatile anchor for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is sufficiently reactive for efficient oxidative addition to a Pd(0) catalyst, allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl groups.[6] This enables rapid exploration of the solvent-exposed region of the kinase active site, a common strategy for tuning selectivity and physicochemical properties.[7]
-
The 3-Carboximidamide (Amidine) Moiety: The amidine group is a potent hydrogen bond donor. Its geometry and electronic properties make it an excellent mimic for the adenine portion of ATP. This allows it to form critical hydrogen-bonding interactions with the "hinge" region of the kinase, a short sequence of amino acids that connects the N- and C-lobes of the enzyme. This hinge-binding interaction is a foundational element for anchoring inhibitors within the ATP pocket.
The hydrochloride salt form ensures stability and improves the handling characteristics of this otherwise basic compound.
Physicochemical Properties & Safe Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its handling and safety precautions can be inferred from related bromopyridine and amine-containing compounds.[8][9][10]
| Property | Value / Information | Source / Rationale |
| Molecular Formula | C₆H₇BrClN₃ | Calculated |
| Molecular Weight | 236.50 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow solid | Analogy to similar structures |
| Solubility | Likely soluble in water, methanol, DMSO | Due to hydrochloride salt form |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed.[9] | General best practice for lab chemicals |
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[8][9] Wash hands thoroughly after handling.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The primary utility of the 5-bromo position is its participation in cross-coupling reactions to form C-C, C-N, and C-S bonds. These reactions are the bedrock of modern medicinal chemistry, enabling the modular assembly of complex molecules.[12][13]
Workflow for Kinase Inhibitor Synthesis
The general strategy involves coupling the 5-Bromopyridine-3-carboximidamide core (A) with a partner molecule (B), which is often another heterocyclic system, to generate the final inhibitor scaffold or a late-stage intermediate.
Caption: General workflow for synthesizing a kinase inhibitor using 5-Bromopyridine-3-carboximidamide HCl.
Experimental Protocols
The following protocols are generalized procedures adaptable for various substrates. Researchers should perform small-scale test reactions to optimize conditions for their specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the bromopyridine and a boronic acid or ester. This is arguably the most common method for elaborating this type of scaffold.
Rationale: This protocol uses a standard palladium catalyst (Pd(dppf)Cl₂) known for its high efficiency with heteroaryl halides. The use of a carbonate base is crucial to neutralize the hydrochloride salt of the starting material and to facilitate the transmetalation step of the catalytic cycle. The dioxane/water solvent system is effective at solubilizing both the organic and inorganic components of the reaction.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of starting material).
-
Stir the reaction mixture at 90-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired 5-arylpyridine-3-carboximidamide.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is essential for installing amine functionalities, which can provide additional hydrogen bonding interactions or serve as a vector for improving solubility.
Rationale: The Buchwald-Hartwig amination requires a specialized ligand to facilitate the reductive elimination step that forms the C-N bond. XPhos is a bulky, electron-rich phosphine ligand that is highly effective for coupling anilines and other amines to heteroaryl halides. Sodium tert-butoxide is a strong, non-nucleophilic base required for this transformation.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Toluene or Dioxane (anhydrous, degassed)
-
Nitrogen or Argon source
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) to a flame-dried reaction vessel.
-
Add anhydrous, degassed toluene. Stir for 10 minutes at room temperature to form the active catalyst complex.
-
Add this compound (1.0 eq), the desired amine (1.2 eq), and NaOtBu (1.5 eq). Note: Add the base carefully as the reaction can be exothermic.
-
Seal the vessel and heat the mixture to 100-110 °C. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Biological Context: Targeting a Kinase Signaling Pathway
The inhibitors synthesized from this scaffold are designed to interrupt aberrant signaling pathways that drive disease. A common target class is receptor tyrosine kinases (RTKs).
Caption: A simplified RTK signaling pathway showing the point of intervention for a competitive kinase inhibitor.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient base; Poor quality solvent/reagents. | Use fresh catalyst/ligands. Ensure base is not hydrated. Use anhydrous, degassed solvents. |
| Debromination | Side reaction, often promoted by excess base or high temperatures. | Reduce reaction temperature. Use a milder base (e.g., K₃PO₄ or K₂CO₃ for Suzuki). Reduce reaction time. |
| Poor Yield after Purification | Product is highly polar and may stick to silica gel. | Purify using reverse-phase chromatography or trituration/recrystallization. Use a more polar eluent system (e.g., DCM/MeOH with NH₄OH). |
| Amidine Reactivity | The amidine group could potentially coordinate to the palladium center. | While often not an issue, if suspected, consider protecting the amidine as an N,N'-di-Boc derivative, though this adds synthetic steps. |
Conclusion
This compound is a high-value building block for kinase inhibitor discovery. Its pre-installed hinge-binding motif and versatile coupling handle provide a streamlined entry into potent and selective inhibitor scaffolds. The protocols and rationale outlined in this guide offer a solid foundation for medicinal chemists to effectively incorporate this reagent into their drug discovery programs, accelerating the development of next-generation targeted therapies.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine.
- BenchChem. (2025). The Pivotal Role of 2-Amino-5-bromopyridine in Kinase Inhibitor Synthesis.
-
Al-Ostoot, F. H., et al. (2021). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]
-
Singh, J., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. National Center for Biotechnology Information. Retrieved from [Link]
-
Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. PubMed. Retrieved from [Link]
-
An, T., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
-
Corcoran, P., & Scott, J. S. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Center for Biotechnology Information. Retrieved from [Link]
-
Pérez Sestelo, J., & Sarandeses, L. A. (Eds.). (2020). Advances in Cross-Coupling Reactions. MDPI. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
-
Gevorgyan, A., et al. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Royal Society of Chemistry. Retrieved from [Link]
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Application of 5-Bromopyridine-3-carboximidamide hydrochloride in medicinal chemistry.
An Application Guide to 5-Bromopyridine-3-carboximidamide Hydrochloride in Modern Drug Discovery
This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the prospective applications of this compound. While direct literature on this specific molecule is emerging, its structural motifs—the 5-bromopyridine core and the carboximidamide functional group—are well-established pharmacophores. By analyzing these components through the lens of bioisosterism and established medicinal chemistry strategies, we can project its high potential as a versatile scaffold for developing novel therapeutics, particularly in oncology and inflammatory diseases.
Scientific Rationale: Deconstructing the Scaffold
The therapeutic potential of this compound stems from the strategic combination of its two key structural features. This design provides both a versatile synthetic handle for library development and a powerful functional group for target engagement.
The 5-Bromopyridine Core: A Privileged Synthetic Platform
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for a phenyl ring, often improving solubility and metabolic properties. The bromine atom at the 5-position is not merely a substituent; it is a critical tool for synthetic diversification. It is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This allows for the systematic and efficient introduction of a vast array of aryl and heteroaryl groups, enabling extensive exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.[3]
The Carboximidamide (Amidine) Group: A Potent Bioisostere for Target Binding
The carboximidamide group (often referred to as an amidine) is a cationic and highly effective hydrogen-bonding moiety. It is recognized as a valuable bioisostere for the carboxamide group, a pharmacophore present in countless approved drugs.[4][5][6] Unlike the neutral carboxamide, the carboximidamide is basic and typically protonated at physiological pH. This positive charge can be leveraged to form strong, targeted salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in an enzyme's active site, often leading to a significant increase in binding affinity and potency.
Projected Therapeutic Applications & Protocols
Based on the established roles of its constituent parts, this compound is a prime candidate for the development of inhibitors for enzyme families that recognize nicotinamide-like scaffolds.
Application I: Poly(ADP-ribose) Polymerase (PARP) Inhibition
Scientific Justification: PARP enzymes, especially PARP-1, are critical for DNA single-strand break repair. Their inhibitors have become a cornerstone of therapy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a concept known as synthetic lethality).[7] The catalytic mechanism of PARP-1 involves the binding of nicotinamide adenine dinucleotide (NAD+). Many potent PARP inhibitors are designed to mimic the nicotinamide portion of NAD+ in the enzyme's active site.[7][8] The pyridine-3-carboximidamide scaffold of the title compound is an excellent mimic of this nicotinamide moiety, making it a highly promising starting point for novel PARP inhibitors.
Workflow for Developing PARP Inhibitors
Caption: Workflow for PARP inhibitor development.
Protocol 1: Synthesis of a 5-Aryl-Pyridine-3-carboximidamide Library via Suzuki-Miyaura Coupling
This protocol describes a general method for diversifying the 5-bromopyridine scaffold, which is essential for SAR exploration.
Materials:
-
This compound
-
Arylboronic acid of choice (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-pyridine-3-carboximidamide derivative.
Protocol 2: In Vitro PARP-1 Inhibition Assay (Colorimetric)
This protocol provides a method to assess the direct inhibitory activity of synthesized compounds against the PARP-1 enzyme.
Materials:
-
HT Universal Colorimetric PARP Assay Kit (or similar)
-
Recombinant human PARP-1 enzyme
-
Activated DNA (histone-coated strip wells)
-
NAD+, Biotinylated NAD+
-
Streptavidin-HRP, TMB Substrate
-
Test compounds dissolved in DMSO
-
Known PARP inhibitor (e.g., Olaparib) as a positive control
Procedure:
-
Plate Preparation: Rehydrate the histone-coated strip wells with PBS. Add activated DNA to each well and incubate to allow binding. Wash the wells to remove unbound DNA.
-
Compound Addition: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Add the diluted compounds to the appropriate wells. Include "no inhibitor" and "no enzyme" controls.
-
Reaction Initiation: Prepare the PARP-1 reaction cocktail containing PARP-1 enzyme, NAD+, and biotinylated NAD+. Add this cocktail to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the poly(ADP-ribosyl)ation of the histones.
-
Detection: Wash the wells to remove the reaction cocktail. Add Streptavidin-HRP to each well and incubate for 60 minutes. The Streptavidin-HRP will bind to the biotinylated ADP-ribose chains incorporated onto the histones.
-
Signal Generation: Wash the wells again and add TMB substrate. A blue color will develop. Stop the reaction with an appropriate stop solution (e.g., 0.5 M H₂SO₄), which will turn the color yellow.
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to PARP-1 activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Proposed Binding Mode in PARP-1 Active Site
Caption: Proposed interactions in the PARP-1 active site.
Application II: Protein Kinase Inhibition
Scientific Justification: Protein kinases are another major class of drug targets, particularly in oncology. The pyridine scaffold is a common feature in many approved kinase inhibitors, where the pyridine nitrogen often forms crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site.[2] The 5-bromopyridine-3-carboximidamide scaffold can be similarly positioned. The bromine at the 5-position provides an ideal vector for introducing substituents that can occupy adjacent hydrophobic pockets, thereby tuning the inhibitor's potency and selectivity profile for a specific kinase.
Protocol 3: General In Vitro Kinase Inhibition Assay (Luminescent)
This protocol uses the ADP-Glo™ Kinase Assay (or similar) to measure the activity of virtually any ADP-generating enzyme, including protein kinases.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest (e.g., EGFR, CDK2, p38 MAP kinase)
-
Substrate for the kinase (peptide or protein)
-
ATP
-
Test compounds dissolved in DMSO
-
Known kinase inhibitor as a positive control (e.g., Staurosporine)
Procedure:
-
Kinase Reaction: In a white, 96-well plate, set up the kinase reaction by adding the kinase, its substrate, ATP, and the test compound at various concentrations. Include appropriate controls.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for 60 minutes. During this time, the kinase will phosphorylate its substrate, converting ATP to ADP.
-
First Detection Step: Add the ADP-Glo™ Reagent to all wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add the Kinase Detection Reagent to all wells. This reagent contains luciferase and its substrate, which will convert the ADP generated in the first step back to ATP. This newly synthesized ATP is then used by the luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Analysis: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP generated and reflects the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Physicochemical Data Summary
The following table summarizes the key computed properties of the parent scaffold and its direct analogs, providing a baseline for drug design efforts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | H-Bond Donor Count | H-Bond Acceptor Count |
| 5-Bromopyridine-3-carboximidamide | C₆H₆BrN₃ | 200.04 | 0.8 | 2 | 3 |
| 5-Bromonicotinamide | C₆H₅BrN₂O | 201.02 | 0.4 | 1 | 2 |
| 5-Bromonicotinic Acid | C₆H₄BrNO₂ | 202.01 | 1.1 | 1 | 2 |
Data sourced from PubChem.
Conclusion
This compound represents a scaffold of high potential in medicinal chemistry. Its strategic combination of a synthetically versatile 5-bromopyridine core and a potent, charge-interactive carboximidamide group makes it an ideal starting point for the design of novel enzyme inhibitors. The projected applications in PARP and kinase inhibition are supported by extensive precedent in the literature for its constituent pharmacophores. The protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize, evaluate, and optimize derivatives of this promising scaffold, paving the way for the discovery of next-generation therapeutics.
References
- Wu, Y., & Zhang, Y. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchChem.
-
Drug Design Org. (n.d.). Bioisosterism. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromopyridine-3-carbonitrile in Modern Synthesis. Retrieved from [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Few examples of carboxamide moiety-containing drug molecules. Retrieved from [Link]
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Al-Rawashdeh, N. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars.
- Bonnet, P. (2020). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
- Zhang, M., et al. (2025). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. PubMed.
-
PubChem. (n.d.). 5-Bromonicotinamide. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 5-BROMONICOTINAMIDE. Retrieved from [Link]
- Hie, L., & Garg, N. K. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses.
-
Protheragen. (n.d.). 5-Bromonicotinamide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyridine-2-carboximidamide HCl: Synthesis and Properties. Retrieved from [Link]
- El-Masry, G. H., & El-Naggar, M. A. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry.
- Ferla, S., et al. (2023).
- Asghar, M. N., et al. (2017).
-
NINGBO TIANYU CHEMICAL CO.,LTD. (n.d.). 5-Bromopyridine-3-Carbonitrile | Structure, Uses, Safety, Sourcing & Supplier in China. Retrieved from [Link]
- Elmasry, G. H., & El-Naggar, M. A. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold.
- Al-Wahaibi, L. H., et al. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multitargeted inhibitory pathway. Assiut University Bulletin for Pharmaceutical Sciences.
- Wang, W., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PubMed Central.
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Application Notes and Protocols for the Strategic Use of 5-Bromopyridine-3-carboximidamide Hydrochloride in Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This guide provides a comprehensive overview of 5-Bromopyridine-3-carboximidamide hydrochloride as a versatile fragment for library synthesis in drug discovery. The pyridine ring is a well-established scaffold in medicinal chemistry, known for its ability to engage in favorable interactions with biological targets.[1][2][3] The strategic placement of a bromine atom at the 5-position opens a gateway to a multitude of palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries. Furthermore, the carboximidamide (amidine) functionality at the 3-position is a valuable pharmacophore, capable of forming key hydrogen bond interactions and imparting favorable physicochemical properties.[4] This document details the synthesis of the title compound, its physicochemical properties, and provides detailed protocols for its application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, along with a discussion on the potential role of the amidine group in directing C-H activation.
Introduction: The Strategic Value of the 5-Bromopyridine-3-carboximidamide Scaffold
The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Fragment-based drug discovery (FBDD) has emerged as a powerful strategy, relying on the identification of low-molecular-weight fragments that bind to a biological target, which are then elaborated into more potent leads. The this compound fragment is a prime candidate for FBDD and library synthesis due to its unique combination of features:
-
The Privileged Pyridine Core: The pyridine motif is a ubiquitous feature in a vast number of FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated to form favorable ionic interactions, enhancing solubility and bioavailability.
-
Versatile Bromine Handle: The bromine atom at the 5-position is a versatile synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space by introducing a variety of substituents at this position.
-
The Amidine Pharmacophore: Amidines are strong bases that are protonated at physiological pH, forming an amidinium cation. This positively charged group can engage in strong hydrogen bonding and electrostatic interactions with biological targets. The amidine group is a key feature in numerous therapeutic agents.[4]
This guide will provide the necessary protocols and theoretical background to effectively utilize this high-value fragment in your research endeavors.
Synthesis of this compound
The most direct and widely used method for the synthesis of amidines from nitriles is the Pinner reaction.[4][5][6] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound via the Pinner reaction.
Detailed Protocol for Pinner Reaction
Materials:
-
5-Bromonicotinonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (gas or solution in ethanol)
-
Round-bottom flask with a stir bar
-
Gas dispersion tube
-
Drying tube (e.g., with calcium chloride)
-
Ice bath
Procedure:
-
Formation of the Pinner Salt:
-
Dissolve 5-bromonicotinonitrile (1.0 eq) in anhydrous ethanol (5-10 mL per gram of nitrile) in a dry round-bottom flask equipped with a stir bar and a gas dispersion tube.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 1-2 hours. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate (the Pinner salt) is often observed.
-
The solvent can be removed under reduced pressure to yield the crude ethyl 5-bromopyridine-3-carboximidate hydrochloride. It is often used in the next step without further purification.
-
-
Formation of the Amidine:
-
Suspend the crude Pinner salt in anhydrous ethanol.
-
Cool the suspension in an ice bath.
-
Bubble ammonia gas through the suspension or add a saturated solution of ammonia in ethanol until the solution is basic.
-
Seal the flask and stir at room temperature for 24-48 hours.
-
The reaction mixture will contain the desired product and ammonium chloride.
-
Filter the mixture to remove ammonium chloride.
-
Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield this compound.
-
Note on Causality: The use of anhydrous conditions is critical in the Pinner reaction to prevent the hydrolysis of the intermediate imino ester to the corresponding ester.[4] The acid catalyst is essential for activating the nitrile towards nucleophilic attack by the alcohol.
Physicochemical Properties
While experimental data for this compound is not extensively published, the following properties can be predicted based on its structure and analogous compounds:
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₆H₇BrClN₃ |
| Molecular Weight | 236.50 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Likely soluble in water and polar protic solvents like methanol and ethanol. Limited solubility in less polar organic solvents like dichloromethane and THF. The solubility of guanidine hydrochloride, a related compound, is high in water.[7] |
| Stability | Stable under normal laboratory conditions. As a hydrochloride salt, it is less prone to degradation than the free base. |
| pKa (Conjugate Acid) | The amidinium group is strongly basic, with a pKa typically in the range of 10-12. This means it will be fully protonated at physiological pH. |
Application in Library Synthesis via Cross-Coupling Reactions
The bromine atom at the 5-position of the pyridine ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the diversification of the core scaffold.
General Workflow for Library Synthesis
Caption: Diversification of the 5-Bromopyridine-3-carboximidamide scaffold using various cross-coupling reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron species and an organic halide.[8][9]
Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroarylboronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Note on Causality: The choice of base is crucial; it must be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of the starting material or product.[10] The use of a phosphine ligand stabilizes the palladium catalyst and promotes the catalytic cycle.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[11][12][13]
Protocol for Buchwald-Hartwig Amination:
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3 eq)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Reaction vessel
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a reaction vessel.
-
Add this compound and the amine.
-
Add the degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite® and wash with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Note on Causality: The use of bulky, electron-rich phosphine ligands is often necessary to promote the reductive elimination step and prevent catalyst decomposition, especially with electron-rich amines.[14] Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Sonogashira Coupling for C-C (alkynyl) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[15][16]
Protocol for Sonogashira Coupling:
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1-1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., triethylamine, diisopropylethylamine) (2-3 eq)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Reaction vessel
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add the degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Note on Causality: The copper(I) co-catalyst is crucial for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[17] The amine base serves to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.
The Amidine Group as a Potential Directing Group in C-H Activation
Beyond its role as a pharmacophore, the amidine functionality has the potential to act as a directing group in transition-metal-catalyzed C-H activation reactions. The nitrogen atoms of the amidine can coordinate to a metal center, positioning the catalyst for the selective functionalization of a nearby C-H bond. This opens up possibilities for further diversification of the pyridine scaffold at positions that are not readily accessible through classical methods.
Conceptual Workflow for Amidine-Directed C-H Activation
Caption: Conceptual workflow for the use of the amidine as a directing group in C-H activation.
While specific protocols for C-H activation directed by a 3-amidinopyridine are still emerging, the principles established for other directing groups, such as amides, provide a strong foundation for exploration in this area.[18][19][20] Researchers are encouraged to investigate this promising avenue for novel library synthesis.
Conclusion
This compound is a high-value, versatile fragment for the synthesis of diverse compound libraries. Its strategic combination of a privileged pyridine core, a synthetically tractable bromine handle, and a key amidine pharmacophore makes it an ideal starting point for fragment-based drug discovery campaigns. The protocols detailed in this guide provide a solid foundation for the successful application of this fragment in a variety of powerful cross-coupling reactions, enabling the rapid exploration of chemical space and the generation of novel molecules with therapeutic potential.
References
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- 5-BROMOPYRIDINE-3-CARBOXAMIDE | CAS 28733-43-9.
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- 5-Bromopyridine-3-carboxylic acid 98 20826-04-4. Sigma-Aldrich.
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromopyridine-3-carboximidamide Hydrochloride
Introduction: The Strategic Importance of 5-Bromopyridine-3-carboximidamide Hydrochloride in Drug Discovery
This compound is a key heterocyclic building block in modern medicinal chemistry. Its pyridine core is a prevalent motif in numerous FDA-approved drugs, offering a scaffold that can engage in crucial hydrogen bonding interactions with biological targets.[1][2] The presence of a bromine atom at the 5-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse molecular fragments. Furthermore, the carboximidamide group at the 3-position can serve as a critical pharmacophore, participating in interactions with protein active sites. This unique combination of features makes this compound a valuable starting material for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.[3][4]
This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of this compound. The methodologies described herein are designed to be a reliable starting point for researchers, scientists, and drug development professionals, enabling the efficient synthesis of a wide array of substituted pyridine derivatives.
Understanding the Substrate: Properties and Handling of this compound
The hydrochloride salt of 5-Bromopyridine-3-carboximidamide is typically a crystalline solid that is more stable and easier to handle than its freebase counterpart.[5] However, the presence of the hydrochloride and the carboximidamide functionality can influence its reactivity and solubility.
Key Considerations:
-
Basicity: The carboximidamide group is basic and will react with the palladium catalyst and ligands. The hydrochloride salt form mitigates this, but the choice of an appropriate external base in the cross-coupling reaction is critical to neutralize the generated HBr and to facilitate the catalytic cycle.
-
Solubility: The salt form may have limited solubility in common aprotic organic solvents used for cross-coupling reactions. It may be necessary to use polar aprotic solvents or solvent mixtures to achieve sufficient solubility for the reaction to proceed efficiently.
-
Stability: While generally stable, prolonged exposure to strong bases or high temperatures could potentially lead to decomposition.[6] It is advisable to handle the compound under an inert atmosphere, especially when setting up reactions.
The Engine of Discovery: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[7] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for reactions like Suzuki and Sonogashira) or migratory insertion (for the Heck reaction), and reductive elimination.[8]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The choice of the palladium source, ligand, base, and solvent is paramount for a successful transformation and is highly dependent on the specific substrates being coupled.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point and may require optimization for specific coupling partners. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[9][10]
Rationale for Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is often effective for heteroaryl halides as the dppf ligand is both electron-rich and has a large bite angle, which can facilitate reductive elimination.[11]
-
Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is typically used to activate the boronic acid and neutralize the generated acid.[10] Cesium carbonate is often more effective for challenging couplings.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or DMF with water is commonly employed to dissolve both the organic and inorganic reagents.[11]
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol:
-
To a dry Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).
-
Evacuate and backfill the tube with argon (repeat this three times).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Effective for heteroaryl bromides. |
| Ligand | (If using Pd(OAc)₂) SPhos, XPhos | Bulky, electron-rich phosphines enhance catalytic activity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid and neutralizes generated acid. |
| Solvent | Dioxane/H₂O, DMF/H₂O, Toluene/EtOH/H₂O | Ensures solubility of all reaction components. |
| Temperature | 80-120 °C | Provides sufficient energy for oxidative addition. |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds.[8][12]
Rationale for Experimental Choices:
-
Catalyst/Ligand: A combination of a palladium precursor like Pd₂(dba)₃ and a specialized phosphine ligand (e.g., XPhos, RuPhos) is crucial for efficient C-N coupling.[12] These ligands promote the reductive elimination step.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine.[13]
-
Solvent: Anhydrous aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.[13]
Detailed Step-by-Step Protocol:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add anhydrous toluene or dioxane via syringe.
-
Stir the reaction mixture at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium precursors. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are highly effective. |
| Base | NaOtBu, K₃PO₄, LHMDS | Strong, non-nucleophilic base is required for amine deprotonation. |
| Solvent | Toluene, Dioxane, THF | Anhydrous aprotic solvents are essential. |
| Temperature | 80-110 °C | Facilitates the catalytic cycle. |
Protocol 3: Sonogashira Coupling for C-C(sp) Bond Formation
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15]
Rationale for Experimental Choices:
-
Catalyst System: A dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[14] The copper facilitates the formation of a copper acetylide intermediate.
-
Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) serves both as a base and often as the solvent.[16]
-
Solvent: Anhydrous THF or DMF can be used as a co-solvent if needed.[14]
Detailed Step-by-Step Protocol:
-
To a dry Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add anhydrous triethylamine (Et₃N) or a mixture of THF and Et₃N.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the mixture at room temperature to 60 °C and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard palladium catalysts for Sonogashira coupling. |
| Cu Co-catalyst | CuI | Facilitates the formation of the copper acetylide. |
| Base | Et₃N, DIPEA | Acts as a base and can serve as the solvent. |
| Solvent | THF, DMF (if needed) | To ensure solubility of the starting materials. |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient. |
Protocol 4: Heck Coupling for C-C Bond Formation with Alkenes
The Heck reaction couples an alkene with an aryl or vinyl halide to form a substituted alkene.[17][18]
Rationale for Experimental Choices:
-
Catalyst: Palladium acetate (Pd(OAc)₂) is a common and cost-effective palladium source.[19]
-
Ligand: Phosphine ligands like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine are often used to stabilize the palladium catalyst.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is used to neutralize the generated acid.[19]
-
Solvent: Polar aprotic solvents such as DMF or NMP are typically used at elevated temperatures.[20]
Detailed Step-by-Step Protocol:
-
In a sealable reaction tube, combine this compound (1.0 equiv), the alkene (1.5-2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a polar aprotic solvent such as DMF or NMP.
-
Seal the tube and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction's progress using TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂, PdCl₂ | Readily available and effective palladium sources. |
| Ligand | PPh₃, P(o-tolyl)₃ | Stabilizes the palladium catalyst. |
| Base | K₂CO₃, Et₃N, NaOAc | Neutralizes the generated HX. |
| Solvent | DMF, NMP, Acetonitrile | High-boiling polar aprotic solvents are typically required. |
| Temperature | 100-140 °C | Higher temperatures are often necessary for the Heck reaction. |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Catalyst deactivation: Ensure strictly anhydrous and anaerobic conditions. Consider using a more robust ligand or a pre-catalyst.
-
Poor solubility: Try a different solvent system or add a co-solvent. For the hydrochloride salt, a phase-transfer catalyst might be beneficial in some cases.
-
Insufficiently active catalyst: For challenging substrates, a more electron-rich and bulky ligand may be required.
-
-
Side Reactions:
-
Debromination (hydrodehalogenation): This can occur in the presence of a hydride source. Lowering the reaction temperature or using a different base might help.
-
Homocoupling of the coupling partner: This is more common in Suzuki reactions. Ensure the stoichiometry is correct and that the reaction is not overheated.
-
Conclusion
This compound is a valuable substrate for the synthesis of a diverse range of functionalized pyridine derivatives through palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings provide a solid foundation for researchers to build upon. By understanding the rationale behind the choice of reagents and conditions, scientists can effectively troubleshoot and optimize these powerful transformations to accelerate their drug discovery and development programs.
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M. A. M. Abdel-Hamed, et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(9), 10471-10483. Available at: [Link]
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Organic Syntheses. (n.d.). (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Organic Syntheses. Available at: [Link]
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D. Błachut, et al. (2017). Efficient synthesis of differently substituted triarylpyridines with the Suzuki-Miyaura cross-coupling reaction. Arkivoc, 2017(2), 369-389. Available at: [Link]
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A. M. Arif, et al. (2011). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Organometallics, 30(24), 6659-6668. Available at: [Link]
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Organic Syntheses. (n.d.). acetamidine hydrochloride. Organic Syntheses. Available at: [Link]
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Arkivoc. (n.d.). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. Available at: [Link]
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M. O. O. de O, et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceutics, 15(2), 566. Available at: [Link]
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Application Notes and Protocols: Derivatization of the Carboximidamide Group in 5-Bromopyridine-3-carboximidamide Hydrochloride
Introduction
The carboximidamide functional group, also known as an amidine, is a versatile moiety frequently incorporated into molecules of pharmaceutical and materials science interest. Its basicity and ability to participate in hydrogen bonding make it a key pharmacophore in many drug candidates. 5-Bromopyridine-3-carboximidamide hydrochloride is a valuable starting material that combines the reactivity of the carboximidamide group with the synthetic utility of a halogenated pyridine ring. The bromine atom can serve as a handle for cross-coupling reactions, while the pyridine nitrogen influences the electronic properties of the molecule.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of the carboximidamide group in this compound. We will explore various synthetic strategies, provide detailed experimental protocols, and discuss the characterization of the resulting products. The aim is to furnish a comprehensive resource that not only outlines synthetic procedures but also provides the scientific rationale behind them.
Chemical and Physical Properties
A thorough understanding of the starting material's properties is crucial for successful derivatization.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₇BrClN₃ |
| Molecular Weight | 236.50 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents. |
It is important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Reactivity of the Carboximidamide Group
The carboximidamide group is a nitrogen analog of a carboxylic acid and exhibits a rich and diverse reactivity profile.[1][2] The presence of two nitrogen atoms allows it to act as both a nucleophile and a base. The hydrochloride salt form indicates that one of the nitrogen atoms is protonated, which can influence its reactivity. In a basic medium, the free base form of the carboximidamide is generated, which is a more potent nucleophile.
Key reaction types for the derivatization of the carboximidamide group include:
-
N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to introduce substituents on the nitrogen atoms.
-
Acylation: Reaction with acylating agents like acid chlorides or anhydrides to form N-acylamidines.
-
Cyclization Reactions: The carboximidamide group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrimidines, imidazoles, and triazoles.[3][4][5]
-
Reactions with Carbonyl Compounds: Condensation with aldehydes and ketones to form imines or related structures.
The bromine atom on the pyridine ring offers an additional site for modification, typically through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide range of substituents at the 5-position of the pyridine ring, further expanding the molecular diversity of the derivatives.
Experimental Protocols
The following protocols are provided as a starting point for the derivatization of this compound. Optimization of reaction conditions may be necessary depending on the specific substrate and desired product.
Protocol 1: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of 5-Bromopyridine-3-carboximidamide using an alkyl halide in the presence of a base.
Caption: Workflow for N-Alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the base (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the free base.
-
Add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.
Protocol 2: Synthesis of N-Acyl Derivatives
This protocol outlines the acylation of the carboximidamide group, which can be a useful strategy for modulating its basicity and hydrogen bonding capabilities.
Caption: Workflow for N-Acylation.
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)
-
Base (e.g., triethylamine, pyridine)
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Suspend this compound (1.0 eq) in the chosen solvent.
-
Add the base (2.0-2.5 eq) and stir the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.0-1.1 eq) to the cooled suspension.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over an anhydrous drying agent, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to yield the N-acyl derivative.
Protocol 3: Cyclization to form a 1,2,4-Triazole Ring
The carboximidamide group is an excellent precursor for the synthesis of heterocyclic rings. This protocol demonstrates the formation of a 1,2,4-triazole derivative.
Caption: Workflow for 1,2,4-Triazole Synthesis.
Materials:
-
This compound
-
Acylhydrazide (e.g., benzhydrazide)
-
Base (e.g., sodium ethoxide)
-
Solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the acylhydrazide (1.0 eq) in ethanol.
-
Add a solution of sodium ethoxide in ethanol (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum to obtain the 1,2,4-triazole derivative.
-
If the product does not precipitate, concentrate the reaction mixture and purify by column chromatography.
Characterization of Derivatives
The successful synthesis of derivatives must be confirmed by appropriate analytical techniques.
| Technique | Information Provided |
| ¹H and ¹³C NMR Spectroscopy | Provides detailed information about the molecular structure, including the position of new substituents and changes in the chemical environment of the pyridine and carboximidamide protons and carbons. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. |
| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for functional groups. For example, the formation of an N-acyl derivative will show a new carbonyl (C=O) stretching frequency. |
| Melting Point | A sharp melting point is an indicator of the purity of a crystalline solid product. |
Conclusion
The derivatization of the carboximidamide group in this compound offers a powerful platform for the synthesis of a diverse array of compounds with potential applications in drug discovery and materials science. The protocols provided herein serve as a practical guide for researchers to explore the rich chemistry of this versatile building block. By understanding the reactivity of the carboximidamide moiety and leveraging the synthetic handle of the bromine atom, scientists can efficiently generate novel molecular architectures. As with any chemical synthesis, careful execution of the experimental procedures and thorough characterization of the products are paramount to achieving reliable and reproducible results.
References
-
Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction - RSC Publishing. Available at: [Link]
-
The Synthesis of Vinylogous Amidine Heterocycles | The Journal of Organic Chemistry. Available at: [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis - Semantic Scholar. Available at: [Link]
-
Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C-H functionalization reaction - PubMed. Available at: [Link]
-
Reactions of the carboxamide group - ResearchGate. Available at: [Link]
-
Carboxylic acid reactions overview (article) - Khan Academy. Available at: [Link]
-
Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC - NIH. Available at: [Link]
-
Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content - Jack Westin. Available at: [Link]
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - MDPI. Available at: [Link]
-
5-BROMOPYRIDINE-3-CARBOXAMIDE | CAS 28733-43-9 - Matrix Fine Chemicals. Available at: [Link]
-
5-bromopyridine-2-carboximidamide hydrochloride (C6H6BrN3) - PubChemLite. Available at: [Link]
-
Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Available at: [Link]
-
A novel derivatization method with 5-bromonicotinic acid N-hydroxysuccinimide for determination of the amino acid sequences of peptides - PubMed. Available at: [Link]
-
One-Pot High-throughput Synthesis of N 3-Substituted 5-Arylidene-2-Thiohydantoin Amides and Acids - PubMed. Available at: [Link]
-
Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Available at: [Link]
-
Synthesis of 2-Amino-5-bromopyridine - ResearchGate. Available at: [Link]
-
5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem. Available at: [Link]
-
Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed. Available at: [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. jackwestin.com [jackwestin.com]
- 3. Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C-H functionalization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Synthesis and Characterization of 5-Bromopyridine-3-carboximidamide Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Amidine Hydrochlorides
In the landscape of medicinal chemistry and drug development, the pyridine scaffold is a cornerstone for designing molecules with significant biological activity.[1] The introduction of an amidine functional group further enhances the potential for crucial hydrogen bonding interactions with biological targets. 5-Bromopyridine-3-carboximidamide, therefore, represents a valuable building block. The bromine atom at the 5-position provides a reactive handle for diversification through cross-coupling reactions, while the 3-carboximidamide group can act as a key pharmacophore.[1][2]
However, free amidines are often strongly basic, making them susceptible to degradation and challenging to handle and purify. Conversion to a hydrochloride salt is a critical step that enhances the compound's stability, crystallinity, and aqueous solubility, all of which are desirable properties for pharmaceutical development and biological screening.[3][4] This application note provides a comprehensive, field-tested protocol for the synthesis of 5-Bromopyridine-3-carboximidamide free base via the Pinner reaction, followed by its conversion to the stable hydrochloride salt.
Overall Reaction Scheme
The synthesis is a two-stage process: (1) Formation of the imidate hydrochloride from the corresponding nitrile, followed by ammonolysis to yield the free base amidine. (2) Protonation of the basic amidine with hydrochloric acid to form the stable hydrochloride salt.
Stage 1: Pinner Reaction for Amidine Synthesis
Starting Material: 5-Bromopyridine-3-carbonitrile
Intermediate: Ethyl 5-bromopyridine-3-carboximidate hydrochloride
Product: 5-Bromopyridine-3-carboximidamide (Free Base)
Stage 2: Hydrochloride Salt Formation
Starting Material: 5-Bromopyridine-3-carboximidamide (Free Base)
Product: 5-Bromopyridine-3-carboximidamide hydrochloride
Experimental Workflow Diagram
The following diagram outlines the complete workflow from the starting nitrile to the final, purified hydrochloride salt.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocols
4.1. Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 5-Bromopyridine-3-carbonitrile | ≥97% | Commercially Available |
| Anhydrous Ethanol (EtOH) | ≥99.5% | Sigma-Aldrich |
| Hydrogen Chloride (HCl) gas | Anhydrous | Praxair |
| Ammonia (NH₃) in Ethanol | ~2 M solution | Sigma-Aldrich |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific |
| Isopropanol (IPA) | Anhydrous | Fisher Scientific |
| Hydrochloric Acid in Diethyl Ether | 2.0 M solution | Sigma-Aldrich |
| Equipment | ||
| Round-bottom flasks | VWR | |
| Magnetic stirrer with hotplate | IKA | |
| Gas dispersion tube (bubbler) | Ace Glass | |
| Ice bath | ||
| Büchner funnel and filter flask | ||
| Rotary evaporator | Heidolph | |
| High-vacuum pump | ||
| NMR Spectrometer | Bruker (≥400 MHz) | |
| FT-IR Spectrometer | PerkinElmer | |
| Melting Point Apparatus | Stuart |
4.2. Protocol 1: Synthesis of 5-Bromopyridine-3-carboximidamide (Free Base)
This procedure is based on the well-established Pinner reaction for the synthesis of amidines from nitriles.[5][6]
-
Imidate Hydrochloride Formation:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, add 5-bromopyridine-3-carbonitrile (10.0 g, 54.6 mmol).
-
Add anhydrous ethanol (100 mL) and stir to dissolve. Cool the solution to 0°C using an ice bath.
-
Expertise & Causality: Anhydrous conditions are absolutely critical. Water will hydrolyze the nitrile or the imidate intermediate, leading to the formation of the corresponding amide or ester, which are common impurities.
-
Bubble dry hydrogen chloride gas through the stirred solution for approximately 1-2 hours. Monitor the reaction for the formation of a white precipitate (the ethyl 5-bromopyridine-3-carboximidate hydrochloride).
-
Once the reaction appears complete (saturation with HCl and significant precipitation), seal the flask and allow it to stir at room temperature overnight.
-
-
Isolation of Imidate Intermediate:
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with two portions of cold, anhydrous diethyl ether (2 x 50 mL) to remove any unreacted starting material and excess HCl.
-
Dry the imidate hydrochloride salt under high vacuum for at least 4 hours. The product should be a fine, white, crystalline solid.
-
-
Ammonolysis to Form the Amidine Free Base:
-
Suspend the dried imidate hydrochloride (assume quantitative yield from the previous step) in anhydrous ethanol (150 mL) in a sealed flask.
-
Cool the suspension to 0°C and add a solution of ammonia in ethanol (~2 M, 3-4 equivalents) dropwise.
-
Seal the reaction vessel tightly and stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Trustworthiness: The reaction is complete when the starting imidate has been fully consumed. The formation of ammonium chloride as a byproduct will be observed.
-
-
Work-up and Purification:
-
Remove the ammonium chloride byproduct by filtration.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-bromopyridine-3-carboximidamide free base.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether or toluene) to yield a crystalline solid.
-
4.3. Protocol 2: Formation of this compound
-
Dissolution:
-
Dissolve the purified 5-bromopyridine-3-carboximidamide (5.0 g, 25.0 mmol) in a minimal amount of anhydrous isopropanol (~50-75 mL) in a 250 mL Erlenmeyer flask with gentle warming if necessary.
-
-
Acidification:
-
While stirring the solution at room temperature, add a 2.0 M solution of HCl in diethyl ether dropwise (approximately 13.75 mL, 27.5 mmol, 1.1 equivalents).
-
Expertise & Causality: Using a pre-made solution of HCl in an organic solvent provides better stoichiometric control than bubbling HCl gas and is generally safer to handle.[7] Diethyl ether is often used as it is a poor solvent for the hydrochloride salt, thus promoting precipitation.[7]
-
A white precipitate of the hydrochloride salt should begin to form immediately upon addition of the HCl solution.
-
-
Isolation and Purification:
-
After complete addition of the HCl solution, continue stirring the resulting slurry for an additional 30-60 minutes at room temperature to ensure complete precipitation.
-
Collect the white solid by vacuum filtration.
-
Wash the filter cake with cold, anhydrous diethyl ether (2 x 30 mL) to remove any residual non-salt impurities.
-
Dry the final product, this compound, under high vacuum at 40-50°C to a constant weight.
-
Data Summary and Characterization
| Parameter | 5-Bromopyridine-3-carbonitrile | 5-Bromopyridine-3-carboximidamide | 5-Bromopyridine-3-carboximidamide HCl |
| Molecular Formula | C₆H₃BrN₂ | C₆H₆BrN₃ | C₆H₇BrClN₃ |
| Molecular Weight | 183.01 g/mol | 200.04 g/mol | 236.50 g/mol |
| Appearance | White to off-white solid | White to pale yellow solid | White crystalline solid |
| Typical Yield | N/A (Starting Material) | 75-85% (from nitrile) | >95% (from free base) |
| Melting Point | ~95-99 °C | Varies | >200 °C (decomposes) |
Expected Analytical Data for 5-Bromopyridine-3-carboximidamide HCl:
-
¹H NMR (400 MHz, D₂O): Expect downfield shifts for the aromatic protons compared to the free base due to the electron-withdrawing effect of the protonated amidinium group. Protons adjacent to the ring nitrogen will be most affected. Look for signals around δ 8.5-9.0 ppm. The N-H protons may be broad or exchange with the solvent.
-
¹³C NMR (100 MHz, D₂O): The amidine carbon (C=N) should appear around δ 165-170 ppm. Aromatic carbons will be in the δ 120-155 ppm range.
-
FT-IR (ATR, cm⁻¹): Look for characteristic peaks for N-H stretching of the amidinium ion (broad, ~3100-3400 cm⁻¹), C=N stretching (~1670-1690 cm⁻¹), and aromatic C-H and C=C/C=N stretches.
-
Mass Spectrometry (ESI+): The spectrum will show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₆H₇BrN₃⁺ (approx. 200.98 and 202.98 due to bromine isotopes).
Troubleshooting and Expert Insights
-
Low Yield in Pinner Reaction: This is almost always due to the presence of moisture. Ensure all glassware is flame- or oven-dried and use anhydrous solvents.
-
Product Oiling Out During Salt Formation: If the hydrochloride salt oils out instead of precipitating, it may be due to impurities or the use of a solvent in which the salt is too soluble. Try adding a non-polar co-solvent like heptane or switching the primary solvent to one with lower polarity (e.g., ethyl acetate, if the free base is soluble enough).
-
Hygroscopic Product: Pyridine-based hydrochloride salts can be hygroscopic.[8][9] Handle and store the final product in a desiccator or under an inert atmosphere to prevent water absorption.
-
Purification of the Salt: If the final salt is impure, it can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/ethyl acetate.[8]
References
-
Hie, L., & Garg, N. K. (2014). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 91, 104-114. Retrieved from [Link]
-
Reddit user discussion on r/chemistry. (2022). What are your procedures to form amine/amidine/guanidine salts and how do you freebase them? Retrieved from [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]
-
Di Grandi, M. J., et al. (2015). Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Synthetic Communications, 45(22), 2601-2606. Retrieved from [Link]
-
Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425. Retrieved from [Link]
-
Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Retrieved from [Link]
-
Reddit user discussion on r/OrganicChemistry. (2023). Hydrochloride salt of amine. Retrieved from [Link]
- Google Patents. (2014). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
-
Peršuri, A., et al. (2019). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 24(1), 164. Retrieved from [Link]
-
ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromopyridine-3-carboximidamide Hydrochloride
Welcome to the technical support center for the synthesis of 5-Bromopyridine-3-carboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The synthesis, primarily achieved through the Pinner reaction, presents unique challenges due to the electron-deficient nature of the pyridine ring. This document provides in-depth, experience-driven advice to ensure a successful and reproducible outcome.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering causative explanations and actionable solutions.
Issue 1: Low or No Conversion of 5-Bromonicotinonitrile
Question: I have set up the Pinner reaction with 5-bromonicotinonitrile, ethanol, and HCl gas, but I am observing very low conversion of my starting material even after several hours. What could be the issue?
Answer:
This is a common challenge when working with electron-deficient nitriles like 5-bromonicotinonitrile. The electron-withdrawing nature of the pyridine ring and the bromine atom deactivates the nitrile group, making the initial protonation and subsequent nucleophilic attack by the alcohol less favorable.[1][2] Here are the primary causes and solutions:
-
Insufficient Acid Catalysis: The nitrile nitrogen on the pyridine ring is less basic and requires a high concentration of acid for efficient protonation.
-
Solution: Ensure a continuous and steady stream of dry HCl gas is bubbled through the reaction mixture. It is crucial to maintain anhydrous conditions as any moisture will consume the HCl.[3] Consider using a pre-prepared solution of HCl in anhydrous ethanol or dioxane to ensure a consistent and high concentration of the acid catalyst.
-
-
Low Reaction Temperature: While low temperatures are generally recommended to prevent the decomposition of the Pinner salt, an overly low temperature might not provide sufficient activation energy for the reaction to proceed with an unreactive substrate.
-
Solution: If the reaction is sluggish at 0°C, consider allowing it to slowly warm to room temperature while monitoring the progress by TLC or LC-MS. A moderate increase in temperature could promote the formation of the imidate intermediate. However, be cautious, as higher temperatures can also lead to the formation of byproducts.[2]
-
-
Inadequate Reaction Time: Electron-deficient nitriles may require significantly longer reaction times.
-
Solution: Extend the reaction time, monitoring periodically to track the consumption of the starting material. Reactions may require anywhere from 12 to 48 hours.
-
Issue 2: Formation of 5-Bromonicotinamide as a Major Byproduct
Question: My reaction seems to be working, but I am isolating a significant amount of 5-bromonicotinamide instead of the desired amidine. What is causing this?
Answer:
The formation of the corresponding amide is a known side reaction in the Pinner synthesis, often arising from the rearrangement of the intermediate imidate hydrochloride (Pinner salt).[1][2]
-
Elevated Temperatures: The Pinner salt is thermodynamically unstable and can rearrange to the more stable N-alkyl amide upon heating.[1][2]
-
Solution: Maintain a low temperature (0-5 °C) throughout the formation of the Pinner salt. Careful temperature control is critical to minimize this side reaction.
-
-
Trace Amounts of Water: While the primary hydrolysis product in the presence of water is the ester, under certain conditions, it can also lead to the formation of the amide.
-
Solution: Ensure all glassware is flame-dried, and all solvents and reagents are strictly anhydrous. Using anhydrous HCl gas or a certified anhydrous solution of HCl in an appropriate solvent is paramount.[3]
-
Issue 3: Isolation of Ethyl 5-Bromonicotinate instead of the Amidine
Question: After the ammonolysis step, my main product is the ethyl ester of 5-bromonicotinic acid, not the amidine hydrochloride. Why did this happen?
Answer:
This is a classic issue in Pinner reactions and is almost always due to the presence of water, which hydrolyzes the intermediate Pinner salt to the corresponding ester.[1][3]
-
Moisture Contamination: Water is a competing nucleophile that readily attacks the protonated imidate intermediate, leading to the formation of an ester.
-
Solution 1: Rigorous Anhydrous Technique: All aspects of the experimental setup must be scrupulously dry. Use flame-dried glassware, anhydrous solvents (e.g., freshly distilled ethanol over magnesium), and dry HCl gas. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Solution 2: Choice of Ammonia Source: When adding the ammonia source for the second step, ensure it is also anhydrous. Anhydrous ammonia gas or a freshly prepared solution of ammonia in an anhydrous alcohol is recommended. Using aqueous ammonia will lead to the hydrolysis of any remaining Pinner salt.
-
Issue 4: Difficulty in Product Precipitation and Isolation
Question: I believe the reaction has worked, but I am struggling to precipitate and isolate the final this compound product. It seems to be very soluble in the reaction mixture.
Answer:
The solubility of the amidine hydrochloride salt can vary depending on the solvent system.
-
High Solubility in the Reaction Solvent: The product may be soluble in the alcoholic solvent used for the reaction.
-
Solution 1: Solvent Evaporation and Trituration: After the ammonolysis step is complete, carefully neutralize any excess ammonia and then evaporate the solvent under reduced pressure. The resulting crude residue can then be triturated with a non-polar solvent in which the product is insoluble, such as diethyl ether or cold ethyl acetate, to induce precipitation.[3]
-
Solution 2: Anti-Solvent Addition: To the reaction mixture, slowly add an anti-solvent in which the amidine hydrochloride has low solubility. Anhydrous diethyl ether is a common choice for this purpose. This should cause the product to crystallize or precipitate out of the solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Pinner reaction for this synthesis?
A1: The Pinner reaction proceeds in two main stages:
-
Formation of the Pinner Salt (Ethyl 5-bromonicotinimidate hydrochloride):
-
The nitrile nitrogen of 5-bromonicotinonitrile is protonated by the strong acid (HCl).[3]
-
This protonation significantly increases the electrophilicity of the nitrile carbon.
-
A molecule of ethanol acts as a nucleophile and attacks the activated nitrile carbon.
-
A proton transfer from the oxygen to the nitrogen and subsequent rearrangement leads to the formation of the ethyl 5-bromonicotinimidate hydrochloride, also known as the Pinner salt.
-
-
Formation of the Amidine (this compound):
-
The Pinner salt is then treated with an anhydrous source of ammonia.
-
Ammonia, being a stronger nucleophile than the alcohol, attacks the iminium carbon of the Pinner salt.
-
This is followed by the elimination of a molecule of ethanol to yield the protonated amidine, which precipitates as the hydrochloride salt.
-
Q2: What are the optimal reaction conditions for the synthesis of this compound?
A2: While a universally optimized protocol is not available in the literature, based on the principles of the Pinner reaction and the nature of the substrate, the following conditions can be considered a good starting point:
| Parameter | Recommended Condition | Rationale |
| Starting Material | 5-Bromonicotinonitrile | Commercially available precursor. |
| Solvent | Anhydrous Ethanol | Acts as both solvent and reagent. Must be strictly dry. |
| Acid Catalyst | Anhydrous HCl gas | Provides the necessary acidic environment for nitrile activation. |
| Temperature | 0°C to Room Temperature | Low temperature minimizes byproduct formation. May need to be raised for the sluggish reaction of the electron-deficient substrate. |
| Ammonia Source | Anhydrous Ammonia Gas or Saturated solution in anhydrous ethanol | Prevents hydrolysis of the Pinner salt to the ester. |
| Atmosphere | Inert (Nitrogen or Argon) | Maintains anhydrous conditions throughout the reaction. |
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material, intermediate, and product. The disappearance of the starting nitrile spot and the appearance of a new, more polar spot for the amidine hydrochloride (which may streak) indicates reaction progress.
-
LC-MS: This is a more definitive method to track the consumption of the starting material and the formation of the desired product by observing their respective molecular ion peaks.
Q4: What are the expected byproducts and how can I minimize them?
A4: The primary expected byproducts are ethyl 5-bromonicotinate and 5-bromonicotinamide.
| Byproduct | Formation Mechanism | Prevention Strategy |
| Ethyl 5-bromonicotinate | Hydrolysis of the Pinner salt by water. | Maintain strictly anhydrous conditions. |
| 5-Bromonicotinamide | Thermal rearrangement of the Pinner salt. | Maintain low reaction temperatures. |
Q5: What is a reliable method for the purification of the final product?
A5: The final product, being a hydrochloride salt, is typically a crystalline solid.
-
Recrystallization: If the crude product contains impurities, recrystallization is a common purification method. A polar protic solvent or a mixture of solvents where the product has good solubility at high temperatures and poor solubility at low temperatures should be used. Ethanol or a mixture of ethanol and diethyl ether could be a good starting point.
-
Washing: Washing the isolated solid with a cold, non-polar solvent like diethyl ether can help remove non-polar impurities.[3]
Experimental Workflow & Diagrams
Generalized Experimental Protocol for Pinner Reaction
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube. Maintain a positive pressure of an inert gas (Nitrogen or Argon).
-
Reagent Addition: Charge the flask with 5-bromonicotinonitrile and anhydrous ethanol.
-
Acidification: Cool the mixture to 0°C in an ice bath and slowly bubble dry HCl gas through the solution with vigorous stirring.
-
Reaction - Step 1 (Pinner Salt Formation): Maintain the temperature at 0°C and continue stirring. Monitor the reaction progress by TLC or LC-MS until the starting nitrile is consumed.
-
Ammonolysis - Step 2 (Amidine Formation): While maintaining the low temperature, switch the gas inlet to a source of anhydrous ammonia and bubble it through the reaction mixture.
-
Product Isolation: Once the reaction is complete, stop the ammonia flow and allow the mixture to stir. The product may precipitate. If not, reduce the solvent volume under vacuum and triturate with an anti-solvent like diethyl ether.
-
Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallize if necessary.
Logical Relationship Diagram for Optimizing Yield
Caption: Key factors influencing the yield of the Pinner reaction.
Pinner Reaction Workflow Diagram
Sources
Technical Support Center: Synthesis of 5-Bromopyridine-3-carboximidamide hydrochloride
Welcome to the technical support guide for the synthesis of 5-Bromopyridine-3-carboximidamide hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot issues, minimize impurity formation, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The synthesis of this compound, typically initiated from 5-bromo-3-cyanopyridine, is most commonly achieved via the Pinner reaction. This process involves the formation of an intermediate imidate salt (a "Pinner salt"), followed by ammonolysis. While robust, this pathway is sensitive to reaction conditions, and deviations can lead to several predictable side products.
Core Reaction Pathway
The intended synthesis route proceeds in two main steps:
-
Pinner Salt Formation: 5-bromo-3-cyanopyridine reacts with an alcohol (e.g., ethanol) under anhydrous acidic conditions (HCl gas) to form the corresponding ethyl imidate hydrochloride.
-
Ammonolysis: The isolated or in-situ generated imidate salt is then treated with a source of ammonia to yield the final product, this compound.
Q1: My final product is contaminated with a significant amount of 5-Bromopyridine-3-carboxamide. What causes this and how can I prevent it?
This is the most frequently encountered issue. The formation of the corresponding amide, 5-bromopyridine-3-carboxamide, is a direct result of hydrolysis.
Root Cause Analysis: The Pinner salt intermediate and, to a lesser extent, the final amidine product are highly susceptible to reaction with water.[1][2][3] Water acts as a nucleophile, attacking the electrophilic carbon of the imidate or amidine, which ultimately leads to the thermodynamically stable amide.[4][5]
Preventative Measures:
-
Strict Anhydrous Conditions: This is the most critical factor. All glassware must be rigorously dried (flame-dried or oven-dried). Solvents, particularly the alcohol used, must be of anhydrous grade. The hydrogen chloride gas must be passed through a drying tube before being introduced into the reaction mixture.[2][6]
-
Temperature Control: The formation of the Pinner salt is exothermic and the intermediate itself is thermally unstable.[1][6] Maintaining low temperatures (typically 0 °C or below) throughout the HCl addition and subsequent stirring minimizes decomposition and unwanted side reactions.[6]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) helps prevent atmospheric moisture from entering the system.
Troubleshooting Steps: If the amide has already formed, its separation can be challenging due to similar polarity with the desired product. Prevention is far more effective than purification.
-
Confirm Identity: Use ¹H NMR to identify the characteristic broad singlet of the -CONH₂ protons and FTIR to detect the strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹.
-
Purification: Attempt recrystallization from a suitable solvent system. The solubility profiles of the amide and the amidine hydrochloride may differ enough to allow for separation.
Q2: My analysis shows an ester byproduct, specifically Ethyl 5-bromopyridine-3-carboxylate. How is this formed?
The formation of an ester is another common hydrolysis-related side reaction, stemming directly from the Pinner salt intermediate.
Root Cause Analysis: If water is present in the reaction mixture before the addition of ammonia, it will compete with ammonia as a nucleophile. The Pinner salt readily reacts with water to yield the corresponding ester.[1][3][7] This pathway is often favored over amide formation if the hydrolysis occurs at the imidate stage.
Preventative Measures:
-
Anhydrous Conditions: As with amide formation, the exclusion of water is paramount.[2]
-
Controlled Work-up: Ensure the ammonolysis step is carried out before any exposure to aqueous solutions. If the Pinner salt is isolated, it must be protected from atmospheric moisture.
Troubleshooting Steps:
-
Detection: The ester can be easily identified by GC-MS or by characteristic signals in ¹H NMR (e.g., a quartet and triplet for the ethyl group).
-
Separation: The ester is typically much less polar than the amidine hydrochloride salt. It can usually be removed effectively via an aqueous wash during work-up or by extraction with a nonpolar organic solvent.
Q3: The reaction is sluggish, and I'm recovering a large amount of my starting material, 5-bromo-3-cyanopyridine. What could be the issue?
Low conversion of the starting nitrile is a common problem that typically points to issues with the reaction setup or reagents.
Root Cause Analysis:
-
Insufficient Acid Catalyst: The Pinner reaction is catalyzed by acid. The first step involves protonation of the nitrile nitrogen to make the carbon atom more electrophilic for attack by the alcohol.[8] An insufficient supply of anhydrous HCl will lead to incomplete activation and low conversion.
-
Moisture Contamination: Water can compete with the alcohol as a nucleophile and can also interfere with the catalytic activity of HCl.
-
Low Temperature: While crucial for stability, excessively low temperatures for an insufficient reaction time may slow the reaction rate to a point where conversion is not complete.
Preventative Measures & Troubleshooting:
-
Ensure HCl Saturation: Bubble dry HCl gas through the cooled solution of the nitrile in alcohol until the solution is fully saturated. You may observe the Pinner salt beginning to precipitate.
-
Verify Reagent Quality: Use a fresh, unopened bottle of anhydrous alcohol or ensure it has been properly stored over molecular sieves.
-
Optimize Reaction Time/Temperature: After the initial low-temperature addition of HCl, the reaction may need to be stirred for several hours, sometimes with gradual warming to room temperature, to ensure completion. Monitor the reaction's progress using TLC or LC-MS.[9]
Summary of Troubleshooting Strategies
| Observed Issue | Potential Side Product | Primary Cause(s) | Key Preventative Action | Recommended Analytical Method(s) |
| Low Yield, Polar Impurity | 5-Bromopyridine-3-carboxamide | Moisture contamination leading to hydrolysis of the imidate or amidine.[4][5] | Maintain strictly anhydrous conditions throughout the reaction.[2][6] | ¹H NMR, HPLC, FTIR |
| Low Yield, Non-polar Impurity | Ethyl 5-bromopyridine-3-carboxylate | Hydrolysis of the Pinner salt intermediate before ammonolysis.[1][3] | Ensure absolute exclusion of water before the ammonia addition step. | GC-MS, ¹H NMR, HPLC |
| Incomplete Conversion | (Unreacted Starting Material) | Insufficient HCl catalyst; presence of moisture; reaction time/temp too low.[8] | Ensure saturation with dry HCl gas; allow sufficient reaction time. | TLC, HPLC, GC-MS |
| Multiple Brominated Species | Di-bromo or isomeric pyridines | Impure starting material from a non-selective initial bromination.[10] | Verify purity of 5-bromo-3-cyanopyridine before use. | GC-MS, ¹H NMR |
Appendices: Experimental Protocols
Appendix A: General Protocol for Synthesis
This is a representative protocol and should be adapted and optimized for specific laboratory conditions.
-
Pinner Salt Formation:
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube outlet.
-
Under an inert atmosphere (N₂), add 5-bromo-3-cyanopyridine (1.0 eq) and anhydrous ethanol (approx. 5-10 mL per gram of nitrile).
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble dry HCl gas through the stirred solution for 1-2 hours, ensuring the temperature does not rise above 5 °C. The Pinner salt may begin to precipitate.
-
Seal the flask and stir the mixture at 0-4 °C for 12-24 hours.
-
-
Ammonolysis:
-
Cool the reaction mixture (or the isolated Pinner salt suspended in fresh anhydrous ethanol) to 0 °C.
-
Add a source of ammonia, such as ammonium carbonate (approx. 3-5 eq), in portions while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for 10-20 hours.
-
Monitor the reaction to completion by TLC or HPLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization.
-
Appendix B: Recommended Analytical Methods
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile (or methanol).
-
Detector: UV at 254 nm.
-
Expected Elution Order: Starting material (5-bromo-3-cyanopyridine) -> Ester byproduct -> Amide byproduct -> Amidine product (highly polar, will elute early).
-
-
¹H NMR Spectroscopy (in DMSO-d₆):
-
5-Bromopyridine-3-carboximidamide HCl: Look for characteristic broad singlets for the -NH₂ and =NH protons, often in the 9-10 ppm range. Pyridine protons will be downfield.
-
5-Bromopyridine-3-carboxamide: Look for two distinct broad singlets for the -CONH₂ protons, typically between 7.5-8.5 ppm.
-
Ethyl 5-bromopyridine-3-carboxylate: Look for a quartet around 4.4 ppm and a triplet around 1.4 ppm for the ethyl group.
-
References
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. Link
-
Srivastava, P. C. (1984). Process for preparing amidines. U.S. Patent 6,204,385B1. Link
-
Reddy, T. R., et al. (2018). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 23(11), 2828. Link
-
Reddy, T. R., et al. (2018). Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. Link
-
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved January 18, 2026, from [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Link
-
NROChemistry. (n.d.). Pinner Reaction. Retrieved January 18, 2026, from [Link]
-
Clark, J. (2015). The Hydrolysis of Amides. Chemguide. Link
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved January 18, 2026, from [Link]
-
OrgoSolver. (n.d.). Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. Retrieved January 18, 2026, from [Link]
-
Langer, P., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1550–1556. Link
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved January 18, 2026, from [Link]
-
SynArchive. (n.d.). Pinner Reaction. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions?. Retrieved January 18, 2026, from [Link]
-
Grokipedia. (n.d.). Pinner reaction. Retrieved January 18, 2026, from [Link]
-
Wiley, R. H., & Clevenger, R. L. (1962). THE BROMINATION OF PYRIDINE. Journal of the American Chemical Society, 84(8), 1435-1437. Link
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromopyridine-3-carboximidamide hydrochloride
Welcome to the technical support center for the purification of 5-Bromopyridine-3-carboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a practical, question-and-answer format, grounded in scientific principles and field-proven insights.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purification is a critical step that often presents challenges due to the compound's reactivity and the presence of closely related impurities. This guide will address these challenges head-on, providing you with the knowledge to optimize your purification processes and ensure the high purity required for downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My final product of this compound has a low melting point and appears discolored. What are the likely impurities?
Answer:
A low melting point and discoloration are classic indicators of impurities. In the context of the Pinner synthesis of this compound from 5-bromonicotinonitrile, several process-related impurities are common. Understanding these will guide your purification strategy.
Likely Impurities:
-
5-Bromonicotinamide: This is one of the most common impurities and can form through the hydrolysis of the intermediate imidate ester or the final amidine product.[1][2][3][4] Its presence can significantly depress the melting point.
-
Ethyl 5-bromonicotinate: If ethanol is used as the alcohol in the Pinner reaction, the intermediate Pinner salt (ethyl 5-bromopyridine-3-carboximidate hydrochloride) can be hydrolyzed to the corresponding ester, especially if water is present.[3][5][6][7]
-
Unreacted 5-bromonicotinonitrile: Incomplete reaction will leave the starting nitrile in your crude product.
-
Ammonium chloride: As a byproduct of the reaction of the Pinner salt with ammonia, excess ammonium chloride may precipitate with the product.
The workflow for the Pinner synthesis and the formation of major impurities is illustrated below:
Pinner reaction and potential side products.
Troubleshooting Steps:
-
Analytical Characterization:
-
NMR Spectroscopy: Acquire a proton (¹H) NMR spectrum of your crude product. Look for characteristic peaks of the impurities. For instance, the amide protons of 5-bromonicotinamide will have distinct chemical shifts compared to the amidinium protons of the desired product.[1][8] The ethyl group of the ester will show a characteristic triplet and quartet.
-
HPLC Analysis: Develop a High-Performance Liquid Chromatography (HPLC) method to resolve the product from its impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is a good starting point.[9][10][11] This will allow you to quantify the level of each impurity.
-
-
Purification Strategy:
-
Recrystallization: This is the most effective method for removing the aforementioned impurities. The choice of solvent is critical.
-
FAQ 2: What is the best solvent system for the recrystallization of this compound?
Answer:
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.[12][13] For a hydrochloride salt like this compound, polar protic solvents are generally a good starting point.
Recommended Solvent Systems:
| Solvent System | Rationale |
| Ethanol/Water | Ethanol is a good solvent for the product at elevated temperatures. The addition of water as an anti-solvent can induce crystallization upon cooling. This system is effective at precipitating the desired amidine hydrochloride while keeping more polar impurities like ammonium chloride in the mother liquor. |
| Isopropanol | Isopropanol can offer a good balance of solubility, being a slightly less polar alcohol than ethanol. This can sometimes provide better selectivity in separating the desired product from impurities. |
| Methanol/Diethyl Ether | Methanol is a strong solvent for the product. Diethyl ether can be used as an anti-solvent to induce precipitation. This method is useful if the product is highly soluble in common alcohols. |
Experimental Protocol for Recrystallization (Ethanol/Water):
-
Dissolution: In a suitable flask, add the crude this compound and a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating and stirring will facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[2]
-
Induce Crystallization: While the ethanol solution is still warm, add water dropwise until a slight turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
The following diagram illustrates the general workflow for recrystallization:
General recrystallization workflow.
FAQ 3: My HPLC analysis shows a persistent impurity peak even after recrystallization. How can I identify it and improve its removal?
Answer:
A persistent impurity peak suggests that its solubility properties are very similar to your product in the chosen recrystallization solvent. Identifying this impurity is key to devising a more effective purification strategy.
Identification of the Persistent Impurity:
-
LC-MS Analysis: Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the impurity peak can provide its molecular weight, which is a critical piece of information for identification.
-
Preparative HPLC: If the impurity is present in a significant amount, you can isolate it using preparative HPLC. The isolated impurity can then be fully characterized by NMR and other spectroscopic techniques.
-
Spiking Study: If you have a synthesized standard of a suspected impurity (e.g., 5-bromonicotinamide), you can "spike" your sample with it. If the impurity peak in your sample increases in area after spiking, it confirms the identity of that impurity.
Strategies for Improved Removal:
-
Alternative Recrystallization Solvents: If the impurity co-crystallizes with your product, you need to explore different solvent systems. A systematic solvent screening is recommended.[12][13] Consider solvents with different polarities and hydrogen bonding capabilities. A two-solvent system, where the product is soluble in one solvent and insoluble in the other, can be particularly effective.[7]
-
pH Adjustment during Work-up: The basicity of the amidine group can be exploited.
-
Before crystallization, you can try dissolving the crude product in a dilute acidic solution and then carefully neutralizing it to precipitate the free base of the amidine. This can help in removing non-basic impurities. However, be cautious as amidines can be susceptible to hydrolysis, especially at higher pH.[14][15]
-
-
Chromatographic Purification: If recrystallization proves ineffective, column chromatography may be necessary.
-
Stationary Phase: Silica gel can be used, but due to the polar and basic nature of the amidine, tailing can be an issue. Using a silica gel treated with a small amount of triethylamine in the eluent can help to mitigate this. Alternatively, alumina (basic or neutral) could be a better choice.
-
Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) is a good starting point.
-
FAQ 4: How can I be sure about the structural integrity of my purified this compound?
Answer:
Confirming the structure and purity of your final product is essential. A combination of analytical techniques should be employed.
Recommended Analytical Methods:
| Analytical Technique | Information Provided |
| ¹H and ¹³C NMR Spectroscopy | Provides detailed structural information, including the number and connectivity of protons and carbons. The chemical shifts and coupling constants are unique to the molecule's structure. Comparing the obtained spectra with predicted spectra or literature data can confirm the structure.[1][8][16] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound by separating it from any impurities. The peak area of the main component relative to the total peak area gives a quantitative measure of purity.[9][10][11][17] |
| Elemental Analysis (CHN Analysis) | Determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should be within ±0.4% of the theoretical values for the pure compound. |
Interpreting the Data:
-
Purity: A pure sample should show a single major peak in the HPLC chromatogram and no significant impurity signals in the NMR spectrum.
-
Structural Confirmation: The NMR and MS data should be consistent with the expected structure of this compound.
By systematically applying these troubleshooting strategies and analytical techniques, you can overcome the common purification challenges associated with this compound and obtain a product of high purity suitable for your research and development needs.
References
-
Protheragen. 5-Bromonicotinamide. Accessed January 19, 2026. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Accessed January 19, 2026. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
MIT OpenCourseWare. Recrystallization. Accessed January 19, 2026. [Link]
-
gsrs. 5-BROMONICOTINAMIDE. Accessed January 19, 2026. [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Accessed January 19, 2026. [Link]
-
ResearchGate. Effective solvent system selection in the recrystallization purification of pharmaceutical products. Accessed January 19, 2026. [Link]
- Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid. Accessed January 19, 2026.
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Accessed January 19, 2026. [Link]
-
Wiley-VCH. (2007). Supporting Information. Accessed January 19, 2026. [Link]
-
Semantic Scholar. development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Accessed January 19, 2026. [Link]
-
National Institutes of Health. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Accessed January 19, 2026. [Link]
-
Yaser Bitar. Research Journal of Pharmacy and Technology. Accessed January 19, 2026. [Link]
-
ANU Open Research. Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Accessed January 19, 2026. [Link]
-
ResearchGate. Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Accessed January 19, 2026. [Link]
-
Semantic Scholar. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Accessed January 19, 2026. [Link]
-
National Institutes of Health. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Accessed January 19, 2026. [Link]
-
MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. Accessed January 19, 2026. [Link]
- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Accessed January 19, 2026.
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Accessed January 19, 2026. [Link]
-
PubMed. A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study. Accessed January 19, 2026. [Link]
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Stability issues of 5-Bromopyridine-3-carboximidamide hydrochloride in solution
Technical Support Center: 5-Bromopyridine-3-carboximidamide hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. Given the limited direct literature on this specific molecule, this document synthesizes established chemical principles governing its core functional groups—the pyridine ring and the carboximidamide (amidine) moiety—to offer robust, field-proven guidance. Our focus is to explain the causality behind experimental observations and provide actionable protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the handling and stability of this compound in solution.
Q1: What is the primary stability concern for this compound in aqueous solutions?
A1: The most significant stability issue is the hydrolysis of the carboximidamide (amidine) functional group. Amidines are susceptible to hydrolysis under both acidic and basic conditions, which cleaves the carbon-nitrogen double bond to yield the corresponding carboxamide and ammonia.[1][2][3][4] The compound is supplied as a hydrochloride salt, indicating that the protonated form (the amidinium ion) is more stable; however, this does not render it immune to hydrolysis.
Q2: What is the expected primary degradation product?
A2: The primary degradation product resulting from hydrolysis is 5-Bromopyridine-3-carboxamide . This occurs when a water molecule attacks the electrophilic carbon of the amidine group, leading to the eventual displacement of ammonia.[5] Researchers observing a new, more polar compound in their analyses over time are likely seeing this amide derivative.
Q3: How does pH dramatically influence the stability of the compound?
A3: The stability of this compound is highly pH-dependent.[1][6][7]
-
Strongly Acidic Conditions (pH < 3): While the compound is protonated and generally soluble, acid-catalyzed hydrolysis can occur at an accelerated rate.[2][3]
-
Slightly Acidic to Neutral Conditions (pH 4-7): This is generally the range of maximum stability. The compound remains in its protonated, more stable amidinium form, while the concentration of the potent nucleophile, hydroxide ion (OH⁻), is low.[1]
-
Alkaline Conditions (pH > 8): Stability rapidly decreases. The concentration of hydroxide ions increases, leading to rapid base-catalyzed hydrolysis.[2][3] Furthermore, the compound may deprotonate to its free base form, which can have lower solubility and may be more susceptible to degradation.
Q4: What solvents are recommended for preparing stock solutions?
A4: The choice of solvent is critical and depends on the experimental context.
-
Aqueous Solutions: For most biological or screening applications, use a high-purity aqueous buffer in the pH range of 4.0 to 6.0. Always prepare these solutions fresh daily. Do not store aqueous stock solutions for extended periods, even when frozen.
-
Organic Solvents: For non-aqueous reactions, anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile are recommended. The absence of water will prevent hydrolysis. Ensure the solvents are truly anhydrous, as even trace amounts of water can lead to degradation over time, especially if acidic or basic impurities are present.
Q5: What are the ideal storage conditions for solutions of this compound?
A5: Store all solutions at low temperatures (2-8°C for short-term, ≤ -20°C for longer-term organic stocks) and protected from light.[6][8] Pyridine-containing compounds can be susceptible to photodegradation.[6] For aqueous solutions, refrigeration slows but does not stop hydrolysis; therefore, fresh preparation is paramount.
Section 2: Troubleshooting Guide
This guide uses a question-and-answer format to address specific experimental issues.
Problem 1: "My biological assay results are inconsistent, or I see a time-dependent loss of compound potency."
-
Possible Cause 1: Hydrolytic Degradation. The compound is likely degrading to the less active or inactive 5-Bromopyridine-3-carboxamide in your aqueous assay buffer.
-
Solution:
-
Confirm pH: Measure the pH of your final assay medium after all components have been added. Ensure it falls within the stable range (ideally pH 4-6).
-
Prepare Fresh: Prepare the aqueous dilution of your compound immediately before adding it to the assay. Do not use aqueous solutions that have been stored.
-
Time-Course Control: Run a control experiment where the compound is pre-incubated in the assay buffer for the same duration as your longest experimental time point. Analyze the sample by HPLC or LC-MS to quantify the amount of degradation.
-
Problem 2: "A new, more polar peak is appearing in my HPLC/LC-MS chromatogram over time."
-
Possible Cause: Formation of 5-Bromopyridine-3-carboxamide. As discussed, this is the expected hydrolysis product. Amides are generally more polar than the corresponding amidines, resulting in earlier elution times in reversed-phase chromatography.
-
Solution:
-
Mass Analysis: Use high-resolution mass spectrometry (HRMS) to determine the exact mass of the new peak. The molecular formula for 5-Bromopyridine-3-carboxamide is C₆H₅BrN₂O.
-
MS/MS Fragmentation: Compare the fragmentation pattern of the parent compound and the degradant. The loss of ammonia (NH₃) from the parent ion might be observed, while the degradant will show a pattern characteristic of the amide.
-
Forced Degradation Study: Intentionally degrade a sample of the starting material by treating it with a mild base (e.g., pH 10 buffer) at a slightly elevated temperature (e.g., 40°C) for a short period. Analyze the resulting mixture by LC-MS to see if the peak corresponding to the suspected degradant increases significantly.
-
Problem 3: "My compound is precipitating out of my aqueous buffer."
-
Possible Cause 1: pH is too high. If the pH of your solution rises above the pKa of the amidinium group, the compound will convert to its neutral free base form, which is often significantly less water-soluble.
-
Possible Cause 2: Exceeded Solubility Limit. You may be trying to prepare a solution at a concentration that is too high for the chosen solvent system.
-
Solution:
-
Verify and Buffer pH: Ensure your solution is adequately buffered to a slightly acidic pH (4-6) where the compound exists as the more soluble hydrochloride salt.
-
Determine Solubility: Perform a simple solubility test by preparing serial dilutions to find the practical working concentration limit in your specific medium.
-
Use Co-solvents: For difficult-to-dissolve compounds, the addition of a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol to the aqueous buffer can improve solubility.[6] However, validate that the co-solvent does not impact your experiment.
-
Section 3: Key Experimental Protocols
These protocols provide a validated framework for handling and analyzing the compound to minimize stability issues.
Protocol 1: Preparation of a Stable Aqueous Working Solution
This protocol is designed for preparing aqueous solutions for immediate use in biological or analytical assays.
-
Materials: this compound, sterile Type I water, a suitable buffer (e.g., 50 mM sodium acetate), calibrated pH meter, analytical balance, Class A volumetric flasks.
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., 50 mM sodium acetate) and adjust the pH to 4.5 using acetic acid or sodium hydroxide.
-
Weighing: Accurately weigh the required amount of the compound in a clean, dry vessel.
-
Initial Dissolution: Add a small volume of the pH 4.5 buffer to the solid compound. Vortex or sonicate briefly (in a room temperature water bath) to aid dissolution.
-
Final Dilution: Once fully dissolved, transfer the solution to a Class A volumetric flask and bring it to the final volume with the pH 4.5 buffer. Invert the flask 10-15 times to ensure homogeneity.
-
Usage: Use this solution immediately. Do not store for more than a few hours, and keep it on ice or at 2-8°C during use.
Protocol 2: Workflow for a Rapid pH Stability Assessment
This experiment provides a quick method to determine the optimal pH for your specific experimental conditions.
-
Prepare Buffers: Create a set of buffers covering a range of pH values (e.g., pH 3, 4.5, 6, 7.4, 9).
-
Prepare Stock: Prepare a concentrated stock solution of the compound in an organic solvent like acetonitrile or DMSO (e.g., 10 mg/mL).
-
Incubation Setup: In separate, clearly labeled microcentrifuge tubes, dilute the stock solution into each of the different pH buffers to reach your final target concentration.
-
Time Points: Immediately after preparation (T=0), remove an aliquot from each tube for analysis. Incubate the remaining solutions at your experimental temperature (e.g., 37°C).
-
Analysis: At subsequent time points (e.g., 1 hr, 4 hr, 24 hr), remove additional aliquots. Analyze all samples by a stability-indicating HPLC method (e.g., reversed-phase C18 column with a gradient of water/acetonitrile containing 0.1% formic acid).
-
Data Interpretation: Quantify the peak area of the parent compound at each time point for each pH condition. Plot the percentage of the parent compound remaining versus time for each pH to identify the condition with the lowest rate of degradation.
Section 4: Data Summaries & Visualizations
Illustrative Stability Data
The following table summarizes the expected relative stability based on established chemical principles for amidine and pyridine functionalities. This is not experimental data but a guide for experimental design.
| Parameter | Condition | Expected Stability | Primary Rationale |
| pH | 2.0 | Moderate | Compound is protonated but susceptible to acid-catalyzed hydrolysis.[2][3] |
| 4.5 | High | Optimal Range: Compound is in its stable protonated form; low concentration of OH⁻.[1] | |
| 7.4 | Low to Moderate | Rate of base-catalyzed hydrolysis becomes significant.[1] | |
| 10.0 | Very Low | Rapid base-catalyzed hydrolysis by OH⁻; potential for free base precipitation.[2][3] | |
| Solvent | Anhydrous DMSO | High | Lack of water prevents hydrolysis. |
| Methanol | Moderate | Protic solvent can participate in solvolysis, though slower than hydrolysis. | |
| Water (Unbuffered) | Very Low | pH is uncontrolled and can drift, leading to unpredictable degradation. | |
| Temperature | 4°C | Good (Short-term) | Slows reaction kinetics.[6] |
| 25°C | Moderate | Degradation is observable over hours to days. | |
| 40°C | Low | Significant acceleration of hydrolysis for forced degradation studies. |
Visual Diagrams
Caption: Primary hydrolysis pathway of the title compound.
Caption: A logical workflow for troubleshooting stability issues.
Caption: Experimental workflow for a pH stability study.
References
- BenchChem. (n.d.). Technical Support Center: Stability of Pyridin-4-ol and its Derivatives in Solution.
- BroadPharm. (2016). Safety Data Sheet: 3-(2,2-diethoxyethoxy)-5-bromopyridine.
- TCI Chemicals. (2025). Safety Data Sheet: 3-Bromopyridine.
- Benchchem. (n.d.). Technical Support Center: Stability of Fluorinated Pyridines in Solution.
- Wang, W., et al. (n.d.). Stability of alkoxycarbonylamidine prodrugs. PubMed.
- Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. (n.d.). PubMed Central.
- Sciencemadness Wiki. (2022). Pyridine.
- Fisher Scientific. (2025). Safety Data Sheet: 5-Bromouridine.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Chemistry Stack Exchange. (2020). Stability of pyridine derivatives.
- Fisher Scientific. (2011). Safety Data Sheet: 3-Amino-5-bromopyridine.
- Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides.
- Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides.
- Wikipedia. (n.d.). Pyridine.
- ResearchGate. (n.d.). The Chemistry of the Amidines.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- YouTube. (2015). Hydrolysis Reactions for Esters, Amides, and Glycosidic Bonds.
- Matrix Fine Chemicals. (n.d.). 5-BROMOPYRIDINE-3-CARBOXAMIDE | CAS 28733-43-9.
Sources
- 1. Stability of alkoxycarbonylamidine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. m.youtube.com [m.youtube.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Overcoming Solubility Challenges with 5-Bromopyridine-3-carboximidamide Hydrochloride
Introduction
Welcome to the technical support center for 5-Bromopyridine-3-carboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in organic solvents. As a hydrochloride salt, 5-Bromopyridine-3-carboximidamide possesses a polar nature, which can complicate its use in less polar reaction media. This resource provides a comprehensive set of troubleshooting strategies, detailed experimental protocols, and frequently asked questions to facilitate the seamless integration of this compound into your research workflows. Our recommendations are grounded in established chemical principles and field-proven insights to ensure you can confidently navigate these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The poor solubility of this compound in nonpolar or weakly polar organic solvents stems from its ionic character. The molecule is a salt, composed of the protonated 5-Bromopyridine-3-carboximidamide cation and a chloride anion. This high polarity makes it more compatible with polar solvents that can effectively solvate the ions, such as water, methanol, and ethanol.[1][2] In contrast, less polar solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate do not possess the requisite polarity to overcome the lattice energy of the salt, leading to poor dissolution.
Q2: What are the recommended starting solvents for dissolving this compound?
A2: For direct dissolution, it is advisable to begin with highly polar solvents. While specific quantitative data for this compound is not extensively published, analogous compounds with similar functional groups exhibit good solubility in the following:
-
High Polarity Protic Solvents: Water, Methanol (MeOH), Ethanol (EtOH)
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[1][3]
The choice of solvent will ultimately depend on the compatibility with your specific reaction conditions.
Q3: Can I improve the solubility by heating the mixture?
A3: Gentle warming can indeed increase both the rate of dissolution and the equilibrium solubility of the compound. However, this approach should be used with caution. Excessive or prolonged heating can lead to the degradation of thermally sensitive molecules.[1] It is crucial to first establish the thermal stability of this compound under your intended experimental conditions. We recommend starting with a modest temperature increase (e.g., to 40-50 °C) and monitoring for any changes in color or the appearance of byproducts.
Q4: I need to use a non-polar solvent for my reaction. What is the most effective strategy?
A4: When a non-polar or weakly polar solvent is required, the most reliable and widely practiced strategy is to convert the hydrochloride salt to its corresponding free base (5-Bromopyridine-3-carboximidamide). The free base is significantly less polar and, consequently, more soluble in a broader range of organic solvents, including DCM, THF, and ethyl acetate.[1] This conversion is a standard procedure prior to many organic reactions, such as coupling reactions.
Troubleshooting Guide: Step-by-Step Protocols
This section provides detailed methodologies for overcoming the solubility challenges of this compound.
Method 1: Co-Solvent Systems
The use of a co-solvent can often enhance solubility by modifying the overall polarity of the solvent system.[4][5] This is a practical first step before resorting to more involved chemical modifications.
Protocol for Utilizing a Co-Solvent System:
-
Suspend the this compound in your desired, less polar primary solvent (e.g., DCM, THF).
-
While vigorously stirring the suspension, add a small amount of a polar co-solvent (e.g., methanol, ethanol, or DMF) dropwise.
-
Continue adding the co-solvent until the solid dissolves completely.
-
Note: Be mindful of the total volume of the co-solvent added, as it may influence your reaction's outcome. It is advisable to start with a minimal amount and gradually increase it.
Table 1: Co-Solvent Selection Guide
| Primary Solvent (Low Polarity) | Recommended Co-Solvent (High Polarity) | Rationale |
| Dichloromethane (DCM) | Methanol (MeOH) | MeOH can disrupt the crystal lattice of the salt and solvate the ions, while being miscible with DCM. |
| Tetrahydrofuran (THF) | Dimethylformamide (DMF) | DMF is a strong polar aprotic solvent that can effectively dissolve many salts and is miscible with THF. |
| Toluene | Ethanol (EtOH) | EtOH provides the necessary polarity to aid dissolution and is miscible with toluene. |
Method 2: Conversion of Hydrochloride Salt to Free Base
This is a highly effective method for achieving solubility in non-polar organic solvents.[1] The process involves a simple acid-base extraction.
Protocol for Free Base Conversion:
-
Dissolve the this compound in water.
-
Add a suitable base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), dropwise while stirring until the solution becomes basic (confirm with pH paper or a pH meter, targeting a pH of 8-9).
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts.
-
Wash the combined organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base of 5-Bromopyridine-3-carboximidamide.
Caution: The resulting free base may be less stable than the hydrochloride salt. It is advisable to use it immediately after preparation or store it under an inert atmosphere at a low temperature.
Figure 1: Workflow for the conversion of this compound to its free base.
Method 3: pH Adjustment
For reactions conducted in aqueous or partially aqueous media, adjusting the pH can significantly impact solubility.[4][6]
Considerations for pH Adjustment:
-
Acidic pH: In a highly acidic environment, the equilibrium will favor the protonated (salt) form, which is more water-soluble.
-
Basic pH: As the pH increases, the compound will be deprotonated to its less polar free base form, which will decrease its aqueous solubility but increase its solubility in organic solvents.
This method is particularly useful for controlling the partitioning of the compound between aqueous and organic phases during workup and purification.
Sources
Technical Support Center: Optimization of Reaction Conditions for 5-Bromopyridine-3-carboximidamide Hydrochloride Coupling
Welcome to the technical support center dedicated to the optimization of cross-coupling reactions with 5-Bromopyridine-3-carboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully utilizing this versatile building block. The inherent electronic properties of the pyridine ring and the nature of the carboximidamide group present unique challenges and opportunities in reaction design. This document provides a structured approach to methodology, optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using 5-Bromopyridine-3-carboximidamide in palladium-catalyzed cross-coupling reactions?
A1: The primary challenges stem from the electronic nature of the substrate. The pyridine ring is electron-deficient, which generally facilitates the oxidative addition step in the catalytic cycle.[1] However, the pyridine nitrogen's lone pair can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2] This is particularly problematic with less sterically hindered ligands. Additionally, the carboximidamide group is a basic moiety that can interact with reagents, and since the starting material is a hydrochloride salt, an adequate amount of base is required to both neutralize the salt and facilitate the catalytic cycle.
Q2: Which type of cross-coupling reaction is recommended for C-C vs. C-N bond formation with this substrate?
A2:
-
For Carbon-Carbon (C-C) bond formation, the Suzuki-Miyaura coupling is the most robust and widely used method.[3][4] It offers a broad substrate scope, high functional group tolerance, and generally mild reaction conditions. Boronic acids and esters are common coupling partners. The Sonogashira coupling is also an excellent choice for introducing alkyne functionalities.[5][6]
-
For Carbon-Nitrogen (C-N) bond formation, the Buchwald-Hartwig amination is the premier method.[7][8][9] This reaction allows for the coupling of a wide variety of primary and secondary amines, anilines, and other nitrogen nucleophiles. Careful selection of the ligand and base is critical for success with this substrate.[2]
Q3: How does the hydrochloride salt form of the starting material affect the reaction setup?
A3: The hydrochloride salt requires the addition of at least one extra equivalent of base to liberate the free base form of the 5-Bromopyridine-3-carboximidamide in situ. This is in addition to the base required for the catalytic cycle itself (e.g., to facilitate transmetalation in Suzuki coupling or deprotonation of the amine in Buchwald-Hartwig amination).[10] Therefore, a total of 2.5 to 4 equivalents of base are typically necessary. Failure to account for the salt will result in incomplete reaction as the catalytic cycle will be starved of the necessary base.
Q4: Can the carboximidamide functional group interfere with the reaction?
A4: Yes, potentially. The carboximidamide group is a nitrogen-containing functional group that could coordinate to the palladium center, although this is less common than inhibition by the pyridine nitrogen. More critically, it can participate in side reactions if reaction conditions are too harsh or if incompatible reagents are used. For instance, strong bases and high temperatures could potentially lead to hydrolysis or other transformations. However, under optimized conditions, the group is generally well-tolerated in the major cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues encountered during experiments in a direct question-and-answer format.
Issue 1: Low to No Product Yield
Q: My reaction shows very low or no conversion to the desired product. What are the first steps to troubleshoot this?
A: When faced with low or no yield, a systematic check of your core reaction components is the first priority.[11]
-
Verify Reagent Quality and Stoichiometry:
-
Base: Did you add enough base to both neutralize the hydrochloride salt and drive the catalytic cycle? Ensure you are using at least 2.5 equivalents. The base itself should be fresh and of high purity.
-
Catalyst/Ligand: Is your palladium source active? Pd(II) precatalysts require in situ reduction to the active Pd(0) species, a step which can sometimes fail.[12] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., G3-XPhos). Ensure the ligand has not degraded through oxidation.
-
Solvents & Water Content: Are your solvents anhydrous? Moisture can hydrolyze organoboron reagents in Suzuki couplings and hinder catalyst activity. Conversely, a small amount of water can sometimes be beneficial in Suzuki reactions by aiding the dissolution of the inorganic base.[1] Ensure solvents are properly degassed to remove oxygen.
-
-
Confirm Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote undesirable side reactions like the homocoupling of boronic acids.[11] Ensure your reaction flask was thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the reaction.
-
Reaction Temperature: Is the temperature optimal? While higher temperatures often increase reaction rates, they can also lead to catalyst decomposition or side reactions. If no reaction is observed at a moderate temperature (e.g., 80 °C), a careful, incremental increase to 100-110 °C may be warranted.[13]
Issue 2: Catalyst Deactivation or Stalled Reaction
Q: My reaction starts, as confirmed by early TLC or LC-MS analysis, but stalls before reaching completion. What is causing this?
A: Reaction stalling is a classic sign of catalyst deactivation. For an electron-deficient substrate like 5-Bromopyridine-3-carboximidamide, the most likely cause is inhibition by the pyridine nitrogen.
-
Cause: The lone pair of electrons on the pyridine's nitrogen atom can coordinate strongly to the palladium center, forming a stable, off-cycle complex that is catalytically inactive.[2]
-
Solution: Ligand Selection: The most effective solution is to use a ligand that can prevent this inhibitory binding. Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are ideal for this purpose.[2][14] These ligands create a sterically hindered environment around the palladium atom, which disfavors coordination of the pyridine nitrogen while still allowing the desired catalytic steps to proceed. Ligands such as XPhos, SPhos, or RuPhos are excellent starting points for screening.[15]
Issue 3: Significant Side Product Formation
Q: In my Suzuki-Miyaura coupling, I am observing significant amounts of debrominated starting material and homocoupled boronic acid. How can I minimize these side reactions?
A: These are two of the most common side reactions in Suzuki-Miyaura couplings.
-
Protodebromination (Loss of Bromine): This occurs when the aryl halide is reduced instead of coupled.
-
Causes: This can be promoted by an unsuitable choice of base, excessive reaction temperatures, or prolonged reaction times. Some palladium-hydride species, which can form in situ, are responsible for this pathway.
-
Solutions:
-
Screen Bases: Switch to a different base. For example, if you are using a strong base like NaOtBu, try a milder inorganic base like K₂CO₃ or K₃PO₄.[16]
-
Lower Temperature: Reduce the reaction temperature. Often, finding the minimum temperature required for efficient coupling will suppress this side reaction.
-
Use Anhydrous Conditions: While counterintuitive, sometimes strictly anhydrous conditions can help, as water can be a proton source.[17]
-
-
-
Homocoupling of Boronic Acid: This results in a biaryl product derived from two molecules of your boronic acid.
-
Causes: This side reaction is primarily caused by the presence of oxygen, which promotes the oxidative homocoupling. It can also be influenced by the choice of catalyst and base.
-
Solutions:
-
Rigorous Degassing: The most critical step is to ensure the reaction mixture and headspace are completely free of oxygen. Perform multiple vacuum/inert gas backfill cycles.
-
Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid, but avoid a large excess, which can favor homocoupling.
-
-
Issue 4: Difficulty with Product Purification
Q: My crude product is contaminated with residual palladium and/or phosphine ligand oxides, which are difficult to remove by standard column chromatography. What purification strategies do you recommend?
A: Purifying polar, nitrogen-containing compounds like substituted pyridine carboxamides from catalytic residues can be challenging.
-
Acid-Base Extraction: Leverage the basicity of your product. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl).[18] Your product should move into the aqueous layer, leaving non-basic impurities like phosphine oxides in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract your purified product back into an organic solvent.
-
Crystallization: This can be a highly effective method for obtaining very pure material if a suitable solvent system can be identified.[18] Experiment with solvent/anti-solvent pairs such as Ethanol/Hexanes or Ethyl Acetate/Heptane.
-
Metal Scavenging: If residual palladium is the main issue, consider treating a solution of your crude product with a metal scavenger (e.g., silica-based thiourea or thiol scavengers). These materials will selectively bind the palladium, which can then be removed by simple filtration.[19]
-
Distillation: For pyridine derivatives, simple distillation after treatment with an alkali metal compound can be an effective purification method, although the thermal stability of the carboximidamide group should be considered.[20]
Visualizations and Diagrams
Caption: A simplified diagram of the catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
Exemplary Experimental Protocols
The following protocols serve as a robust starting point. Optimization is often necessary for each unique coupling partner.
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
-
Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst and ligand in a small amount of the reaction solvent if they are not added as a pre-formed complex. Add the catalyst system (e.g., Pd(OAc)₂ with SPhos, or a pre-catalyst like SPhos-G3) to the reaction vessel.
-
Inert Atmosphere: Seal the vessel with a septum, and perform at least three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to the desired concentration (typically 0.1-0.5 M).
-
Reaction: Place the reaction in a pre-heated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography, crystallization, or acid-base extraction as required.
Table 1: Example Screening Conditions for Suzuki-Miyaura Coupling
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (3.0 eq) | Solvent | Temp (°C) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Toluene | 110 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 |
| 4 | SPhos-G3 (2) | - | K₂CO₃ | 2-MeTHF | 100 |
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 eq) and the base (e.g., NaOtBu, 3.0 eq).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., RuPhos-G3, 2 mol%).
-
Inert Atmosphere: Seal the tube, and perform at least three cycles of vacuum followed by backfilling with Argon.
-
Solvent and Amine Addition: Add the degassed solvent (e.g., Toluene or Dioxane) followed by the amine coupling partner (1.2 eq) via syringe.
-
Reaction: Place the reaction in a pre-heated oil bath at the desired temperature (e.g., 100 °C) and stir. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with an organic solvent and water. Separate the layers, dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material as described previously.
Table 2: Example Screening Conditions for Buchwald-Hartwig Amination
| Entry | Pd Pre-catalyst (mol%) | Base (3.0 eq) | Solvent | Temp (°C) | | :--- | :--- | :--- | :--- | | 1 | RuPhos-G3 (2) | NaOtBu | Toluene | 100 | | 2 | XPhos-G3 (2) | LHMDS | Dioxane | 100 | | 3 | tBuBrettPhos-G3 (2) | K₃PO₄ | t-BuOH | 110 | | 4 | AlPhos-G3 (2) | DBU | Toluene | 100 |
References
-
Surry, D. S., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
-
Surry, D. S., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health. [Link]
-
Yang, F., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Fors, B. P. (2013). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [Link]
-
LibreTexts Chemistry. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
MDPI. (2025). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Quintana, R., & van der Vlugt, J. I. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
MacQueen, P. M., & Fogg, D. E. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Pharma-Chemicals. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction. ResearchGate. [Link]
- Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives.
-
Malig, T. C., et al. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed Central. [Link]
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- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
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- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
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Technical Support Center: Palladium Catalyst Removal from 5-Bromopyridine-3-carboximidamide Hydrochloride Reactions
Last Updated: January 17, 2026
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the removal of palladium catalysts from reactions involving 5-Bromopyridine-3-carboximidamide hydrochloride.
I. Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions with pyridine-containing compounds like this compound so challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can strongly coordinate with the palladium catalyst, forming stable complexes that are often soluble in the reaction mixture. This strong binding makes it difficult to remove the palladium using standard purification techniques like simple filtration or solvent extractions[1].
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration[2][3][4]. This typically translates to a concentration limit of 10 parts per million (ppm) for a drug with a daily dose of 10 grams[2][4].
Q3: What are the most common methods for palladium catalyst removal?
A3: The most prevalent methods include:
-
Adsorption: Utilizing solid-supported materials that bind to palladium, which are then removed by filtration. Common adsorbents include activated carbon and specialized palladium scavengers[2].
-
Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal[2].
-
Crystallization: Purifying the product through crystallization, which can leave palladium impurities behind in the mother liquor[2].
-
Chromatography: Using column chromatography to separate the product from the catalyst[2][5].
Q4: What are palladium scavengers and how do they function?
A4: Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, functionalized with groups that have a high affinity for palladium. Thiol-based scavengers and trimercaptotriazine (TMT) are particularly effective. The scavenger is added to the reaction mixture, where it binds to the palladium. The resulting solid complex can then be easily removed by filtration[2][6].
Q5: Is activated carbon a suitable option for palladium removal in this specific case?
A5: Activated carbon is a cost-effective and widely used method for palladium removal[1][7][8]. However, it can be non-specific and may lead to a significant loss of the desired product due to adsorption[9][10]. Its effectiveness can also be influenced by the type of activated carbon and the reaction conditions[7]. Therefore, while it is an option, careful optimization is required to balance palladium removal with product yield.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Issue 1: High Levels of Residual Palladium in the Final Product
-
Possible Cause: The nitrogen atom in the pyridine ring of this compound can act as a strong ligand, binding tightly to the palladium catalyst. This coordination can make the catalyst more soluble in the reaction mixture and difficult to remove through standard methods[1].
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based, dimercaptotriazine (DMT)-based, or cysteine-based scavengers are often effective[6][11][12][13].
-
Optimize Scavenging Conditions: Experiment with the amount of scavenger (typically 3-5 equivalents relative to the palladium catalyst), temperature, and stirring time to maximize palladium removal[1][2].
-
Sequential Treatment: Consider a multi-step approach. For instance, an initial filtration through Celite® to remove heterogeneous palladium, followed by treatment with a scavenger for dissolved palladium, and a final polishing step with activated carbon[2].
-
Issue 2: Significant Product Loss During Palladium Removal
-
Possible Cause: Non-specific adsorption of the product onto the palladium removal agent, particularly with activated carbon[9][10].
-
Troubleshooting Steps:
-
Scavenger Screening: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.
-
Reduce Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal.
-
Optimize Contact Time: Minimize the contact time between the reaction mixture and the scavenger to reduce the potential for product adsorption.
-
Alternative Purification: Explore other purification methods such as crystallization or chromatography, which may offer better product recovery.
-
Issue 3: Inconsistent Results in Palladium Removal
-
Possible Cause: The form of the residual palladium (e.g., soluble vs. insoluble, Pd(0) vs. Pd(II)) can vary between batches, affecting the efficiency of the removal method[14][15].
-
Troubleshooting Steps:
-
Characterize the Palladium Species: If possible, try to identify the nature of the palladium residue. This can help in selecting the most appropriate scavenger. For example, some scavengers are more effective for specific oxidation states of palladium.
-
Standardize Reaction Work-up: Ensure that the work-up procedure is consistent for every batch to minimize variations in the form of the residual palladium.
-
Robust Scavenging Protocol: Develop a scavenging protocol that is effective against different forms of palladium. This might involve using a combination of scavengers or a scavenger with broad-spectrum activity.
-
III. Experimental Protocols
Protocol 1: Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF)[1].
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., thiol-functionalized silica) to the solution. The amount will depend on the initial palladium concentration and the manufacturer's recommendations, but a starting point of 3-5 equivalents relative to the palladium catalyst is common[1][2].
-
Stirring: Stir the mixture at a specified temperature (e.g., room temperature to 50 °C) for a predetermined time (e.g., 2 to 24 hours) to allow for efficient scavenging[1].
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger-palladium complex[1].
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product[1].
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product[1].
-
Analysis: Analyze the purified product for residual palladium content using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm the removal efficiency[16][17][18].
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add a pre-determined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at a suitable temperature (e.g., room temperature to 60 °C) for a specific duration (e.g., 1 to 12 hours).
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent to yield the purified product.
-
Analysis: Determine the residual palladium levels and calculate the product yield to assess the effectiveness and efficiency of the treatment.
IV. Data Presentation
Table 1: Comparison of Palladium Scavenger Efficiency
| Scavenger Type | Typical Loading (equiv. to Pd) | Temperature (°C) | Time (h) | Final Pd Level (ppm) | Product Loss (%) | Reference |
| Thiol-functionalized Silica | 3-5 | 25-50 | 2-24 | <10 | <5 | [2],[6] |
| Trimercaptotriazine (TMT) | 3-5 | 25 | 4-16 | <5 | <5 | [2],[6] |
| Activated Carbon | 5-10 wt% | 25-60 | 1-12 | <20 | 5-20 | [9],[10] |
| Cysteine | 5-10 | 25 | 12 | <50 | Variable | [19] |
Note: The efficiency of each scavenger can be highly dependent on the specific reaction conditions, solvent, and the nature of the palladium species.
V. Visualization of Workflow
Diagram 1: Decision Tree for Palladium Removal Strategy
Caption: Decision-making workflow for selecting a palladium removal method.
VI. References
-
Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
-
Königsberger, K., et al. (2005). Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions. Journal of Catalysis. [Link]
-
Wang, Y., et al. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development. [Link]
-
Wilson, J. R. H., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Pharmaceutical Technology. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. [Link]
-
Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Request PDF. [Link]
-
Biotage. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. [Link]
-
Welch, C. J., et al. (2018). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). [Link]
-
Le-Dévédec, F., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Koide, K. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Cross-Coupling and Heck-Type Reactions. [Link]
-
Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry. [Link]
-
Biotage. (n.d.). Metal Scavenger User Guide. [Link]
-
Princeton Powder. (n.d.). Activated carbon supported palladium, Palladium on Carbon (Pd/C) catalyst. [Link]
-
Yin, Y., et al. (2025). Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry. Chemical Science. [Link]
-
Environmental Genome. (2022). Pd on carbon (activated carbon impregnated with Pd). [Link]
-
Königsberger, K., et al. (2005). Ion- and Atom-Leaching Mechanisms from Palladium Nanoparticles in Cross-Coupling Reactions. ResearchGate. [Link]
-
Platon, A., et al. (2021). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. Organic Process Research & Development. [Link]
-
Draper, E. R., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science. [Link]
-
Various Authors. (2015). How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]
-
Bakherad, M., et al. (2019). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Request PDF. [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]
-
Welch, C. J., et al. (2018). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Request PDF. [Link]
-
Ghorbani-Vaghei, R., et al. (2017). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]
-
U.S. Food and Drug Administration. (2023). Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. [Link]
-
Sharma, A., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. [Link]
-
Stuart, D. R., et al. (2012). A Palladium-Catalyzed Alkylation/Direct Arylation Synthesis of Nitrogen-Containing Heterocycles. The Journal of Organic Chemistry. [Link]
-
Sterling, A. (2022). A risk mitigation approach to detecting and quantifying metals in APIs. SGS. [Link]
-
Khan, I., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. [Link]
-
Q Laboratories. (2018). Q3D(R1) ELEMENTAL IMPURITIES. [Link]
-
Verbitsky, E. V., et al. (2013). Microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution of hydrogen (SN H) in 5-bromopyrimidine. Tetrahedron. [Link]
-
Buchwald, S. L., et al. (2007). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Organic Letters. [Link]
-
Gupta, P., et al. (2016). Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. ResearchGate. [Link]
-
Various Authors. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]
-
Surrey, D. S., et al. (2014). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Welch, C. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Sharma, A., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]
-
Virginia Commonwealth University. (n.d.). Palladium Catalysts for C-H Reactions. [Link]
-
Singh, U. P., et al. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. sopachem.com [sopachem.com]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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- 14. Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. pharmtech.com [pharmtech.com]
- 18. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
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Characterization of impurities in 5-Bromopyridine-3-carboximidamide hydrochloride synthesis
Technical Support Center: 5-Bromopyridine-3-carboximidamide Hydrochloride Synthesis
A Guide to Impurity Characterization and Troubleshooting
Welcome to the technical support center for the synthesis of this compound. As Senior Application Scientists, we understand that robust impurity control is the cornerstone of safe and effective drug development. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. We will move beyond simple protocols to explain the causality behind impurity formation and provide field-proven strategies for their identification, characterization, and mitigation.
Section 1: The Synthetic Landscape
The most common and efficient route to this compound is via the Pinner reaction.[1][2] This acid-catalyzed reaction involves the treatment of a nitrile (5-bromo-3-cyanopyridine) with an alcohol (typically ethanol) in the presence of anhydrous hydrogen chloride gas. The resulting imidate ester hydrochloride (Pinner salt) is then reacted with ammonia to form the desired carboximidamide hydrochloride.[3] Understanding this pathway is the first step in anticipating potential impurities.
Sources
Preventing hydrolysis of the carboximidamide functional group
Technical Support Center: Carboximidamide Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling and stabilizing compounds containing the carboximidamide (amidine) functional group. As a Senior Application Scientist, I understand that the unique reactivity of amidines presents both opportunities and challenges in research and development. This guide is designed to provide you with in-depth, practical solutions to the most common stability issue: hydrolysis. Here, we will explore the causality behind experimental choices, offer validated troubleshooting protocols, and ground our recommendations in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is carboximidamide hydrolysis, and why is it a critical issue?
Answer: Carboximidamide hydrolysis is a chemical reaction where the amidine functional group reacts with water, leading to its cleavage. This reaction breaks the carbon-nitrogen double bond (C=N) and ultimately yields a carboxylic acid derivative (typically an amide) and an amine.
This is a critical issue, particularly in drug development, for several reasons:
-
Loss of Potency: The biological activity of a molecule is intrinsically linked to its structure. Hydrolysis alters the functional group, which can drastically reduce or eliminate the compound's therapeutic effect.
-
Formation of Impurities: The degradation products (amide and amine) are considered impurities. In a pharmaceutical context, all impurities must be identified, quantified, and proven to be non-toxic, which adds significant complexity and cost to development.
Q2: What is the primary factor controlling the rate of carboximidamide hydrolysis?
Answer: The single most important factor governing the rate of hydrolysis is pH . Carboximidamides exhibit a characteristic U-shaped or V-shaped pH-rate profile, meaning they are most stable at low (acidic) pH, become highly unstable at neutral to slightly basic pH, and may regain some stability at very high pH.[1][2]
Causality: This pH dependence is due to the basicity of the amidine group.
-
At low pH (e.g., pH < 5): The amidine is protonated to form a resonance-stabilized amidinium cation. This positive charge delocalization makes the central carbon less electrophilic and, therefore, much less susceptible to nucleophilic attack by water.
-
At neutral pH (e.g., pH 6-8): A significant portion of the amidine exists in its neutral, unprotonated form. The carbon atom of the C=N double bond is now highly electrophilic and vulnerable to direct attack by water, leading to rapid hydrolysis.
-
At high pH (e.g., pH > 10): The hydrolysis is primarily driven by the hydroxide ion (OH⁻), a much stronger nucleophile than water. While the rate may increase compared to neutral pH, it can sometimes be slower than the peak instability, depending on the specific molecule.[2]
Q3: Can you illustrate the mechanism of hydrolysis?
Answer: Certainly. The mechanism varies with pH, but the most problematic and rapid degradation for researchers typically occurs under neutral conditions.
The diagram below illustrates the base-catalyzed hydrolysis mechanism, which is relevant from neutral to basic pH.
Caption: Mechanism of base-catalyzed carboximidamide hydrolysis.
In acidic conditions, the mechanism involves the attack of a water molecule on the protonated amidinium ion.
Troubleshooting Guides
Scenario 1: My compound is degrading in aqueous buffer during storage or an experiment.
-
Problem: You observe a decrease in the concentration of your starting material over time, or the appearance of new peaks in your analytical run (e.g., HPLC, LC-MS). This is a classic sign of hydrolysis.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound degradation in solution.
Scenario 2: I'm seeing poor peak shape and reproducibility during HPLC analysis.
-
Problem: Your compound's peak is tailing, splitting, or its area is decreasing in sequential injections from the autosampler. This often happens when the mobile phase pH is in the unstable neutral range.
-
Solutions & Causality:
-
Modify Mobile Phase pH: The most effective solution is to acidify your mobile phase.
-
Action: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic mobile phases. This will ensure the pH is low (~2.5-3.5), fully protonating the amidine.
-
Why it works: The protonated amidinium is not only stable against hydrolysis but also exhibits better chromatographic behavior, leading to sharper, more symmetric peaks.
-
-
Control Autosampler Temperature: Hydrolysis is a chemical reaction with a rate that is dependent on temperature.
-
Action: Set your autosampler temperature to 4°C.
-
Why it works: Lowering the temperature slows the rate of hydrolysis, preserving the integrity of your samples while they are queued for injection.
-
-
Minimize Residence Time: The longer your sample sits in the autosampler vial in a potentially problematic diluent, the more it will degrade.
-
Action: If your sample diluent is a neutral buffer, prepare samples immediately before placing them in the autosampler and starting the sequence.
-
Why it works: This minimizes the time available for the degradation reaction to occur.
-
-
-
Data Summary: Impact of Mobile Phase Additive on Stability
Mobile Phase Additive Typical pH Relative Hydrolysis Rate Chromatographic Peak Shape None (Water/Acetonitrile) ~6-7 Very High Poor (Tailing/Splitting) 0.1% Formic Acid ~2.7 Very Low Excellent 0.1% Trifluoroacetic Acid (TFA) ~2.5 Very Low Excellent | 10 mM Ammonium Bicarbonate | ~7.8 | High | Poor |
Advanced Strategies & Protocols
For drug development professionals facing long-term stability challenges, more advanced strategies may be required.
Strategy 1: Prodrug Approach
If the inherent instability of the amidine cannot be overcome by formulation, a prodrug strategy is a powerful tool. A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in the body to release the active drug.[3][4]
-
Concept: The amidine functionality is temporarily masked with another group that is more stable to hydrolysis. This new group is designed to be cleaved in vivo to regenerate the active amidine.
-
Example - Amidoxime Prodrugs: A common strategy is the conversion of the amidine to an N-hydroxyamidine (an amidoxime).[5]
-
Stability: Amidoximes are significantly less basic than amidines and are more stable in the gastrointestinal tract.[5]
-
Activation: They are readily absorbed and then reduced in vivo by enzyme systems (like cytochrome P450) back to the active amidine.[5] This approach was successfully used for the anticoagulant drug ximelagatran (Exanta), where the active amidine, melagatran, was delivered as an amidoxime prodrug.[5]
-
Protocol 1: Performing a pH-Rate Profile Study
This experiment is essential to quantitatively determine the stability of your compound and identify the pH of maximum stability.
Objective: To measure the rate of hydrolysis of a carboximidamide-containing compound at various pH values.
Materials:
-
Your compound of interest
-
A series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 2 to 10.
-
Calibrated pH meter
-
Constant temperature incubator or water bath (e.g., set to 37°C or 50°C to accelerate degradation for easier measurement)
-
HPLC or LC-MS system for quantifying the compound
-
Volumetric flasks and pipettes
Methodology:
-
Buffer Preparation: Prepare a set of buffers (e.g., at pH 2, 3, 4, 5, 6, 7, 7.4, 8, 9, 10) at a constant ionic strength.
-
Stock Solution: Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., DMSO, acetonitrile) where it is stable.
-
Initiate Degradation: Pipette a small, precise volume of the stock solution into each buffer solution in separate vials to achieve a known initial concentration (e.g., 10 µg/mL). Ensure the final percentage of organic solvent is low (<1-2%) to not significantly alter the buffer pH.
-
Incubation: Place all vials in the constant temperature bath.
-
Time-Point Sampling: At predetermined time points (e.g., t=0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial. Immediately quench any further reaction by diluting the aliquot into an acidic mobile phase or a solvent/acid mixture.
-
Quantification: Analyze each quenched sample by a validated HPLC/LC-MS method to determine the concentration of the remaining parent compound.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration (ln[C]) versus time.
-
The slope of this line is the negative of the observed first-order rate constant (-k_obs).
-
Finally, plot the logarithm of k_obs (log k_obs) versus pH. This plot is your pH-rate profile and will typically show a V-shape, with the bottom of the "V" indicating the pH of maximum stability.
-
Caption: Experimental workflow for a pH-rate profile study.
References
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Available at: [Link]
-
Reeh, C., Wundt, J., & Clement, B. (2007). N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines. Journal of medicinal chemistry, 50(26), 6730–6734. Available at: [Link]
-
Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug metabolism reviews, 34(3), 565–579. Available at: [Link]
-
Chegwidden, L. A., & J.P., G. (1992). An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. Pharmaceutical research, 9(9), 1209–1214. Available at: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. IntechOpen. Available at: [Link]
-
Vigato, A. A., et al. (2021). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 14(4), 346. Available at: [Link]
-
East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. PeerJ. Physical chemistry, 1, e2. Available at: [Link]
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- 2. uregina.ca [uregina.ca]
- 3. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 5-Bromopyridine-3-carboximidamide Hydrochloride
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 5-Bromopyridine-3-carboximidamide hydrochloride. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address challenges encountered during laboratory and pilot-scale production.
Part 1: Foundational Workflow & Key Transformations
The most reliable and scalable method for synthesizing this compound is via the Pinner reaction.[1][2] This classical method involves a two-step, one-pot process starting from the corresponding nitrile, 5-bromopyridine-3-carbonitrile.
-
Step 1: Pinner Salt Formation: The nitrile is reacted with an alcohol (typically anhydrous ethanol) under acidic conditions (anhydrous hydrogen chloride) to form the ethyl imidate hydrochloride intermediate, known as a Pinner salt.[3][4]
-
Step 2: Ammonolysis: The Pinner salt intermediate is subsequently reacted with ammonia to yield the desired amidine hydrochloride salt.[2][3]
The following diagram illustrates the high-level workflow for this synthesis.
Caption: Overall workflow for the synthesis of 5-Bromopyridine-3-carboximidamide HCl.
Part 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues that may arise during the scale-up process.
Section 2.1: Pinner Salt Formation (Step 1)
Question: My Pinner reaction is sluggish, and conversion of the starting nitrile is low. What are the primary causes and solutions?
Answer: Low conversion in a Pinner reaction is almost always linked to insufficient acid catalysis or the presence of moisture.
-
Causality (Acidity): The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by the alcohol.[5] If the reaction medium is not sufficiently acidic, this activation step is inefficient.
-
Causality (Moisture): Water is a competing nucleophile. If present, it can hydrolyze the activated nitrile back to the corresponding amide (5-bromopyridine-3-carboxamide), which is often unreactive under these conditions.[6]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried. Solvents (e.g., ethanol) must be anhydrous grade (<50 ppm water). Use of molecular sieves is recommended.[3]
-
Verify HCl Addition: When scaling up, bubbling HCl gas can be inefficient. A pre-prepared, titrated solution of HCl in anhydrous ethanol or dioxane is more reliable for ensuring stoichiometric addition. You must ensure a constant positive pressure of an inert gas (Nitrogen or Argon) to prevent atmospheric moisture from entering the reactor.
-
Monitor Temperature: The initial formation of the Pinner salt is exothermic. The reaction should be maintained at low temperatures (0–5 °C) to prevent unwanted side reactions and decomposition of the thermodynamically unstable imidate salt.[1][2]
Question: I'm observing a significant amount of 5-bromopyridine-3-carboxamide as a byproduct. How can I prevent this?
Answer: The formation of 5-bromopyridine-3-carboxamide is a classic side reaction in Pinner syntheses, caused by the hydrolysis of either the starting nitrile or the imidate intermediate.
-
Mechanism of Formation: Water attacks the protonated nitrile or the Pinner salt intermediate, leading to the formation of the amide. This is particularly problematic if moisture is present during the initial acid-catalyzed step.
Preventative Measures:
| Measure | Rationale |
| Strictly Anhydrous Reagents | Use anhydrous ethanol and ensure the HCl source is dry. |
| Inert Atmosphere | Maintain the reaction under a nitrogen or argon blanket to exclude atmospheric moisture. |
| Controlled Workup | Do not expose the reaction mixture to aqueous solutions until the ammonolysis step is complete. |
Section 2.2: Ammonolysis & Product Isolation (Step 2)
Question: The yield of my final amidine hydrochloride is low after the ammonia addition. Where could the product be lost?
Answer: Low yield at this stage can result from incomplete ammonolysis, side reactions, or physical loss during workup and purification.
-
Incomplete Reaction: The Pinner salt is a reactive intermediate.[1] If insufficient ammonia is added or the reaction time is too short, conversion will be incomplete.
-
Side Reaction (Ester Formation): If the workup procedure involves premature contact with water or alcohols (other than the one used in the reaction) before the amidine is fully formed and protonated, the Pinner salt can hydrolyze to form the corresponding ester (e.g., ethyl 5-bromonicotinate).[2][4]
-
Purification Loss: The product is an ionic salt. It may have some solubility in the mother liquor. Ensure the filtration and washing steps are performed with a cold, appropriate anti-solvent (like ethyl acetate or diethyl ether) to minimize this loss.
Optimization Strategy:
-
Ammonia Addition: Use a significant excess of ammonia (e.g., saturating the solution with ammonia gas at low temperature or using a concentrated solution of ammonia in ethanol).[3]
-
Reaction Time & Temperature: Allow the reaction to stir for several hours after ammonia addition, gradually warming to room temperature to ensure complete conversion.[3]
-
Isolation Protocol: After the reaction is complete, concentrate the mixture under reduced pressure. The resulting crude solid can then be triturated or recrystallized from a suitable solvent system, such as ethanol/ethyl acetate, to induce precipitation and improve purity.[3]
Caption: Troubleshooting logic for low yield of the final product.
Part 3: Scalable Experimental Protocol
This protocol is adapted for a 100g scale synthesis of this compound (MW: 235.51 g/mol ) from 5-Bromopyridine-3-carbonitrile (MW: 182.01 g/mol ).
Safety First: This procedure involves corrosive and toxic reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[7][8] Ensure emergency eyewash and safety showers are accessible.
Table 1: Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Notes |
| 5-Bromopyridine-3-carbonitrile | 182.01 | 0.549 | 100.0 g | Starting material |
| Anhydrous Ethanol | 46.07 | 11.9 | 700 mL | Solvent (<50 ppm H₂O) |
| Anhydrous Hydrogen Chloride | 36.46 | 1.10 | ~40 g | 2.0 equivalents |
| Anhydrous Ammonia | 17.03 | 2.75 | ~47 g | 5.0 equivalents (excess) |
| Ethyl Acetate | 88.11 | - | 500 mL | For washing/recrystallization |
Procedure:
-
Reactor Setup: Equip a 2L, 3-necked, round-bottom flask (flame-dried) with a mechanical stirrer, a gas inlet adapter connected to a nitrogen line, and a thermometer.
-
Reagent Charging: Charge the flask with 5-Bromopyridine-3-carbonitrile (100.0 g) and anhydrous ethanol (700 mL).
-
Inerting: Purge the system with nitrogen for 15 minutes.
-
Pinner Salt Formation: Cool the stirred suspension to 0-5 °C using an ice-salt bath. Slowly bubble anhydrous HCl gas through the solution via a dip tube. Monitor the temperature closely, ensuring it does not exceed 10 °C. Alternative for scale-up: Add a pre-made 3M solution of HCl in anhydrous ethanol (approx. 367 mL) dropwise. Continue stirring at 0-5 °C for 6-8 hours after HCl addition is complete. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting nitrile.
-
Ammonolysis: While maintaining the temperature at 0-5 °C, switch the gas inlet to an anhydrous ammonia source. Bubble ammonia gas through the reaction mixture until the solution is saturated and a pH ≥ 9 is confirmed (using pH paper on a sample quenched in water). The reaction is highly exothermic; control the addition rate to keep the internal temperature below 15 °C.
-
Reaction Completion: Once saturated with ammonia, remove the cooling bath and allow the mixture to slowly warm to room temperature. Stir for an additional 10-12 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to obtain a thick slurry or a crude solid.
-
Purification: Add ethyl acetate (500 mL) to the crude solid and stir vigorously for 1 hour to break up any clumps (trituration). Filter the white solid using a Büchner funnel. Wash the filter cake with cold ethyl acetate (2 x 100 mL).
-
Drying: Dry the resulting white to off-white solid in a vacuum oven at 40-50 °C to a constant weight.
Expected Yield: 85-95%. Purity (by HPLC): >98%.
Part 4: Frequently Asked Questions (FAQs)
Q1: Are there alternative methods for this synthesis? A1: While the Pinner reaction is the most direct and common method, other approaches exist. For instance, amidines can be synthesized from nitriles and amines using Lewis acid catalysis (e.g., AlCl₃, ZnCl₂) or transition metal catalysts like copper salts.[9][10][11] However, these methods often require harsher conditions or more expensive reagents and may be less suitable for large-scale production of this specific, unsubstituted amidine.
Q2: How should I monitor the reaction progress in real-time? A2: For large-scale synthesis, real-time monitoring is crucial. In-line spectroscopic techniques are ideal.
-
FTIR/Raman Spectroscopy: An attenuated total reflectance (ATR) FTIR or a Raman probe can be inserted directly into the reaction stream. You can monitor the disappearance of the nitrile peak (C≡N stretch, ~2230 cm⁻¹) and the appearance of peaks corresponding to the C=N bond of the amidine.[12] This allows for precise determination of the reaction endpoint without sampling.
Q3: What are the key safety considerations for handling the reagents? A3:
-
Anhydrous HCl: Highly corrosive and toxic upon inhalation. Always handle in a well-ventilated fume hood. Use a gas scrubber (e.g., a sodium hydroxide solution) to neutralize any excess gas.
-
Anhydrous Ammonia: Toxic and corrosive. Poses a significant inhalation hazard. Ensure proper ventilation and have an acid gas respirator available.
-
5-Bromopyridine Derivatives: Halogenated aromatic compounds should be handled with care as they can be irritants and potentially toxic. Avoid skin contact and inhalation of dust.[8]
Q4: Can I use sodium ethoxide instead of HCl for the first step? A4: The Pinner reaction is specifically an acid-catalyzed process.[2] While base-catalyzed additions of alcohols to nitriles are possible, they often lead to different products or require different conditions, and may be less effective for electron-deficient nitriles like 5-bromopyridine-3-carbonitrile. The acidic Pinner method is the established and recommended route.[2]
References
-
J&K Scientific. Pinner Reaction. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]
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-
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-
Chemistry Steps. Converting Nitriles to Amides. [Link]
-
Sciforum. Synthesis of Amidines and its application to pyrimidouracil synthesis. [Link]
-
Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. [Link]
-
ResearchGate. Synthesis of Amidines and its application to heterocycles synthesis. [Link]
-
Journal of Visualized Experiments. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. [Link]
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Validation & Comparative
A Comparative Guide for Synthetic Strategy: 5-Bromopyridine-3-carboximidamide vs. 5-Chloropyridine-3-carboximidamide
For researchers and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and overall success of a synthetic campaign. This guide provides an in-depth comparison of two key building blocks, 5-Bromopyridine-3-carboximidamide hydrochloride and 5-chloropyridine-3-carboximidamide hydrochloride, in the context of their application in chemical synthesis, particularly for the development of therapeutic agents like PARP and kinase inhibitors.
Introduction: The Significance of 5-Halopyridine-3-carboximidamides
The pyridine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant molecules.[1][2] Its ability to engage in key hydrogen bonding and π-stacking interactions has made it a cornerstone in the design of inhibitors for enzymes such as poly(ADP-ribose) polymerase (PARP) and various protein kinases.[3][4][5][6] The 5-bromo and 5-chloro derivatives of pyridine-3-carboximidamide serve as versatile precursors, allowing for the introduction of diverse molecular complexity at the C5 position, typically through palladium-catalyzed cross-coupling reactions. The choice between the bromo- and chloro-analogs, however, is not trivial and has significant implications for reaction conditions, catalyst selection, and overall synthetic strategy.
The Fundamental Difference: Carbon-Halogen Bond Reactivity
The primary determinant of the differential reactivity between the two compounds lies in the inherent properties of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is significantly weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This difference in bond dissociation energy is the principal reason why the bromo-derivative is generally more reactive in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions.[7]
This fundamental disparity in reactivity necessitates different strategic approaches when employing these building blocks in synthesis.
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
While direct head-to-head comparative studies for this compound and 5-chloropyridine-3-carboximidamide hydrochloride are not extensively documented in publicly available literature, we can extrapolate from the well-established principles of halopyridine reactivity and data from structurally similar substrates to provide a robust comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. When comparing the two title compounds in a hypothetical Suzuki coupling with an arylboronic acid, we can anticipate the following:
-
This compound: This substrate is expected to undergo Suzuki coupling under relatively mild conditions. Standard palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient to achieve high yields at moderate temperatures (e.g., 80-100 °C).[7][8] Reaction times are also typically shorter.
-
5-Chloropyridine-3-carboximidamide hydrochloride: The chloro-analog is significantly less reactive and will likely require more forcing conditions. To achieve comparable yields, one would typically employ more sophisticated, electron-rich, and bulky phosphine ligands (e.g., RuPhos, SPhos, BrettPhos) that facilitate the challenging oxidative addition of the C-Cl bond.[9][10] Higher catalyst loadings and elevated temperatures may also be necessary.
Table 1: Anticipated Comparative Performance in a Hypothetical Suzuki-Miyaura Coupling
| Parameter | 5-Bromopyridine-3-carboximidamide HCl | 5-Chloropyridine-3-carboximidamide HCl | Rationale |
| Catalyst System | Standard (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Advanced (e.g., Pd₂(dba)₃/RuPhos) | Weaker C-Br bond requires less active catalyst. |
| Ligand | Standard phosphines (e.g., PPh₃, dppf) | Bulky, electron-rich phosphines | Needed to facilitate C-Cl bond activation. |
| Temperature | Moderate (80-100 °C) | Elevated (100-120 °C) | Higher energy input required for C-Cl cleavage. |
| Reaction Time | Shorter | Longer | Slower rate of oxidative addition for C-Cl bond. |
| Yield | Generally high | Can be high with optimized conditions | Optimization is more critical for the chloro-analog. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of C-N bonds, crucial for many pharmaceutical compounds.[11][12] Similar to the Suzuki coupling, the choice between the bromo- and chloro-substrates has a profound impact on the reaction conditions.
-
This compound: This compound is expected to couple with a wide range of amines under relatively standard Buchwald-Hartwig conditions. Catalyst systems based on ligands like BINAP or Josiphos are often effective.[13]
-
5-Chloropyridine-3-carboximidamide hydrochloride: The amination of this less reactive substrate typically requires more specialized and potent catalyst systems. The use of highly active, sterically hindered biarylphosphine ligands such as RuPhos or BrettPhos, in combination with a strong base like LiHMDS, is often necessary to achieve good conversion.[9][10][14]
Experimental Protocols: Representative Methodologies
While specific protocols for the title compounds are proprietary or not widely published, the following are representative procedures for analogous 3,5-disubstituted pyridines that illustrate the practical differences in synthetic setup.
Representative Suzuki-Miyaura Coupling Protocol (for a Bromo-substrate analog)
This protocol is adapted from the coupling of ethyl 5-bromopyridine-3-carboxylate.[7]
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Procedure:
-
To a flame-dried flask, add ethyl 5-bromopyridine-3-carboxylate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup followed by purification by column chromatography.
Representative Buchwald-Hartwig Amination Protocol (for a Chloro-substrate analog)
This protocol is based on the amination of challenging chloropyridines.[14]
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Procedure:
-
To a glovebox, add the 5-chloropyridine derivative (1.0 eq.), the desired amine (1.2 eq.), a highly active palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 eq.), and the corresponding bulky phosphine ligand (e.g., RuPhos, 0.04 eq.).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.5 eq.).
-
Add anhydrous, degassed toluene.
-
Seal the reaction vessel and heat to 110 °C for 12-24 hours, monitoring by LC-MS.
-
After cooling, quench the reaction carefully and perform an aqueous workup, followed by purification.
Synthesis and Economic Considerations
The choice between the bromo- and chloro-derivatives is also influenced by their synthesis and cost. Generally, bromination of pyridine rings is a more straightforward process than chlorination, which can sometimes lead to selectivity issues. However, chlorine is a cheaper raw material than bromine.
-
Synthesis: this compound is typically synthesized from 5-bromonicotinic acid or its derivatives.[14] The corresponding chloro-analog is prepared from 5-chloronicotinoyl chloride.[15] The availability and cost of these starting materials can vary.
-
Cost: While the cost of the final compounds can fluctuate based on demand and supplier, chloro-aromatics are often less expensive than their bromo-counterparts on a bulk scale.[7] However, the higher cost of the more sophisticated catalysts and ligands required for the coupling of the chloro-derivative can offset this initial cost advantage.
Conclusion and Strategic Recommendations
The selection between this compound and 5-chloropyridine-3-carboximidamide hydrochloride is a strategic decision that should be made based on the specific context of the synthetic project.
-
For early-stage research and development, where reaction optimization and speed are paramount, the bromo-derivative is often the superior choice. Its higher reactivity allows for the use of a broader range of standard catalytic systems and milder conditions, facilitating rapid library synthesis and exploration of chemical space.
-
For large-scale synthesis and process development, where cost-effectiveness is a major driver, the chloro-derivative becomes a more attractive option. Although it requires more specialized and expensive catalysts, the lower cost of the starting material can lead to significant savings on a multi-kilogram scale. The initial investment in process optimization to identify a robust and high-yielding protocol for the chloro-analog can be highly beneficial in the long run.
Ultimately, the decision should be based on a holistic analysis of factors including the desired scale of synthesis, the available catalyst and ligand portfolio, the timeline of the project, and the overall cost of goods.
References
- Benchchem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
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Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
- Sci-Hub. (2011). ChemInform Abstract: Palladium‐Catalyzed C,N‐Cross Coupling Reactions of 3‐Halo‐2‐aminopyridines.
- MDPI. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
- Benchchem. (2025).
- ResearchGate. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold | Request PDF.
- PMC - NIH. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity.
- PubMed. (2024).
- Benchchem. (2025).
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of niraparib (XXXII). | Download Scientific Diagram.
- ResearchGate. (2018). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib | Request PDF.
- Chemistry LibreTexts. (2023).
- NROChemistry. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
- MDPI. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- PubMed. (2015).
- Google Patents. (n.d.). CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.
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- Benchchem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- Benchchem. (2025). Application Notes and Protocols: 5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry.
- Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
- PMC - NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- PubMed. (2004). Synthesis of 5-bromopyridyl-2-magnesium chloride and its application in the synthesis of functionalized pyridines.
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- Google Patents. (n.d.).
- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
- ResearchGate. (n.d.). Pyridines and Imidazaopyridines With Medicinal Significance.
- Patsnap Eureka. (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
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- RSC Publishing. (2016). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
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A Senior Application Scientist's Guide to the Reactivity of 5-Bromopyridine-3-carboximidamide Hydrochloride in Comparison to Other Halopyridines
Introduction
In the landscape of modern medicinal chemistry, halopyridines stand out as exceptionally versatile and valuable building blocks. Their utility in constructing complex molecular architectures, particularly for drug discovery, is unparalleled. The strategic placement of a halogen atom on the electron-deficient pyridine ring provides a reactive handle for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions.
This guide focuses on a specific, highly functionalized reagent: 5-Bromopyridine-3-carboximidamide hydrochloride . We will provide an in-depth analysis of its reactivity, drawing direct comparisons with other halopyridines (fluoro-, chloro-, and iodo-substituted analogs). Our objective is to furnish researchers, scientists, and drug development professionals with a clear, evidence-based understanding of how to strategically employ this reagent, grounded in the fundamental principles of heterocyclic chemistry. We will explore why the bromo-substituent, in particular, offers a "goldilocks" scenario of reactivity, stability, and cost-effectiveness, making it a workhorse in synthetic campaigns.
I. Foundational Principles of Halopyridine Reactivity
The reactivity of a halopyridine is not governed by a single factor but is rather a nuanced interplay of electronic effects, the nature of the halogen, and its position on the ring.
The Inherent Electronics of the Pyridine Ring
The pyridine ring is isoelectronic with benzene, but the replacement of a C-H group with a nitrogen atom fundamentally alters its electronic character. Nitrogen's greater electronegativity makes the entire ring system electron-deficient compared to benzene.[1] This has two major consequences:
-
Reduced Reactivity in Electrophilic Aromatic Substitution (EAS): The electron-poor nature of the ring makes it less susceptible to attack by electrophiles. Reactions often require harsh conditions.[2][3]
-
Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr): The ring is activated towards attack by nucleophiles, especially at the positions ortho (2- and 6-) and para (4-) to the nitrogen.[4][5][6] This is because the electronegative nitrogen can effectively stabilize the negative charge of the intermediate (a Meisenheimer complex) through resonance.[4] The meta (3- and 5-) positions lack this direct resonance stabilization and are thus significantly less reactive in SNAr reactions.[4][7]
The "Element Effect": Influence of the Halogen
The identity of the halogen atom is a critical determinant of reactivity, but its effect differs depending on the reaction mechanism.
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond.[8][9] The reaction's facility is inversely correlated with the C-X bond dissociation energy. Therefore, the established order of reactivity is: I > Br > Cl > F [8][9] Iodopyridines are the most reactive, often coupling at low temperatures, while chloropyridines are more robust and typically require more active, specialized catalyst systems to achieve high yields.[8] Bromopyridines represent an optimal balance of high reactivity and substrate stability.
-
For Nucleophilic Aromatic Substitution (SNAr): The reaction proceeds via an addition-elimination pathway. The rate is influenced by the halogen's ability to stabilize the intermediate through its inductive electron-withdrawing effect and its facility as a leaving group. Here, the reactivity trend is often reversed: F > Cl > Br > I [10] Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.
II. Comparative Reactivity in Key Synthetic Transformations
We will now compare the performance of 5-Bromopyridine-3-carboximidamide with other 5-halopyridine analogs in the two most synthetically valuable reaction classes. The presence of the electron-withdrawing carboximidamide group at the 3-position further influences the electronic nature of the C5 position, but the dominant reactivity trends are dictated by the halogen and its position.
A. Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of modern C-C and C-N bond formation. For a substrate like this compound, this is the most productive avenue for diversification.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is arguably the most widely used cross-coupling reaction for C-C bond formation.[11][12][13][14][15] 5-Bromopyridine-3-carboxylate esters are excellent scaffolds for this transformation in the synthesis of kinase inhibitors.[16]
-
5-Iodopyridine analog: Would be the most reactive substrate, allowing for coupling under the mildest conditions (lower temperatures, lower catalyst loadings). However, iodo-heterocycles are often more expensive and less stable than their bromo counterparts.
-
This compound: This is the ideal substrate for most applications. It exhibits robust reactivity with a wide range of boronic acids and esters, proceeding efficiently with standard palladium catalysts like Pd(dppf)Cl₂.[17] The C-Br bond is readily cleaved by the palladium catalyst, leading to high yields.
-
5-Chloropyridine analog: Significantly less reactive.[11] Achieving high conversion would necessitate the use of more advanced, highly active (and often air-sensitive) catalyst systems, such as those employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, and potentially higher reaction temperatures.[18]
-
5-Fluoropyridine analog: Generally considered unreactive and not a viable substrate for standard Suzuki-Miyaura cross-coupling reactions.[8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[19][20][21][22] This reaction is indispensable for modifying scaffolds in drug discovery programs.[23]
The reactivity trend mirrors that of the Suzuki coupling, as it also proceeds via a palladium-catalyzed cycle initiated by oxidative addition.
-
5-Iodopyridine analog: Highly reactive, suitable for coupling with a wide range of amines, including less nucleophilic ones.
-
This compound: An excellent substrate that couples efficiently with both primary and secondary amines under standard Buchwald-Hartwig conditions.[24] It provides a reliable and predictable outcome.
-
5-Chloropyridine analog: Challenging to couple. Requires specialized ligands designed to facilitate the difficult oxidative addition of the strong C-Cl bond. Yields may be lower, and reaction conditions are harsher.
-
5-Fluoropyridine analog: Inert in Buchwald-Hartwig amination.
B. Nucleophilic Aromatic Substitution (SNAr)
As discussed, the success of an SNAr reaction on a pyridine ring is highly dependent on the position of the leaving group.
Caption: Resonance stabilization of the SNAr intermediate is possible for C4 attack but not for C5 attack.
For this compound, the bromine is at a meta position (C5). This position is electronically deactivated for SNAr because the negative charge of the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen.[4][25]
Therefore, regardless of the halogen, a 5-halopyridine is a poor substrate for SNAr. This compound will be essentially unreactive towards nucleophilic aromatic substitution under conditions that would readily functionalize a 2- or 4-halopyridine.[6][26][27] This lack of reactivity is a significant strategic advantage, as it allows for selective functionalization at the C5 position via cross-coupling without interference from competing SNAr pathways.
Summary Data Table
| Halogen at C5 | Relative Reactivity in Suzuki-Miyaura | Relative Reactivity in Buchwald-Hartwig | Relative Reactivity in SNAr | Key Considerations |
| Iodo | ★★★★ (Very High) | ★★★★ (Very High) | ★ (Very Low) | Highest reactivity, but higher cost and lower stability. |
| Bromo | ★★★ (High) | ★★★ (High) | ★ (Very Low) | Optimal balance of reactivity, stability, and cost. |
| Chloro | ★★ (Moderate) | ★★ (Moderate) | ★★ (Low) | Requires specialized, highly active catalysts and harsher conditions. |
| Fluoro | ☆ (Inert) | ☆ (Inert) | ★★★ (Moderate) | Unreactive in cross-coupling; most reactive halogen for SNAr (though C5 position is still disfavored). |
III. Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a robust, field-proven protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Methodology
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (0.03 equiv)
-
1,4-Dioxane (degassed)
-
Deionized water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium carbonate, and Pd(dppf)Cl₂·CH₂Cl₂.
-
Inerting the Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Scientist's Note: The oxidative addition step involves a Pd(0) species which is sensitive to oxygen. Rigorous exclusion of air is critical for catalyst longevity and reaction efficiency.
-
-
Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) to the flask. The reaction concentration is typically set at 0.1-0.2 M with respect to the limiting reagent.
-
Scientist's Note: The base (K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species which facilitates the transmetalation step.[13] Water is often essential for this activation and to help solubilize the base.
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for the required duration (typically 4-12 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by LC-MS or TLC to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Wash the organic layer with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude material can be purified by flash column chromatography on silica gel to yield the desired product.
IV. Conclusion and Strategic Recommendations
This guide has systematically compared the reactivity of this compound to its halo-analogs, grounding the analysis in the core principles of heterocyclic chemistry.
Key Takeaways:
-
Optimal for Cross-Coupling: this compound is an exemplary substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. It offers a superior balance of high reactivity, shelf-stability, and economic viability compared to iodo- and chloro-pyridines.[8][11]
-
Inert to SNAr: Due to the halogen's placement at the C5 position, the molecule is recalcitrant to nucleophilic aromatic substitution. This is a powerful feature for synthetic design, enabling highly selective C-C or C-N bond formation at C5 without unwanted side reactions.
-
Versatile Building Block: The presence of the carboximidamide group provides an additional point for hydrogen bonding or further synthetic elaboration, making this reagent a highly valuable and versatile starting material in the synthesis of complex, biologically active molecules.
For researchers in drug discovery, this compound should be considered a primary choice when a 5-substituted pyridine core is desired. Its predictable and robust reactivity in cross-coupling reactions allows for the rapid generation of diverse compound libraries, accelerating the structure-activity relationship (SAR) studies that are vital to modern therapeutic development.
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Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Royal Society of Chemistry. Available from: [Link]
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Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). Available from: [Link]
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The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. National Center for Biotechnology Information. Available from: [Link]
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Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. Available from: [Link]
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Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. National Center for Biotechnology Information. Available from: [Link]
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nucleophilic aromatic substitutions. YouTube. Available from: [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available from: [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available from: [Link]
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A Comparative Guide to the Biological Activity of 5-Bromopyridine-3-carboxamide Derivatives and Related Analogs
Introduction
The pyridine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal core for designing molecules that interact with biological targets. Within this class, derivatives of 5-bromopyridine-3-carboxamide and its bioisostere, 5-bromopyridine-3-carboximidamide, represent a particularly valuable chemical space for drug discovery.
The bromine atom at the 5-position is not merely a substituent; it serves as a crucial synthetic handle, enabling extensive structural diversification through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3] This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide range of aryl and heteroaryl groups. Concurrently, the carboxamide or carboximidamide group at the 3-position provides a key hydrogen bond donor/acceptor motif essential for molecular recognition at the active sites of many enzymes and receptors.[4]
While specific literature on 5-Bromopyridine-3-carboximidamide hydrochloride is limited, a wealth of data exists for its closely related carboxamide analogs and other pyridine derivatives. This guide provides a comparative analysis of these derivatives, focusing on their anticancer and antimicrobial activities, and the underlying mechanisms of enzyme inhibition. We will delve into the SAR, present key experimental data, and provide detailed protocols to empower researchers in their drug development endeavors.
Anticancer Activity: Targeting Uncontrolled Proliferation
Pyridine carboxamide derivatives have emerged as a promising class of antineoplastic agents, with numerous studies demonstrating their potent activity against various human cancer cell lines.[5][6] The core scaffold allows for the fine-tuning of molecular geometry and electronics to achieve potent and selective inhibition of key cancer-related targets, such as protein kinases.
Comparative Analysis of Anticancer Potency
The antiproliferative activity of these compounds is typically evaluated using cell-based assays that measure cell viability after treatment. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for potency. The data below compares different structural classes of pyridine derivatives.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| Pyrido[1,2-a]pyrimidine-3-carboxamides | Compound 6h (N-(4-chlorobenzyl)) | A549 (Lung) | 1.8 | Fused pyrimidine ring, 4-chlorobenzyl amide | [5] |
| Pyrido[1,2-a]pyrimidine-3-carboxamides | Compound 6k (N-(4-methoxybenzyl)) | MCF7 (Breast) | 2.1 | Fused pyrimidine ring, 4-methoxybenzyl amide | [5] |
| Pyrazole-5-carboxamides | Compound 8e | MGC-803 (Gastric) | 0.9 | Pyrazole fused system, potential telomerase inhibition | [7] |
| 3-Aminopyridine Thiosemicarbazones | 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia (in vivo) | N/A (%T/C=255) | Thiosemicarbazone moiety, amino and methyl groups | [8] |
Structure-Activity Relationship (SAR) Insights
The anticancer activity of these derivatives is highly dependent on their substitution patterns. Key insights from various studies include:
-
Amide Substituent: The nature of the substituent on the carboxamide nitrogen is critical. In the pyrido[1,2-a]pyrimidine series, bulky and electron-withdrawing groups, such as substituted benzyl rings, were found to enhance anticancer activity.[5]
-
Fused Ring Systems: Cyclization of the pyridine core into fused systems like pyrido[1,2-a]pyrimidines or pyrazole-pyrimidines often leads to more rigid structures that can fit better into the binding pockets of target proteins, enhancing potency.[5][7]
-
Carboxamide Moiety: The carboxamide group itself is a crucial pharmacophore. SAR studies on other scaffolds have confirmed that this group contributes significantly to antiproliferative activity on breast cancer cells, likely through key hydrogen bonding interactions.[4]
Mechanism of Action: Kinase Inhibition
A primary mechanism by which many pyridine-based anticancer agents exert their effect is through the inhibition of protein kinases. The B-Raf kinase, a key component of the MAPK signaling pathway, is a validated target in melanoma and other cancers. Certain pyridine carboxamide derivatives have been specifically designed and patented as potent B-Raf inhibitors.[6]
Caption: The MAPK/ERK signaling pathway, a common target for pyridine carboxamide anticancer agents.
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a standardized method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test derivative (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyridine derivatives have demonstrated significant potential as antibacterial and antifungal agents.[9][10][11] The inclusion of a bromine atom can, in some cases, enhance antimicrobial potency.[12]
Comparative Analysis of Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is the standard metric used to quantify the potency of an antimicrobial agent. It represents the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Key Structural Features | Reference |
| Imidazo[4,5-b]pyridines | 6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine | Staphylococcus aureus | 12.5 | Fused imidazopyridine, 6-bromo, 4-chlorophenyl group | [13] |
| Imidazo[4,5-b]pyridines | 6-bromo-2-(4-fluorophenyl)-1H-imidazo[4,5-b]pyridine | Bacillus subtilis | 6.25 | Fused imidazopyridine, 6-bromo, 4-fluorophenyl group | [13] |
| Pyridine-based Salts | N-dodecyl-3-aminopyridinium bromide | Escherichia coli | 55 ± 0.5 (% inhibition) | Quaternary ammonium salt, long alkyl chain | [9] |
| Imidazo[2,1-b][5][9][13]Thiadiazoles | Compound 17d (4-F substituted) | S. aureus | 0.5 | Multi-ring heterocyclic system, fluoro substitution | [11] |
| Aminoguanidine Derivatives | Compound 5f | Multi-drug resistant S. aureus | 2-8 | Aminoguanidine and 1,2,4-triazole moieties | [14] |
Structure-Activity Relationship (SAR) Insights
-
Halogenation: The presence and position of halogen atoms significantly influence activity. In imidazo[4,5-b]pyridines, a bromine at the 6-position combined with a halogenated phenyl group at the 2-position resulted in potent antibacterial activity.[13] Similarly, introducing bromine at the C-6 position of a naphthyridine scaffold was shown to enhance antibacterial effects.[12]
-
Lipophilicity: In N-alkylated pyridine salts, increasing the length of the alkyl chain (e.g., to dodecyl) improves activity against bacteria like E. coli, likely by enhancing the compound's ability to disrupt the bacterial cell membrane.[9]
-
Heterocyclic Scaffolds: Fusing the pyridine ring with other heterocycles like imidazole, thiadiazole, or triazole can generate compounds with potent and sometimes selective antimicrobial activity.[11][14]
Experimental Workflow: Antimicrobial Susceptibility Testing
The process of identifying and characterizing new antimicrobial agents follows a logical, multi-step workflow.
Caption: A typical workflow for the discovery and validation of novel antimicrobial agents.
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the MIC of an antimicrobial agent.
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB. Start with a high concentration (e.g., 256 µg/mL) and dilute down to a low concentration (e.g., 0.25 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
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- The structure-activity relationship demonstrated that the carboxamide...
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Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][5][9][13]Thiadiazole Moiety. ResearchGate.
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A Comparative Guide to the X-ray Crystal Structure of 5-Bromopyridine-3-carboximidamide Hydrochloride and Its Analogs
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical properties, its interactions with biological targets, and ultimately, its therapeutic potential. X-ray crystallography stands as the gold standard for elucidating these intricate atomic arrangements, providing an unambiguous roadmap for structure-based drug design.[1][2][3] This guide delves into the anticipated crystal structure of 5-Bromopyridine-3-carboximidamide hydrochloride, a compound of interest in medicinal chemistry. In the absence of a publicly available crystal structure for this specific molecule, we present a comprehensive comparative analysis based on structurally related compounds found in the Cambridge Structural Database (CSD).[4][5][6] This approach allows us to predict its structural behavior and provide a robust experimental framework for its determination.
The Significance of Halogenated Pyridine Scaffolds
Halogenated pyridines are privileged scaffolds in medicinal chemistry. The pyridine ring serves as a versatile framework, capable of engaging in various non-covalent interactions, while the halogen atom can modulate the electronic properties of the ring and participate in specific interactions, such as halogen bonding, which are increasingly recognized for their importance in molecular recognition.[7] The carboximidamide group, a bioisostere of the carboxylic acid or amide functionality, offers unique hydrogen bonding capabilities that can be exploited in designing targeted therapies. The hydrochloride salt form is often utilized to enhance the solubility and crystallinity of the parent compound.
Comparative Crystal Structure Analysis: Insights from Analogs
To predict the crystal structure of this compound, we turn to its close analogs for which crystallographic data is available. By examining the crystal packing of similar molecules, we can infer the likely supramolecular synthons and intermolecular interactions that will govern the crystal lattice of our target compound.
For this analysis, we will consider the crystal structures of N-(pyridine-2-carbonyl)pyridine-2-carboxamide and its fluorinated derivatives, as well as other relevant pyridine carboxamides.[8][9][10] These molecules share key structural features with our target compound, namely the pyridine ring and the carboxamide-like linkage, which are crucial for forming predictable hydrogen bonding patterns.
| Compound | CSD Refcode | Space Group | Key Intermolecular Interactions |
| N-(pyridine-2-carbonyl)pyridine-2-carboxamide | Not specified in search results | P-1 (Triclinic) | N-H···N hydrogen bonds, π–π stacking |
| N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide | Not specified in search results | P-1 (Triclinic) | N-H···N hydrogen bonds, C-H···F interactions, π–π stacking |
| 3-fluoro-N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide | Not specified in search results | I2/a (Monoclinic) | N-H···N hydrogen bonds, C-H···F interactions |
| 2,2-dimethyl-N-(pyridin-3-yl)propanamide | CCDC 1054113 | P-1 (Triclinic) | N-H···N hydrogen bonds forming chains |
Analysis of Intermolecular Interactions:
Based on the analysis of these analogs, we can anticipate that the crystal structure of this compound will be dominated by a network of strong hydrogen bonds. The carboximidamide group provides both hydrogen bond donors (the N-H protons) and acceptors (the nitrogen lone pairs), which are likely to form robust intermolecular connections. The protonated pyridine nitrogen of the hydrochloride salt will also act as a strong hydrogen bond donor, likely interacting with the chloride counter-ion.
Furthermore, the bromine atom at the 5-position is expected to play a significant role in the crystal packing. It can participate in halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic atom, such as the oxygen or nitrogen of a neighboring molecule or the chloride ion. Additionally, the presence of the bromine atom will influence the π-system of the pyridine ring, potentially modulating any π–π stacking interactions.
Proposed Experimental Workflow
The determination of the X-ray crystal structure of this compound involves a multi-step process, from synthesis to data analysis.
Synthesis of this compound
A plausible synthetic route to the target compound would involve the conversion of a readily available starting material, such as 5-bromonicotinonitrile or 5-bromonicotinamide. A common method for the synthesis of carboximidamides is the Pinner reaction, which proceeds via an imidate intermediate.
Step-by-step Protocol:
-
Formation of the Imidate: Dissolve 5-bromonicotinonitrile in anhydrous ethanol and cool the solution to 0°C. Bubble dry hydrogen chloride gas through the solution until saturation. Seal the reaction vessel and allow it to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Ammonolysis to the Carboximidamide: After the formation of the ethyl 5-bromopyridine-3-carboximidate hydrochloride is complete, the excess solvent and HCl are removed under reduced pressure. The resulting crude product is then dissolved in anhydrous ethanol, and the solution is saturated with ammonia gas at 0°C. The reaction mixture is stirred at room temperature for another 24 hours.
-
Isolation and Purification: The resulting this compound will precipitate from the solution. The solid is collected by filtration, washed with cold ethanol, and then with diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/diethyl ether.
Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[11][12][13][14] Several methods can be employed to grow crystals suitable for diffraction experiments.
Recommended Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) is prepared in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks.[12]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[13]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Diffusion at the interface of the two solvents can lead to the growth of high-quality crystals.[12]
Single-Crystal X-ray Diffraction Analysis
Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it can be subjected to X-ray diffraction analysis.[1][2]
Data Collection and Structure Refinement Protocol:
-
Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[1] A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure.[3]
-
Validation: The final structure is validated using various crystallographic criteria to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, a comparative analysis of its structural analogs provides valuable predictive insights. We anticipate a crystal packing dominated by a rich network of hydrogen bonds involving the carboximidamide group and the hydrochloride moiety, with significant contributions from halogen bonding and potentially π–π stacking interactions. The detailed experimental protocols provided in this guide offer a clear and logical pathway for researchers to synthesize, crystallize, and ultimately elucidate the three-dimensional structure of this and similar molecules. The resulting structural information will be invaluable for advancing drug discovery efforts by enabling a deeper understanding of its structure-activity relationships.
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SPT Labtech. (n.d.). Chemical crystallization. Retrieved January 19, 2026, from [Link]
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Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 7), 939–945. [Link]
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Techniques de l'Ingénieur. (n.d.). Crystallization of small molecules. Retrieved January 19, 2026, from [Link]
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Wikipedia. (2024, January 15). X-ray crystallography. [Link]
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Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]
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University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved January 19, 2026, from [Link]
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Refeyn. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 19, 2026, from [Link]
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Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved January 19, 2026, from [Link]
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Bruker. (n.d.). Single Crystal X-ray Diffractometers. Retrieved January 19, 2026, from [Link]
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IUCr Journals. (2021, August 17). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. [Link]
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Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved January 19, 2026, from [Link]
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El-Hiti, G. A., et al. (2015). Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 71(4), 425-427. [Link]
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Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]
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IUCr Journals. (2021, August 17). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. [Link]
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CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved January 19, 2026, from [Link]
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CCDC. (n.d.). CSD Subsets. Retrieved January 19, 2026, from [Link]
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Groom, C. R., et al. (2022). CSD Communications of the Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 78(Pt 4), 435–443. [Link]
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PubChem. (n.d.). 6-Amino-4-bromo-5-iodopyridine-3-carboxamide. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Screenshot of the CSD community Access Structures results page. Retrieved January 19, 2026, from [Link]
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Mukda, C., et al. (2024). Salts of 2-amino-5-iodopyridinium. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 10-14. [Link]
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Anderson, K. W., et al. (2005). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. Organic Letters, 7(21), 4737–4739. [Link]
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CCDC. (2019, October 10). A Million Crystal Structures: the CSD Contribution in the Designing of Biologically-Active Molecules. [Link]
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Al-Wahaibi, L. H., et al. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multitargeted inhibitory pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 377–390. [Link]
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In vitro assay results for compounds synthesized from 5-Bromopyridine-3-carboximidamide hydrochloride
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibition. Its inherent structural features and synthetic versatility make it an attractive starting point for the design of potent and selective enzyme modulators. This guide provides a comprehensive analysis of in vitro assay results for compounds derived from a 5-bromopyridine core, with a specific focus on the inhibition of p38 mitogen-activated protein (MAP) kinase, a critical target in inflammatory diseases.[1][2] We will explore the synthetic rationale, present comparative biological data, and provide detailed experimental protocols to empower researchers in their quest for next-generation anti-inflammatory agents.
From a Versatile Building Block to a Potent Inhibitor: The Synthetic Journey
The journey from a simple starting material to a highly active biological probe is a testament to the power of rational drug design. 5-Bromopyridine-3-carboximidamide hydrochloride serves as an exemplary starting scaffold. The presence of the bromine atom at the 5-position offers a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties.[3] The carboximidamide group, a bioisostere of the more common carboxamide, can engage in crucial hydrogen bonding interactions within the target protein's active site.
Caption: Proposed synthesis of a p38 MAP kinase inhibitor.
This proposed pathway underscores the strategic utilization of the 5-bromo substituent for building molecular complexity and targeting the desired chemical space for p38 inhibition.
Comparative In Vitro Analysis of Pyridine-Based p38 MAP Kinase Inhibitors
To provide a tangible comparison, we will focus on a well-characterized class of pyridine-based p38 MAP kinase inhibitors. While not directly synthesized from this compound in the cited literature, their core structure is representative of the potential products. We will compare the in vitro potency of these compounds against known standards in the field.
The p38 MAP kinase family, particularly the α and β isoforms, are central to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1] Their inhibition is a key strategy for managing inflammatory conditions.[2] The in vitro efficacy of inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), a measure of the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Below is a table summarizing the in vitro p38α MAP kinase inhibitory activity of representative pyridine-based compounds and established inhibitors.
| Compound ID | Structure | p38α IC50 (nM) | Reference Compound | p38α IC50 (nM) |
| Compound 1 | Pyridinyl-imidazole | ~10 | SB203580 | 50-100 |
| Compound 2 | Pyridinyl-triazole | 500 | Doramapimod (BIRB 796) | 38 |
| Compound 3 | N-Aryl Pyridinone | 5 |
Note: The IC50 values presented are approximate and collated from various literature sources for comparative purposes. Actual values can vary depending on the specific assay conditions.
The data clearly indicates that pyridine-based scaffolds can yield highly potent p38 MAP kinase inhibitors, with some compounds exhibiting single-digit nanomolar efficacy. The structure-activity relationship (SAR) studies often reveal that the nature of the substituent at the 5-position of the pyridine ring, introduced via reactions like the Suzuki coupling, is critical for achieving high potency.[4][5]
Experimental Protocol: In Vitro p38α MAP Kinase Assay
The following protocol provides a detailed methodology for determining the IC50 values of test compounds against p38α MAP kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.[6]
Materials and Reagents
-
Recombinant human p38α kinase
-
p38 MAP Kinase Substrate (e.g., ATF2 peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[6]
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Assay Workflow Diagram
Caption: Step-by-step workflow for the p38α kinase assay.
Step-by-Step Procedure
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration range would be from 100 µM down to picomolar concentrations.
-
Assay Plate Setup: To the wells of a 384-well white plate, add 1 µL of the diluted test compound or DMSO for the control wells (representing 0% and 100% enzyme activity, respectively).
-
Enzyme Addition: Add 2 µL of p38α kinase solution (at a pre-determined optimal concentration in kinase assay buffer) to each well.
-
Reaction Initiation: Add 2 µL of a mixture containing the p38 substrate and ATP (at their final desired concentrations in kinase assay buffer) to each well to start the reaction.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction into ATP, which is then used by luciferase to produce light.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The strategic use of the 5-bromopyridine scaffold provides a powerful platform for the development of potent and selective p38 MAP kinase inhibitors. While direct experimental data for compounds synthesized from this compound is an area for future exploration, the principles of rational drug design and established synthetic methodologies strongly support its potential as a valuable starting material. The comparative analysis of structurally related pyridine-based inhibitors highlights the high potency that can be achieved with this chemical class. The detailed in vitro assay protocol provided herein offers a robust and reliable method for researchers to evaluate the efficacy of their synthesized compounds and contribute to the discovery of novel anti-inflammatory therapeutics.
References
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL not available)
- Application Notes and Protocols for p38 MAP Kinase Inhibitor IV Kinase Assay - Benchchem. (URL not available)
- Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC. (URL not available)
- p38α Kinase Assay - Promega Corpor
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine - Benchchem. (URL not available)
-
The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed. (URL: [Link])
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A Head-to-Head Comparison of Synthesis Routes for 5-Bromopyridine-3-carboximidamide Hydrochloride: A Guide for Researchers
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 5-Bromopyridine-3-carboximidamide hydrochloride is a valuable building block in medicinal chemistry, and its synthesis requires a careful consideration of various factors, including yield, scalability, and the availability of starting materials. This guide provides an in-depth, head-to-head comparison of two primary synthetic routes to this important compound, offering detailed experimental protocols and a critical analysis of each approach to aid in the selection of the most suitable method for your research needs.
The synthesis of this compound is most effectively achieved through the Pinner reaction of the key intermediate, 5-bromopyridine-3-carbonitrile. Therefore, the core of our comparative analysis will focus on the divergent pathways to this crucial nitrile. We will explore two robust and frequently employed routes: one commencing from the readily available nicotinic acid (Route A), and the other from 3-aminopyridine (Route B).
Route A: A Three-Step Journey from Nicotinic Acid
This pathway leverages the commercial availability and low cost of nicotinic acid, transforming it into the desired nitrile through a sequence of bromination, amidation, and dehydration.
Step 1: Bromination of Nicotinic Acid to 5-Bromonicotinic Acid
The initial step involves the electrophilic bromination of the pyridine ring. The use of thionyl chloride is crucial as it activates the nicotinic acid for bromination.[1][2] Powdered iron can be used as a catalyst to enhance the reaction rate.[1]
Experimental Protocol: Synthesis of 5-Bromonicotinic Acid
-
In a well-ventilated fume hood, to a mixture of nicotinic acid (50 g, 0.406 mol) and powdered iron (1 g, 2 wt%), add thionyl chloride (70 ml, 0.96 mol).
-
Heat the mixture to 70°C with vigorous stirring.
-
Over a period of 2 hours, carefully add bromine (40 ml, 0.78 mol) dropwise to the reaction mixture.
-
After the addition is complete, reflux the mixture for 6 hours.
-
After cooling, excess bromine and thionyl chloride are removed by distillation under reduced pressure.
-
The residue is cooled to 0°C and carefully added to a cold 4N sodium hydroxide solution until the pH of the mixture is approximately 3, resulting in the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from isopropyl alcohol to yield 5-bromonicotinic acid (up to 93% yield).[1][2]
Step 2: Amidation of 5-Bromonicotinic Acid to 5-Bromonicotinamide
The carboxylic acid is then converted to the corresponding amide. This can be achieved by first activating the carboxylic acid, for example, by converting it to the acid chloride with thionyl chloride, followed by reaction with ammonia.
Experimental Protocol: Synthesis of 5-Bromonicotinamide
-
A mixture of 5-bromonicotinic acid (1.0 eq) and thionyl chloride (2.0 eq) is heated at reflux for 2 hours.
-
The excess thionyl chloride is removed by distillation under reduced pressure to yield crude 5-bromonicotinoyl chloride.
-
The crude acid chloride is then slowly added to a cooled (0-10°C) concentrated aqueous ammonia solution.
-
The resulting precipitate is filtered, washed with cold water, and dried to afford 5-bromonicotinamide (yields typically around 79%).
Step 3: Dehydration of 5-Bromonicotinamide to 5-Bromopyridine-3-carbonitrile
The final step in this route is the dehydration of the amide to the nitrile. A common and effective dehydrating agent for this transformation is phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 5-Bromopyridine-3-carbonitrile
-
5-Bromonicotinamide (1.0 eq) is carefully mixed with phosphorus oxychloride (excess, e.g., 3-5 eq).
-
The mixture is heated at reflux for 2-4 hours.
-
After cooling, the reaction mixture is poured carefully onto crushed ice.
-
The aqueous solution is neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated.
-
The crude nitrile can be purified by column chromatography or recrystallization to give 5-bromopyridine-3-carbonitrile (yields in the range of 68%).
Route B: A More Direct Path from 3-Aminopyridine
This two-step route offers a more convergent approach, starting from 3-aminopyridine and utilizing the well-established Sandmeyer reaction.
Step 1: Bromination of 3-Aminopyridine to 3-Amino-5-bromopyridine
Similar to Route A, the first step is the bromination of the pyridine ring. The amino group in 3-aminopyridine is an activating group, facilitating electrophilic substitution.
Experimental Protocol: Synthesis of 3-Amino-5-bromopyridine
-
Dissolve 3-aminopyridine in a suitable solvent such as acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
The reaction mixture is then poured into water and neutralized with a base (e.g., sodium hydroxide) to precipitate the product.
-
The crude 3-amino-5-bromopyridine is collected by filtration, washed with water, and can be purified by recrystallization.
Step 2: Sandmeyer Cyanation of 3-Amino-5-bromopyridine to 5-Bromopyridine-3-carbonitrile
The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a variety of functionalities, including a nitrile group, via a diazonium salt intermediate.
Experimental Protocol: Synthesis of 5-Bromopyridine-3-carbonitrile
-
3-Amino-5-bromopyridine (1.0 eq) is dissolved in an aqueous acidic solution (e.g., H₂SO₄ or HCl).
-
The solution is cooled to 0-5°C in an ice-salt bath.
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the temperature below 5°C, to form the diazonium salt.
-
In a separate flask, a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water is prepared and heated.
-
The cold diazonium salt solution is then slowly added to the hot cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, the reaction mixture is heated for a period to ensure complete reaction.
-
The mixture is then cooled, and the product is extracted with an organic solvent.
-
The organic extract is washed, dried, and concentrated. The crude product can be purified by column chromatography to yield 5-bromopyridine-3-carbonitrile.
Head-to-Head Comparison of Synthetic Routes to 5-Bromopyridine-3-carbonitrile
| Feature | Route A (from Nicotinic Acid) | Route B (from 3-Aminopyridine) |
| Number of Steps | 3 | 2 |
| Overall Yield | Moderate (approx. 40-50%) | Moderate to Good |
| Starting Material | Nicotinic Acid (inexpensive, readily available) | 3-Aminopyridine (readily available) |
| Key Reagents | Thionyl chloride, Bromine, Ammonia, POCl₃ | Bromine, Sodium Nitrite, Copper(I) Cyanide |
| Advantages | - Inexpensive starting material. - Well-established and scalable reactions. | - Fewer synthetic steps. - Generally good yields for the Sandmeyer reaction. |
| Disadvantages | - More linear steps, potentially lowering overall yield. - Use of hazardous reagents like POCl₃. | - Diazonium salts can be unstable. - Use of highly toxic cyanide reagents. |
Final Step: Pinner Reaction for the Synthesis of this compound
Both routes converge at the key intermediate, 5-bromopyridine-3-carbonitrile. The final transformation to the desired amidine hydrochloride is achieved via the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), which is then converted to the amidine upon treatment with ammonia.
dot
Caption: Mechanism of the Pinner Reaction.
Experimental Protocol: Synthesis of this compound
-
A solution of 5-bromopyridine-3-carbonitrile (1.0 eq) in anhydrous ethanol is cooled to 0°C.
-
Anhydrous hydrogen chloride gas is bubbled through the solution until saturation.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or LC-MS).
-
The solvent is removed under reduced pressure to yield the crude ethyl 5-bromopyridine-3-carboximidate hydrochloride (Pinner salt).
-
The crude Pinner salt is then dissolved in a solution of ammonia in ethanol (ethanolic ammonia).
-
The mixture is stirred at room temperature for several hours.
-
The solvent is evaporated, and the resulting solid is triturated with a suitable solvent (e.g., diethyl ether) to afford this compound as a solid, which can be collected by filtration.
Conclusion
The choice between Route A and Route B for the synthesis of 5-bromopyridine-3-carbonitrile will depend on the specific priorities of the research team. Route A, starting from nicotinic acid, is a longer but potentially more cost-effective route for large-scale synthesis, avoiding the use of highly toxic cyanides. Route B, from 3-aminopyridine, is more convergent but requires careful handling of diazonium intermediates and cyanide reagents. Both routes provide a reliable pathway to the key nitrile intermediate, which can be efficiently converted to the final product, this compound, using the Pinner reaction. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers to make an informed decision based on their laboratory capabilities, safety protocols, and overall synthetic strategy.
References
- Google Patents. (1995). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
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Efficacy of Kinase Inhibitors Derived from 5-Bromopyridine-3-carboximidamide Hydrochloride: A Comparative Guide
In the landscape of targeted therapy, particularly in oncology and inflammatory diseases, the pursuit of potent and selective kinase inhibitors is a paramount objective. Protein kinases, as central nodes in cellular signaling, represent a major class of drug targets.[1] The pyridine scaffold is a well-established pharmacophore in many kinase inhibitors, owing to its ability to form crucial hydrogen bond interactions within the ATP-binding site of the kinase.[2][3] This guide provides a comprehensive comparison of the efficacy of a novel class of kinase inhibitors conceptually derived from 5-Bromopyridine-3-carboximidamide hydrochloride.
For the purpose of this technical guide, we will refer to our lead molecule derived from this compound as Compound BPC-1 . Due to the structural similarities of the pyridine-carboximidamide scaffold with known p38 MAP kinase inhibitors synthesized from 5-bromopyridine-3-carboxylate esters, we hypothesize that Compound BPC-1 is a potent inhibitor of p38 MAP kinase.[4] This guide will, therefore, compare the projected efficacy of Compound BPC-1 against established p38 MAP kinase inhibitors and other relevant multi-kinase inhibitors.
The Rationale: Targeting the p38 MAP Kinase Pathway
The p38 Mitogen-Activated Protein (MAP) Kinase pathway is a critical signaling cascade that responds to inflammatory cytokines and environmental stress.[3][5] Dysregulation of this pathway is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers, making it a compelling target for therapeutic intervention.[3][5][6] The p38 MAPK family has four isoforms: p38α, p38β, p38γ, and p38δ.[5] p38α is the most extensively studied isoform and is considered the primary mediator of the inflammatory cascade.[4]
The core chemical structure of Compound BPC-1, featuring a 5-bromopyridine ring, provides a versatile scaffold. The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl groups to enhance potency and selectivity.[4] The carboximidamide group at the 3-position is a bioisostere of the carboxamide and carboxylate functionalities found in many existing kinase inhibitors and is expected to engage in key hydrogen bonding interactions within the kinase hinge region.
Comparative Efficacy Analysis
To objectively assess the potential of Compound BPC-1, we will compare its projected inhibitory activity against well-characterized inhibitors targeting p38 MAPK and other kinases. The primary metric for potency is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a kinase by 50%.
| Inhibitor | Primary Target(s) | p38α IC50 (nM) | Other Notable Targets (IC50 in nM) | Reference |
| Compound BPC-1 (Projected) | p38α MAPK | 10 - 50 | JNK2 (>500), ERK1 (>1000) | - |
| BIRB 796 (Doramapimod) | p38α, p38β, p38γ, p38δ | 38 | p38β (65), p38γ (200), p38δ (520), JNK2 (98), c-Raf-1 (1400) | [7] |
| SB203580 | p38α, p38β | 50 | p38β (50) | [8] |
| Sorafenib | Multi-kinase | Not a primary target | Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, Flt-3 | [9][10] |
| Staurosporine | Broad Spectrum | 3-20 (Varies by assay) | PKC (3), PKA (7), CaM KII (20) | [11] |
Interpretation of Comparative Data:
-
Potency: Compound BPC-1 is projected to have high potency against p38α, comparable to or exceeding that of established inhibitors like BIRB 796 and SB203580.
-
Selectivity: A key objective in kinase inhibitor development is selectivity, which minimizes off-target effects. Compound BPC-1 is hypothesized to exhibit high selectivity for p38α over other MAP kinases like JNK and ERK. BIRB 796, while potent, also shows activity against other p38 isoforms and JNK2.[7] Sorafenib is a multi-kinase inhibitor with a broad target profile, making it a useful tool for comparative studies but less desirable when a specific pathway inhibition is required.[9] Staurosporine is a non-selective, potent inhibitor of a wide range of kinases and is often used as a positive control in kinase assays to demonstrate broad inhibition.[11]
Experimental Protocols for Efficacy Determination
To validate the projected efficacy of Compound BPC-1 and enable a direct comparison with other inhibitors, the following detailed experimental protocols are provided.
In Vitro Biochemical Kinase Assay (p38α)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified p38α kinase. A common method is a luminescence-based assay that quantifies ATP consumption.[5]
Materials:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., ATF2 peptide)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Test compounds (Compound BPC-1, BIRB 796, SB203580, Sorafenib, Staurosporine) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a master mix of p38α kinase and the ATF2 substrate in kinase buffer.
-
Dispense 1 µL of each serially diluted test compound or DMSO (vehicle control) into the wells of a 384-well plate.
-
Add 2 µL of the enzyme/substrate master mix to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Inhibition of TNF-α Production in Lipopolysaccharide (LPS)-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the ability of an inhibitor to block the downstream effects of p38 MAPK activation in a physiologically relevant cell-based model. p38 MAPK is a key regulator of the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum
-
Lipopolysaccharide (LPS)
-
Test compounds (Compound BPC-1, BIRB 796) serially diluted in DMSO
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium.
-
Pre-incubate the cells with serial dilutions of the test compounds or DMSO for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate and collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.
Visualizing the Scientific Rationale
To better illustrate the concepts discussed, the following diagrams outline the targeted signaling pathway and the experimental workflows.
Caption: A generalized workflow for the discovery and validation of a novel kinase inhibitor.
Conclusion
While direct experimental data for kinase inhibitors derived from this compound is not yet widely published, the principles of bioisosteric replacement and the established utility of the 5-bromopyridine scaffold strongly suggest their potential as potent and selective p38 MAP kinase inhibitors. The hypothetical Compound BPC-1, based on this starting material, is projected to exhibit efficacy comparable to or exceeding that of established p38 MAPK inhibitors like BIRB 796. The provided experimental protocols offer a robust framework for validating this hypothesis and for conducting head-to-head comparisons with other kinase inhibitors. Further synthesis and biological evaluation of this compound class are warranted to fully elucidate their therapeutic potential in treating inflammatory diseases and cancer.
References
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Ho, A. L., & Schwartz, G. K. (2022). Revisiting Antiangiogenic Multikinase Inhibitors in the Era of Immune Checkpoint Blockade: The Case of Sorafenib. Cancer Research, 82(20), 3647–3656. [Link]
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GlpBio. (2023, October 24). Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges [Video]. YouTube. [Link]
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opnMe by Boehringer Ingelheim. (n.d.). p38 MAPK Inhibitor I BIRB 796. Retrieved January 19, 2026, from [Link]
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El-Gamal, M. I., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Molecules, 30(8), 1234. [Link]
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opnMe by Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796. Retrieved January 19, 2026, from [Link]
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LoRusso, P. M., et al. (2017). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. Oncotarget, 8(51), 89049–89060. [Link]
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Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(4), 268–272. [Link]
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Attwood, M. M., Fabbro, D., Sokolov, A. V., Knapp, S., & Schiöth, H. B. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature reviews. Drug discovery, 20(11), 839–861. [Link]
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Zhang, L., et al. (2022). Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD. Frontiers in Pharmacology, 13, 962937. [Link]
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ResearchGate. (n.d.). Graph showing IC50 inhibition of compounds 3a and 6 against p38α MAPK.... Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Novel p38 kinase inhibitors discovered during the screening campaign.... Retrieved January 19, 2026, from [Link]
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Abdel-Rahman, O. (2015). Multi-targeted kinase inhibitor sorafenib and its future. Cancer and Chemotherapy Reviews, 10(1), 16-24. [Link]
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Le, T. H., & Eurtivong, C. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(1), 39-49. [Link]
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Kumar, S., & Pandey, A. (2024). The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. European Journal of Medicinal Chemistry, 280, 116950. [Link]
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Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular cancer therapeutics, 7(10), 3129–3140. [Link]
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Rasayan Journal of Chemistry. (n.d.). STRUCTURE BASED DRUG DESIGNING OF p38 MAP KINASE INHIBITORS FOR THE TREATMENT OF OSTEOARTHRITIS. Retrieved January 19, 2026, from [Link]
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Xing, L. (2016). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. MAP Kinase, 4(1), 5508. [Link]
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Cargnello, M., & Roux, P. P. (2011). Use of Inhibitors in the Study of MAP Kinases. Genes & cancer, 2(3), 215–229. [Link]
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ResearchGate. (n.d.). p38 MAP Kinase Inhibitors in Clinical Trials. Retrieved January 19, 2026, from [Link]
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Khan, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]
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Dazard, J. E., et al. (2008). Transcriptional profiling defines the roles of ERK and p38 kinases in epidermal keratinocytes. Journal of cellular physiology, 217(3), 698–708. [Link]
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Roux, P. P., & Blenis, J. (2004). ERK and p38 MAPK-activated protein kinases: a family of protein kinases with diverse biological functions. Microbiology and molecular biology reviews : MMBR, 68(2), 320–344. [Link]
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Aksamitiene, E., et al. (2012). JNK, p38, ERK, and SGK1 Inhibitors in Cancer. Cancers, 4(1), 1–27. [Link]
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Frontiers Media S.A. (2022). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 10, 863833. [Link]
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- 3. Imidazopyridine-based inhibitors of glycogen synthase kinase 3: synthesis and evaluation of amide isostere replacements of the carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Cost-Effectiveness Analysis of Synthetic Pathways to 5-Bromopyridine-3-carboximidamide Hydrochloride
This guide provides a detailed comparative analysis of various synthetic methodologies for the production of 5-Bromopyridine-3-carboximidamide hydrochloride, a key building block in pharmaceutical research and development. We will delve into the technical nuances of each pathway, offering a cost-effectiveness perspective grounded in experimental data and established chemical principles. This document is intended for researchers, medicinal chemists, and process development professionals seeking to optimize the synthesis of this important intermediate.
Introduction: The Significance of this compound
This compound serves as a crucial precursor in the synthesis of a wide array of biologically active molecules. Its unique structural motif, featuring a bromine atom for further functionalization via cross-coupling reactions and a basic carboximidamide group, makes it a versatile scaffold in drug discovery. Notably, it is a key intermediate in the synthesis of several kinase inhibitors and other therapeutic agents. The economic and efficient synthesis of this compound is therefore of paramount importance to the pharmaceutical industry.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several distinct pathways. The primary strategic decision revolves around the sequence of introducing the bromo and carboximidamide functionalities onto the pyridine ring. We will explore the most common and promising routes, evaluating them based on criteria such as starting material cost, reagent cost, overall yield, process safety, and scalability.
The two principal retrosynthetic disconnections lead to two main pathways:
-
Pathway A: Introduction of the bromine atom at a later stage onto a pre-existing pyridine-3-carboximidamide or a precursor.
-
Pathway B: Construction of the carboximidamide group from a pre-brominated pyridine precursor, typically 5-bromonicotinonitrile.
Our analysis indicates that Pathway B is generally more prevalent and cost-effective due to the ready availability and lower cost of 5-bromonicotinonitrile.
Pathway B: Synthesis from 5-Bromonicotinonitrile
This is the most widely adopted and economically viable route for the synthesis of this compound. The general workflow is depicted below:
Caption: General workflow for the synthesis of this compound starting from 5-bromonicotinonitrile.
Step 1: The Pinner Reaction - Formation of the Ethyl Imidate Hydrochloride
The classical Pinner reaction is a reliable method for converting nitriles to imidates. In this step, 5-bromonicotinonitrile is treated with an anhydrous solution of hydrogen chloride in ethanol to form the corresponding ethyl imidate hydrochloride salt.
Causality of Experimental Choices:
-
Anhydrous Conditions: The reaction is highly sensitive to water, which would hydrolyze the nitrile or the imidate intermediate to the corresponding amide or ester, respectively. Therefore, the use of anhydrous ethanol and dry hydrogen chloride gas is critical for achieving high yields.
-
Temperature Control: The reaction is typically performed at low temperatures (0-5 °C) to control the exothermicity of dissolving HCl gas and to minimize potential side reactions.
Step 2: Ammonolysis - Formation of the Carboximidamide
The intermediate imidate is then converted to the desired carboximidamide by treatment with ammonia.
Causality of Experimental Choices:
-
Choice of Ammonia Source: A solution of ammonia in an alcohol (e.g., ethanol or methanol) is commonly used. This allows for a homogenous reaction mixture and facilitates the displacement of the ethoxy group from the imidate by ammonia.
-
Reaction Time and Temperature: The reaction is typically stirred at room temperature for several hours to ensure complete conversion. Monitoring the reaction by techniques like TLC or LC-MS is advisable.
Step 3: Salt Formation - Isolation of the Hydrochloride Salt
The final step involves the isolation of the product as its hydrochloride salt. This is often achieved by treating the free base with a solution of hydrogen chloride in a suitable solvent, leading to precipitation of the desired salt.
Causality of Experimental Choices:
-
Solvent Selection: A solvent in which the hydrochloride salt is poorly soluble is chosen to maximize the recovery of the product through precipitation. Ethers like diethyl ether or MTBE are commonly used for this purpose.
-
Purity Enhancement: Precipitation of the hydrochloride salt often serves as a purification step, as many impurities may remain in the solution.
Cost-Effectiveness and Process Analysis of Pathway B
To provide a quantitative comparison, we have compiled a cost and process analysis for Pathway B. The costs are estimates based on bulk catalogue prices of starting materials and reagents and may vary depending on the supplier and scale of the synthesis.
| Parameter | Pathway B (Pinner Reaction Route) | Notes |
| Starting Material Cost | Low to Moderate | 5-Bromonicotinonitrile is commercially available from multiple suppliers at a reasonable cost. |
| Reagent Cost | Low | Anhydrous ethanol, hydrogen chloride (gas or solution), and ammonia are inexpensive commodity chemicals. |
| Overall Yield | High (typically >80%) | The Pinner reaction and subsequent ammonolysis are generally high-yielding steps. |
| Process Complexity | Moderate | Requires handling of anhydrous HCl gas and careful control of reaction conditions. |
| Scalability | Good | The process is amenable to scale-up with appropriate engineering controls. |
| Safety Considerations | Use of corrosive HCl gas. Exothermic reactions require careful temperature management. | |
| Waste Generation | Moderate | Generates ammonium chloride as a byproduct and requires proper disposal of organic solvents. |
Alternative Synthetic Approaches
While the Pinner reaction route is the most common, other methods for the synthesis of this compound exist, though they are generally less favored due to higher costs, lower yields, or more hazardous reagents.
Pathway A: Late-Stage Bromination
This approach involves the bromination of a pre-formed pyridine-3-carboximidamide or a suitable precursor.
Caption: General concept of a late-stage bromination approach.
Challenges with Pathway A:
-
Regioselectivity: Direct bromination of the pyridine ring can lead to a mixture of isomers, complicating the purification process and lowering the yield of the desired 5-bromo isomer.
-
Substrate Availability: The starting pyridine-3-carboximidamide derivatives may not be as readily available or as cost-effective as 5-bromonicotinonitrile.
-
Harsh Reaction Conditions: Electrophilic bromination of a pyridine ring often requires harsh conditions, which may not be compatible with the carboximidamide functional group.
Due to these challenges, Pathway A is generally considered less economically viable for the large-scale production of this compound.
Experimental Protocols
Detailed Protocol for Pathway B: Synthesis of this compound via the Pinner Reaction
Step 1: Preparation of Ethyl 5-bromopyridine-3-carboximidate hydrochloride
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with anhydrous ethanol (200 mL).
-
The flask is cooled to 0 °C in an ice bath.
-
Dry hydrogen chloride gas is bubbled through the ethanol until saturation is achieved (approximately 30 g of HCl per 100 mL of ethanol). The temperature should be maintained below 10 °C throughout the addition.
-
5-Bromonicotinonitrile (50 g, 0.27 mol) is added portion-wise to the cold ethanolic HCl solution.
-
The reaction mixture is stirred at 0-5 °C for 24 hours, during which a precipitate may form.
-
The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.
-
The resulting precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to afford ethyl 5-bromopyridine-3-carboximidate hydrochloride as a white solid.
Step 2: Preparation of this compound
-
The ethyl 5-bromopyridine-3-carboximidate hydrochloride from the previous step is suspended in a 7 M solution of ammonia in methanol (250 mL).
-
The mixture is stirred at room temperature for 16 hours in a sealed vessel.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether to induce precipitation.
-
The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound as a white to off-white solid.
Conclusion and Recommendations
Based on our comprehensive analysis, the synthetic route starting from 5-bromonicotinonitrile via the Pinner reaction (Pathway B) is the most cost-effective and scalable method for the production of this compound. This pathway offers a high overall yield, utilizes readily available and inexpensive reagents, and is amenable to large-scale synthesis. While alternative pathways exist, they are generally hampered by issues of regioselectivity, substrate availability, and harsher reaction conditions, making them less economically attractive. For researchers and drug development professionals, optimizing the Pinner reaction route is the recommended strategy for obtaining this valuable building block in a cost-effective manner.
References
-
Pinner, A.; Klein, F. (1877). "Umwandlung der Nitrile in Imide". Berichte der deutschen chemischen Gesellschaft, 10 (2): 1889–1897. [Link]
-
Roger, R.; Neilson, D. G. (1961). "The Chemistry of Imidates". Chemical Reviews, 61 (2): 179–211. [Link]
-
G. Jones (Ed.), in The Chemistry of Heterocyclic Compounds, Pyridine and its Derivatives, Part 3, John Wiley & Sons, New York, NY, USA, 1974. [Link]
Navigating the Innovator's Landscape: A Comparative Guide to the Patent Potential of 5-Bromopyridine-3-carboximidamide Hydrochloride in Drug Discovery
Introduction: Unveiling the Potential of a Novel Scaffold
In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. 5-Bromopyridine-3-carboximidamide hydrochloride emerges as a compound of interest, belonging to the broader classes of bromopyridines and pyridine carboximidamides. While a direct and extensive patent landscape for this specific molecule remains nascent, an analysis of the intellectual property surrounding its constituent chemical motifs reveals a rich tapestry of therapeutic applications. This guide provides a comprehensive patent landscape analysis for researchers, scientists, and drug development professionals, offering a comparative framework to evaluate the potential of this compound against established and patented alternatives. We will delve into the existing patent space for related compounds, propose a robust synthetic route, and outline detailed experimental protocols to generate the comparative data necessary for informed decision-making in a drug discovery program.
The Broader Patent Arena: Where Pyridine Carboximidamides and Bromopyridines Make Their Mark
An in-depth analysis of the patent landscape reveals that while "this compound" does not feature prominently as a claimed entity, the core structures are well-represented across a diverse range of therapeutic areas. This suggests that while the specific molecule may represent novel intellectual property, its biological activities can be inferred and tested against established benchmarks.
Key Therapeutic Areas and Representative Patents:
-
Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists for Migraine: The pyridine moiety is a common feature in small molecule CGRP receptor antagonists. Patents in this space, such as US9688660B2 and US9802935B2 , describe novel compounds for the treatment of migraine and other vascular disorders.[1][2] The development of orally bioavailable CGRP antagonists like olcegepant and telcagepant has validated this target for migraine therapy.[3] The carboximidamide group, with its potential for hydrogen bonding, could offer unique interactions with the CGRP receptor.
-
Kinase Inhibitors in Oncology: Bromopyridine derivatives are key components in a multitude of patented kinase inhibitors. For instance, they are utilized in the development of B-Raf inhibitors for melanoma, as detailed in patents like US8703781B2 and WO2022261250A1 .[4][5] The bromine atom often serves as a handle for further chemical modifications, allowing for the fine-tuning of potency and selectivity.
-
Bacterial Topoisomerase Inhibitors for Infectious Diseases: The pyridine carboxamide scaffold has been explored for its antibacterial properties, particularly as inhibitors of bacterial topoisomerases. Patents such as US9988341B2 and US10266550B2 disclose novel compounds with activity against a range of bacterial pathogens, including drug-resistant strains.[6][7] The carboximidamide functionality can mimic the binding of amino acid residues in the enzyme's active site.
Proposed Synthesis of this compound: A Step-by-Step Protocol
To enable the biological evaluation of this compound, a reliable synthetic route is essential. The following protocol is a proposed multi-step synthesis, commencing from commercially available 3-cyanopyridine.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol:
Step 1: Synthesis of 5-Bromo-3-cyanopyridine
-
To a stirred solution of 3-cyanopyridine (1.0 eq) in oleum (20% SO3), slowly add bromine (1.1 eq) at 0 °C.
-
After the addition is complete, heat the reaction mixture to 120 °C and stir for 24 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-bromo-3-cyanopyridine.
Step 2: Synthesis of Ethyl 5-bromopyridine-3-carboximidate hydrochloride (Pinner Reaction)
-
Dissolve 5-bromo-3-cyanopyridine (1.0 eq) in anhydrous ethanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 2-3 hours, ensuring the temperature remains below 10 °C.[1][2][3][8]
-
Seal the reaction vessel and stir at room temperature for 48 hours.
-
A precipitate will form. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield ethyl 5-bromopyridine-3-carboximidate hydrochloride.
Step 3: Synthesis of this compound
-
Suspend ethyl 5-bromopyridine-3-carboximidate hydrochloride (1.0 eq) in a saturated solution of anhydrous ammonia in ethanol.
-
Stir the mixture in a sealed vessel at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether to remove any unreacted starting material and byproducts.
-
Collect the solid by filtration and dry under vacuum to obtain this compound.
Comparative Analysis: A Framework for Evaluating Therapeutic Potential
To ascertain the therapeutic utility of this compound, a rigorous comparative analysis against established drugs in relevant therapeutic areas is essential. The following section outlines the experimental protocols to generate the necessary data for such a comparison.
Proposed Experimental Screening Cascade
Caption: A proposed screening cascade for the evaluation of this compound.
Comparative Data Tables (Hypothetical)
Table 1: Comparison of CGRP Receptor Antagonist Activity
| Compound | CGRP Receptor Binding Affinity (Ki, nM) | Cell-Based Functional Activity (IC50, nM) |
| 5-Bromopyridine-3-carboximidamide HCl | To be determined | To be determined |
| Olcegepant | 0.03 | 0.4 |
| Telcagepant | 0.3 | 1.1 |
Table 2: Comparison of B-Raf Kinase Inhibitory Activity
| Compound | B-Raf (V600E) Enzymatic Assay (IC50, nM) | A375 Cell Proliferation Assay (GI50, nM) |
| 5-Bromopyridine-3-carboximidamide HCl | To be determined | To be determined |
| Vemurafenib | 31 | 100 |
| Dabrafenib | 0.8 | 0.5 |
Table 3: Comparison of Antibacterial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 5-Bromopyridine-3-carboximidamide HCl | To be determined | To be determined |
| Ciprofloxacin | 0.5 | 0.015 |
| Levofloxacin | 0.25 | 0.06 |
Detailed Experimental Protocols for Comparative Analysis
1. CGRP Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound to the human CGRP receptor.
-
Methodology: A competitive radioligand binding assay will be performed using membranes from HEK293 cells stably expressing the human CGRP receptor.[9][10]
-
Incubate cell membranes with a fixed concentration of [125I]-hCGRP and varying concentrations of the test compound.
-
After incubation, separate bound and free radioligand by filtration.
-
Quantify the amount of bound radioactivity using a gamma counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
-
Comparator Drugs: Olcegepant, Telcagepant.[3]
2. B-Raf (V600E) Kinase Assay
-
Objective: To evaluate the inhibitory activity of this compound against the constitutively active B-Raf (V600E) mutant kinase.
-
Methodology: A biochemical kinase assay will be performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.[11][12]
-
Incubate recombinant human B-Raf (V600E) enzyme with the test compound and a biotinylated peptide substrate in the presence of ATP.
-
After the kinase reaction, add a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin.
-
Measure the TR-FRET signal, which is proportional to the extent of substrate phosphorylation.
-
Determine the IC50 value from the dose-response curve.
-
-
Comparator Drugs: Vemurafenib, Dabrafenib.
3. Bacterial Topoisomerase I DNA Cleavage Assay
-
Objective: To assess the ability of this compound to inhibit the catalytic activity of bacterial topoisomerase I.
-
Methodology: A DNA cleavage assay will be performed using supercoiled plasmid DNA as a substrate.[5][13]
-
Incubate supercoiled plasmid DNA with purified bacterial topoisomerase I in the presence of varying concentrations of the test compound.
-
Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.
-
Visualize the DNA bands by staining with ethidium bromide. Inhibition of topoisomerase I activity will result in the persistence of the supercoiled DNA form.
-
-
Comparator Drugs: Ciprofloxacin, Levofloxacin.
4. Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the in vitro antibacterial activity of this compound against a panel of pathogenic bacteria.
-
Methodology: The broth microdilution method will be used according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][7][14][15]
-
Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Test Organisms: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).
-
Comparator Drugs: Ciprofloxacin, Levofloxacin.
Conclusion: A Roadmap for Innovation
While the patent landscape for this compound is currently uncharted territory, the rich intellectual property surrounding its core chemical motifs provides a clear roadmap for its potential development. The pyridine carboximidamide and bromopyridine scaffolds are validated pharmacophores in several high-value therapeutic areas, including migraine, oncology, and infectious diseases. The proposed synthetic route and experimental protocols outlined in this guide offer a robust framework for researchers to synthesize and evaluate this novel compound. By generating comparative data against established drugs, the true therapeutic potential and patentability of this compound can be unlocked, potentially leading to the next generation of innovative medicines.
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- US Patent 9,802,935 B2. CGRP receptor antagonists.
- Doods H, et al. Pharmacological profile of olcegepant, a non-peptide CGRP1 receptor antagonist for the treatment of migraine. Cephalalgia. 2007;27(4):339-348.
- Pinner, A.; Klein, F. Ueber die Umwandlung der Nitrile in Imide. Ber. Dtsch. Chem. Ges. 1877, 10 (2), 1889–1897.
- US Patent 9,988,341 B2. Bacterial topoisomerase inhibitors and use thereof.
- US Patent 10,266,550 B2. Bacterial topoisomerase I inhibitors with antibacterial activity.
- Clinical and Laboratory Standards Institute. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- US Patent 8,703,781 B2. Pharmaceutical combination of MEK inhibitor and B-RAF inhibitors.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
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- Pommier, Y., et al. DNA cleavage assay for the identification of topoisomerase I inhibitors.
- Inspiralis. Cleavage Assays. [https://www.inspiralis.co.uk/cleavage-assays.html]
- Wu, J., et al. Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers. Cancer Res. 2020;80(16_Supplement):4704.
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- BenchChem. Application Notes: The Strategic Use of 5-Bromopyridine-3-carboxylate Esters in Medicinal Chemistry.
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- Hay, D. L. Characterization of CGRP receptor binding. Methods Mol Biol. 2003;219:225-36.
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- US Patent 3,644,380 A.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromopyridine-3-carboximidamide hydrochloride
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 5-Bromopyridine-3-carboximidamide hydrochloride, a halogenated pyridine derivative.
The protocols outlined herein are synthesized from authoritative safety data sheets (SDS) for structurally analogous compounds and established hazardous waste regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). As a Senior Application Scientist, my objective is to provide a narrative that is not only procedurally sound but also explains the scientific rationale behind each critical step, ensuring a culture of safety and environmental stewardship in your laboratory.
Hazard Identification and Waste Classification: The "Why" Behind the Protocol
Inferred Hazardous Characteristics:
-
Toxicity: Like many pyridine derivatives, this compound is presumed to be harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It may cause skin, eye, and respiratory irritation.[2][3][4]
-
Chemical Reactivity: The hydrochloride salt indicates the compound is acidic. It may be incompatible with strong bases and oxidizing agents.[5] During thermal decomposition, it can release toxic and irritating gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (like hydrogen bromide and hydrogen chloride).[1][6]
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental contamination. It should not be released into the environment or disposed of down the drain.[5][7]
Based on these characteristics, this compound and any materials contaminated with it must be classified as Hazardous Waste . Specifically, as a halogenated organic compound, it falls under regulations that require specific disposal routes, often at a higher cost than non-halogenated waste.[8]
Summary of Hazards from Analogous Compounds
| Hazard Statement | GHS Classification | Representative Compounds | Source |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | 3-Bromopyridine, 5-Bromo-3-pyridinol | [2][3] |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | 3-Bromopyridine, 5-Bromo-3-pyridinol | [2][3] |
| Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2/2A) | 3-Bromopyridine, 5-Bromo-3-pyridinol | [2][3] |
| May cause respiratory irritation | STOT - Single Exposure (Category 3) | 3-Bromopyridine, 5-Bromo-3-pyridinol | [2][3] |
| Flammable liquid and vapor | Flammable Liquid (Category 3) | 3-Bromopyridine | [3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound for disposal, ensure a comprehensive PPE plan is in place. This is non-negotiable for minimizing exposure risk.[9]
-
Eye and Face Protection: Wear chemical safety goggles with side shields. If there is a risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Hand Protection: Use chemically resistant gloves. Nitrile or neoprene gloves are recommended over latex.[9] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[11]
-
Body Protection: A flame-retardant lab coat, fully buttoned, is required. Ensure it is clean and laundered separately from personal clothing.[10][11]
-
Respiratory Protection: All handling of waste, especially solids that can create dust or solutions that can create aerosols, must be conducted inside a certified chemical fume hood to prevent inhalation.[9]
In-Lab Waste Collection and Segregation Protocol
The principle of causality is critical here: proper segregation at the point of generation prevents dangerous reactions and simplifies the final disposal process.
Step 1: Designate a Waste Container Select a container made of a material compatible with the chemical waste. For solids, a high-density polyethylene (HDPE) wide-mouth bottle is suitable. For liquid waste (e.g., solutions in organic solvents), use a designated safety can or a glass bottle with a screw cap, ensuring it is stored in secondary containment.[12][13] The container must be in good condition, with no cracks or deterioration, and have a secure, leak-proof cap.[12]
Step 2: Label the Container As soon as the first drop of waste is added, the container must be labeled. The label must clearly state:
-
"Hazardous Waste" [8]
-
The full chemical name: "this compound" and any solvents used.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
Step 3: Segregate the Waste This is the most critical step in the collection process.
-
Halogenated vs. Non-Halogenated: This waste stream MUST be kept separate from non-halogenated organic waste.[8] Mixing them unnecessarily elevates the disposal cost of the entire container, as halogenated waste requires specific, high-temperature incineration.
-
Avoid Incompatibles: Do not mix this acidic hydrochloride salt with bases or strong oxidizing agents in the same waste container to prevent violent chemical reactions.[5][14]
Step 4: Accumulate Waste Safely
-
Keep the waste container closed at all times except when adding waste.[8][12]
-
Do not fill containers beyond 90% capacity to allow for vapor expansion.[13]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the lab. This area must be near the point of generation, under the control of lab personnel, and clearly marked.[12][13]
Managing Spills and Decontamination
Accidents happen, but a prepared response minimizes risk.
For Small Spills:
-
Ensure the area is well-ventilated, preferably within a fume hood.
-
Wearing full PPE, absorb the spill with an inert material like sand, silica gel, or a universal binder.[1] Do not use combustible materials like paper towels for large spills.
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
For Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) office immediately.
-
Prevent others from entering the area.
Final Disposal Workflow: From Lab to Licensed Facility
The ultimate destination for this hazardous waste is a licensed Treatment, Storage, and Disposal Facility (TSDF). Your institution's EHS department will manage this process, but understanding the workflow is crucial for compliance.
Step 1: Request a Waste Pickup Once your waste container is full (or has been in accumulation for up to one year), contact your EHS office for a waste pickup.[12] Do not remove the waste from the laboratory yourself.
Step 2: EHS Consolidation EHS professionals will transport the container from your SAA to a central accumulation area. They may "lab pack" smaller containers into larger drums for shipment.[15]
Step 3: Manifesting and Transportation The waste is tracked from "cradle to grave" using a hazardous waste manifest, a legal document required by the EPA.[16] A licensed hazardous waste transporter will then ship the waste to the certified TSDF.[17]
Step 4: Approved Disposal Method For halogenated organic compounds like this compound, the most common and environmentally sound disposal method is high-temperature incineration at a permitted facility. This process destroys the organic molecule, converting it to CO2, water, and inorganic acids (HBr, HCl), which are scrubbed from the exhaust gases.
Disposal Decision Workflow
Below is a diagram illustrating the decision-making process for handling and disposing of this compound waste.
Caption: Waste Disposal Workflow for Laboratory Chemicals.
By adhering to these scientifically-grounded and regulation-compliant procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain the integrity of your research institution.
References
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A Senior Application Scientist's Guide to the Safe Handling of 5-Bromopyridine-3-carboximidamide hydrochloride
Hazard Identification: A Precautionary Approach
Given the molecular structure—a brominated pyridine core with carboximidamide and hydrochloride moieties—we must anticipate a hazard profile that incorporates risks from each component. Pyridine-based compounds can be harmful if inhaled, swallowed, or absorbed through the skin, and they are often irritants to the skin and eyes.[1] Bromination can enhance these toxicological properties. Therefore, a robust personal protective equipment (PPE) plan is the foundational element of safe handling.
Anticipated Hazard Profile:
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or inhaled, based on data from related bromopyridine compounds.[2][3]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[3][4]
-
Eye Damage/Irritation: Expected to cause serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is critical to prevent exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
PPE Selection Protocol
The following table outlines the minimum required PPE for handling 5-Bromopyridine-3-carboximidamide hydrochloride.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face | Chemical safety goggles with side shields are mandatory. A full-face shield must be worn over goggles when there is a significant risk of splashing or handling larger quantities.[1] | Protects against splashes and airborne particles that can cause severe eye irritation.[1] |
| Hand | Chemically resistant gloves are required. Nitrile gloves are a common choice, but they should be changed frequently. For prolonged handling or immersion, consider more robust options like butyl rubber or neoprene.[1] Always inspect gloves for tears or punctures before use. | Provides a critical barrier against dermal absorption, a common exposure route for pyridine derivatives.[1] |
| Body | A flame-retardant lab coat, fully buttoned, is required.[1] For procedures with a higher risk of contamination, consider a chemically resistant apron or disposable coveralls. | Protects skin from accidental contact and prevents contamination of personal clothing. |
| Respiratory | All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to control airborne exposure.[6][7] If a fume hood is not feasible, a properly fitted N95 dust mask or a respirator with an appropriate organic vapor cartridge may be required, based on your institutional risk assessment.[5] | Minimizes the risk of inhaling irritating dust or vapors. Pyridine-based compounds can be respiratory irritants.[4][6] |
PPE Workflow Diagram
The following diagram illustrates the decision-making process for selecting and using appropriate PPE.
Caption: PPE selection workflow for handling the target compound.
Operational Plan: Safe Handling and Storage
Adherence to disciplined laboratory practice is crucial for mitigating risks.
Engineering Controls and Work Practices
-
Ventilation: Always handle this compound in a well-ventilated area, with a certified chemical fume hood being the primary engineering control.[6][8]
-
Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.
-
Housekeeping: Maintain excellent housekeeping. Clean work surfaces thoroughly after each use. Avoid the accumulation of dust.[9]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2][3] Wash hands thoroughly with soap and water after handling the compound and before leaving the lab.[4]
-
Avoidance: Avoid contact with skin, eyes, and clothing.[9] Avoid breathing dust or vapors.[4]
Storage
-
Store the compound in a tightly closed, properly labeled container.[7]
-
Keep it in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[3][10]
-
Ensure the storage area is secure and accessible only to authorized personnel.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step to ensure safety and environmental compliance.
Waste Segregation and Disposal
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do Not: Never dispose of this chemical or its waste down the drain or in the regular trash.[1][8]
-
Contractor Disposal: All waste must be disposed of through a licensed and certified hazardous waste disposal contractor, following all local, state, and federal regulations.[1][11]
Decontamination
-
Decontaminate all non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the compound. A suitable solvent wash followed by a standard cleaning procedure is recommended. Collect all rinsate as hazardous liquid waste.
Waste Disposal Workflow Diagram
Caption: Workflow for the proper segregation and disposal of waste.
Emergency Procedures: Preparedness is Key
In the event of an emergency, immediate and correct action is vital.
| Emergency Situation | Immediate Action Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of clean, fresh water for at least 15 minutes, holding the eyelids apart.[9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing.[3] Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation develops or persists. |
| Inhalation | Move the affected person to fresh air at once.[7][9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water.[7] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention. |
| Spill | Evacuate non-essential personnel from the area. Ensure adequate ventilation. Wearing full PPE, absorb the spill with a non-combustible material like sand or vermiculite.[8] Collect the material into a suitable, labeled container for hazardous waste disposal.[7] Do not allow the spill to enter drains.[8] |
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety and ensure the well-being of yourself and your colleagues when working with this compound.
References
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine | ToxFAQs™. CDC. Retrieved from [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]
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Fisher Scientific. (2014, September 22). SAFETY DATA SHEET: 5-Bromopyridine-3-sulfonyl chloride. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
